1,1-Difluoropropane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2/c1-2-3(4)5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJAKAQLCQKBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962844 | |
| Record name | 1,1-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-61-5 | |
| Record name | 1,1-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Difluoropropane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties, structural information, and synthetic methodologies for 1,1-difluoropropane. The strategic introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making fluorinated alkanes such as this compound valuable compounds in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound, also known by its refrigerant designation FC-272fb, is a fluorinated hydrocarbon.[1] Its physicochemical properties are summarized in the table below. These characteristics are fundamental for its application in chemical synthesis and for understanding its behavior in various experimental environments.
| Property | Value | Source |
| CAS Number | 430-61-5 | [2][3][4] |
| Molecular Formula | C3H6F2 | [2][3][4] |
| Molecular Weight | 80.08 g/mol | [1][2] |
| Boiling Point | 8 - 10.9 °C | [3][5] |
| Melting Point | -104.8 °C (estimate) | [2] |
| Density | 0.896 - 0.9200 g/cm³ | [2][3] |
| Vapor Pressure | 1250 mmHg at 25°C | [3] |
| Refractive Index | 1.29 | [2][3] |
| LogP | 1.66150 | [3] |
Molecular Structure
The structure of this compound consists of a three-carbon propane (B168953) backbone with two fluorine atoms attached to the first carbon atom. This geminal difluorination significantly influences the molecule's polarity and reactivity.
-
IUPAC Name : this compound[1]
Spectral Information
Spectroscopic data is crucial for the identification and characterization of this compound.
-
19F NMR Spectroscopy : Data for the 19F NMR spectrum of this compound is available and can be used for structural confirmation.[1][6]
Experimental Protocols
Synthesis of this compound via Halogen Exchange
A common and effective method for the synthesis of this compound is through a halogen exchange reaction, starting from 1,1-dichloropropane (B1633073).[7] This protocol outlines the general methodology.
Objective: To synthesize this compound by substituting chlorine atoms with fluorine atoms on a propane backbone.
Reaction Scheme: CH₃CH₂CHCl₂ + 2 KF → CH₃CH₂CHF₂ + 2 KCl
Materials and Reagents:
-
1,1-Dichloropropane
-
Potassium Fluoride (KF) or Antimony Trifluoride (SbF₃)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sulfolane)
-
Inert gas (e.g., Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add the fluorinating agent (e.g., potassium fluoride) and the high-boiling point solvent. The apparatus should be under an inert atmosphere.
-
Addition of Reactant: Slowly add 1,1-dichloropropane to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to a temperature sufficient to promote the halogen exchange. The specific temperature and reaction time will depend on the chosen solvent and fluorinating agent.
-
Product Isolation: The product, this compound, is a low-boiling point gas. It can be collected from the reaction vessel as it forms by passing it through a cold trap or by distillation.
-
Purification: The collected product may be further purified by fractional distillation to remove any unreacted starting material or byproducts.
-
Characterization: The final product should be characterized using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy to confirm its identity and purity.[7]
References
- 1. This compound | C3H6F2 | CID 12545136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 430-61-5 [m.chemicalbook.com]
- 3. This compound | CAS#:430-61-5 | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [stenutz.eu]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 1,1-Difluoropropane
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the core physical properties of 1,1-Difluoropropane (CAS No: 430-61-5). Intended for a technical audience, this guide synthesizes key data into a structured format, details the experimental methodologies used for their determination, and presents a logical framework for understanding the interplay between the compound's molecular structure and its macroscopic properties. This information is critical for applications in materials science, as a refrigerant, a solvent, and for professionals in drug development requiring precise physicochemical data.
Core Physical Properties
This compound, with the chemical formula C₃H₆F₂, is a fluorinated hydrocarbon.[1][2][3] The introduction of two fluorine atoms to the terminal carbon of the propane (B168953) chain significantly influences its physical characteristics compared to its non-fluorinated analog, propane. Key identifiers and properties are summarized below.
Data Presentation: Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃H₆F₂ | [1][2][3] |
| Molecular Weight | 80.08 g/mol | [1][2][4] |
| CAS Number | 430-61-5 | [1][3][5] |
| Boiling Point | 8 °C to 16.72 °C (estimate) | [1][2] |
| Melting Point | -104.8 °C (estimate) | [1] |
| Density | 0.9200 g/cm³ | [1] |
| Vapor Pressure | 1250 mmHg at 25 °C | [5] |
| Refractive Index | 1.2900 | [1] |
| Octanol-Water Partition Coefficient (LogP) | 1.66150 | [5] |
| SMILES | CCC(F)F | [2][4] |
| InChIKey | CTJAKAQLCQKBTC-UHFFFAOYSA-N | [2][3][4] |
Experimental Protocols
The accurate determination of the physical properties listed above is paramount for their application in scientific research and industry. The following sections detail the standard experimental methodologies for measuring these key parameters for volatile, fluorinated organic compounds like this compound.
Boiling Point Determination
Given its volatility, the boiling point of this compound is typically determined using micro-scale or specialized methods.
-
Capillary Method (Thiele Tube): This is a common and efficient method for small sample volumes.[6][7]
-
Sample Preparation: A small amount of liquid this compound (a few drops) is placed into a small test tube or fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[7][8]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8] As the temperature rises, dissolved air and then the substance's vapor will emerge from the inverted capillary as a stream of bubbles.[6]
-
Observation: The heating is stopped when a steady stream of bubbles is observed. As the apparatus cools, the bubble stream slows down. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7] This indicates that the vapor pressure of the substance equals the atmospheric pressure.[6]
-
Pressure Correction: The observed boiling point is recorded along with the ambient atmospheric pressure, as boiling point is pressure-dependent.[5]
-
Melting Point Determination
For substances like this compound that are gases at room temperature, melting point determination requires cryogenic apparatus.
-
Capillary Melting Point Method (Cryogenic):
-
Sample Condensation: Gaseous this compound is cooled using a cold finger or a liquid nitrogen bath to condense it into a solid within a capillary tube.
-
Apparatus: The sealed capillary containing the solid sample is placed in a melting point apparatus equipped with a cryo-stage or a specially designed low-temperature bath.
-
Heating and Observation: The apparatus is heated very slowly (e.g., 1-2 °C per minute) near the expected melting point.[9] The temperature range is recorded from the point at which the first droplet of liquid appears to the point where the entire solid has melted.[10] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.
-
Density Determination
The density of a volatile liquid requires a method that minimizes evaporative losses.
-
Pycnometer Method:
-
Tare Weight: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and weighed.
-
Sample Filling: The pycnometer is filled with this compound, which would need to be in its liquid state (requiring cooling). Care is taken to avoid vapor bubbles.
-
Equilibration and Weighing: The filled pycnometer is brought to a constant, known temperature in a thermostatic bath. Its mass is then accurately measured.
-
Volume Calibration: The exact volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.
-
Calculation: The density is calculated by dividing the mass of the this compound by the precise volume of the pycnometer.
-
-
Vibrating Tube Densitometer: This modern technique measures the oscillation frequency of a U-shaped tube filled with the sample.[11] The frequency changes based on the mass (and therefore density) of the fluid in the tube. The instrument is calibrated with fluids of known density (e.g., dry air and water). This method is highly accurate and requires small sample volumes.[11]
Vapor Pressure Determination
-
Static Method: This is a direct and accurate method for measuring vapor pressure.
-
Sample Degassing: A purified sample of this compound is placed in a sample cell connected to a vacuum line. The sample is repeatedly frozen (with liquid nitrogen), evacuated to remove dissolved gases, and then thawed.
-
Measurement: The sample cell is placed in a precision thermostatic bath to maintain a constant temperature.[11] The pressure of the vapor in equilibrium with the liquid is measured directly using a high-precision pressure transducer (e.g., a capacitance manometer).[11]
-
Data Collection: Measurements are taken at various stable temperatures to generate a vapor pressure curve.
-
Octanol-Water Partition Coefficient (LogP) Determination
The LogP value is a measure of a compound's lipophilicity and is crucial in drug development.
-
Shake-Flask Method (OECD 107):
-
Solvent Saturation: 1-octanol (B28484) and water are mutually saturated by stirring them together for an extended period, followed by separation.
-
Sample Preparation: A known amount of this compound is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water.[2][4]
-
Partitioning: The solution is mixed with a precise volume of the other solvent phase in a separatory funnel or vial. The mixture is shaken vigorously to allow the solute to partition between the two immiscible layers until equilibrium is reached.[2]
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of this compound in each layer is determined using an appropriate analytical technique, such as Gas Chromatography (GC), given its volatility.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]
-
Visualization of Property Relationships
The physical properties of this compound are direct consequences of its molecular structure. The diagram below illustrates the logical connections between its structural features and key physicochemical characteristics.
Caption: Logical flow from molecular structure to key physical properties of this compound.
References
- 1. scispace.com [scispace.com]
- 2. connectsci.au [connectsci.au]
- 3. vernier.com [vernier.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chymist.com [chymist.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. sweet.ua.pt [sweet.ua.pt]
- 12. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to 1,1-Difluoropropane (CAS 430-61-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1-difluoropropane (CAS 430-61-5), a fluorinated alkane of interest in various chemical and pharmaceutical applications. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and discusses its applications, particularly as a building block in medicinal chemistry. Safety and handling information are also thoroughly addressed. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and practical application.
Chemical and Physical Properties
This compound is a colorless, volatile, and flammable gas at room temperature and atmospheric pressure. The introduction of two fluorine atoms on the terminal carbon of the propane (B168953) chain significantly influences its physical and chemical properties compared to its non-fluorinated counterpart.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 430-61-5 | [1] |
| Molecular Formula | C₃H₆F₂ | [1] |
| Molecular Weight | 80.08 g/mol | [1] |
| Boiling Point | 8-10.9 °C | [1] |
| Melting Point | -104.8 °C (estimate) | [1] |
| Density | 0.896 g/cm³ | [1] |
| Refractive Index | 1.2900 | [1] |
| Vapor Pressure | 1250 mmHg at 25°C | [1] |
| LogP | 1.66150 | [1] |
| IUPAC Name | This compound | [2] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is through a halogen exchange reaction, specifically the Swarts reaction, from its chlorinated precursor, 1,1-dichloropropane (B1633073).[1]
Halogen Exchange (Swarts Reaction)
This reaction involves the replacement of chlorine atoms with fluorine atoms using a fluorinating agent, typically antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance the reaction rate.[1]
Reaction Scheme:
CH₃CH₂CHCl₂ + SbF₃ --(SbCl₅ catalyst)--> CH₃CH₂CHF₂ + SbCl₂F
Detailed Experimental Protocol for Synthesis
Objective: To synthesize this compound from 1,1-dichloropropane via the Swarts reaction.
Materials:
-
1,1-Dichloropropane (CH₃CH₂CHCl₂)
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Anhydrous reaction vessel (e.g., three-necked round-bottom flask)
-
Reflux condenser
-
Distillation head
-
Heating mantle with a magnetic stirrer
-
Gas-tight collection system (e.g., cold trap cooled with dry ice/acetone)
-
Dilute hydrochloric acid (HCl)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a distillation head connected to a cold trap cooled with dry ice/acetone. Ensure all glassware is thoroughly dried to prevent side reactions.
-
Charging the Reactor: Charge the reaction flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Addition of Reactant: Slowly add 1,1-dichloropropane to the reaction flask from the dropping funnel with continuous stirring.
-
Reaction: Gently heat the reaction mixture to initiate the exothermic reaction. Carefully control the temperature to maintain a steady reflux. The progress of the reaction can be monitored by observing the distillation of the low-boiling this compound product.
-
Product Collection: The gaseous this compound product will pass through the condenser and be collected in the cold trap.
-
Purification:
-
Wash the collected crude product by bubbling it through dilute HCl to remove any remaining antimony compounds, followed by bubbling through water.
-
Dry the gaseous product by passing it through a drying tube filled with anhydrous calcium chloride.
-
Further purification can be achieved by fractional distillation to obtain pure this compound.
-
Logical Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of this compound.
Analytical Characterization
Accurate characterization of this compound is crucial for quality control and for confirming its structure. The primary methods for analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Due to its volatility, this compound can be introduced directly into the GC inlet using a gas-tight syringe or by headspace analysis.
-
GC Conditions:
-
Column: A nonpolar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separation.
-
Injector Temperature: Typically set around 150-200 °C.
-
Oven Temperature Program: An initial temperature of 40 °C held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of around 150 °C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 30-100.
-
Expected Mass Spectrum Fragmentation: The mass spectrum of this compound is characterized by the molecular ion peak (M⁺) at m/z 80. Key fragments arise from the loss of fluorine and ethyl groups.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 80 | [CH₃CH₂CHF₂]⁺ (Molecular Ion) |
| 61 | [CH₃CH₂CHF]⁺ (Loss of F) |
| 51 | [CH₂CHF₂]⁺ (Loss of CH₃) |
| 47 | [CH₂F₂]⁺ (Loss of C₂H₄) |
| 33 | [CH₂F]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity of atoms and their chemical environment.
Table 3: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~5.8 | Triplet of Quartets (tq) | JHF = 56.5, JHH = 4.5 | -CHF₂ |
| ~1.8 | Doublet of Quartets (dq) | JHH = 7.5, JHF = 18.5 | -CH₂- | |
| ~1.0 | Triplet (t) | JHH = 7.5 | -CH₃ | |
| ¹³C NMR | ~118 | Triplet (t) | JCF = 238 | -CHF₂ |
| ~25 | Triplet (t) | JCF = 22 | -CH₂- | |
| ~9 | Singlet (s) | - | -CH₃ | |
| ¹⁹F NMR | ~ -118 | Triplet of Triplets (tt) | JFH = 56.5, JFH = 18.5 | -CHF₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard used.
Applications in Research and Drug Development
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3] While direct applications of this compound in pharmaceuticals are not extensively documented, its structural motif, the 1,1-difluoropropyl group, is of significant interest as a building block in the synthesis of novel drug candidates.[4] The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving the pharmacokinetic profile of a lead compound.
Logical Relationship of Fluorine in Drug Discovery:
Caption: Role of this compound as a source of a key moiety in drug design.
Safety and Handling
This compound is a flammable gas and requires careful handling to avoid fire and explosion hazards. It is also an asphyxiant at high concentrations.
Table 4: Safety Information for this compound
| Hazard | Description | Precautionary Measures |
| Flammability | Extremely flammable gas. May form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. |
| Health Hazards | May cause drowsiness or dizziness. In high concentrations, can act as a simple asphyxiant by displacing oxygen. | Use only outdoors or in a well-ventilated area. Avoid breathing gas. |
| Pressure Hazard | Contains gas under pressure; may explode if heated. | Protect from sunlight. Store in a well-ventilated place. Do not expose to temperatures exceeding 52 °C/125 °F. |
| First Aid | Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse with plenty of water. | Seek medical attention if symptoms persist. |
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling, storage, and response to spills of this compound.
Conclusion
This compound is a valuable fluorinated compound with well-defined physical and chemical properties. Its synthesis is readily achievable through the Swarts reaction, and it can be effectively characterized using standard analytical techniques such as GC-MS and NMR spectroscopy. While its direct application in marketed drugs is not prominent, its potential as a source of the 1,1-difluoropropyl moiety for the synthesis of novel therapeutic agents is of considerable interest to the drug development community. Strict adherence to safety protocols is essential when handling this flammable and volatile compound. This guide provides the necessary technical information for researchers and scientists to safely handle, synthesize, and utilize this compound in their work.
References
synthesis of 1,1-Difluoropropane from 1,1-dichloropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1-difluoropropane from 1,1-dichloropropane (B1633073). The primary synthetic route detailed is the Swarts fluorination reaction, a robust and widely utilized halogen exchange method in organofluorine chemistry. This document outlines the core reaction principles, provides detailed experimental protocols, and presents key quantitative data to support the practical application of this synthesis in research and development.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The introduction of a gem-difluoro group, as in this compound, can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a valuable building block in the synthesis of more complex fluorinated compounds for pharmaceutical and agrochemical applications. The most direct and common method for the preparation of this compound is the halogen exchange reaction of 1,1-dichloropropane with a suitable fluorinating agent.
Core Synthesis Pathway: The Swarts Reaction
The synthesis of this compound from 1,1-dichloropropane is most effectively achieved through the Swarts reaction.[1][2] This reaction involves the displacement of chlorine atoms with fluorine atoms using a metal fluoride (B91410) reagent. Antimony trifluoride (SbF₃) is a commonly employed fluorinating agent for this transformation, often in the presence of a Lewis acid catalyst such as antimony pentachloride (SbCl₅) to enhance the reaction rate and efficiency.[3][4][5][6]
The overall reaction is as follows:
CH₃CH₂CHCl₂ + 2 SbF₃ → CH₃CH₂CHF₂ + 2 SbCl₂F
An alternative, though sometimes less reactive, fluorinating agent is potassium fluoride (KF). The reactivity of KF can be enhanced through methods such as spray-drying or the use of phase-transfer catalysts.
Quantitative Data Summary
The following table summarizes key quantitative data for the reactants and products in the synthesis of this compound.
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Starting Material | 1,1-Dichloropropane | C₃H₆Cl₂ | 112.99 | 88 |
| Product | This compound | C₃H₆F₂ | 80.08 | -1 |
| Reagent | Antimony Trifluoride | SbF₃ | 178.76 | 319 |
| Catalyst | Antimony Pentachloride | SbCl₅ | 299.02 | 140 |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from 1,1-dichloropropane using the Swarts reaction. This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted prior to commencing any experimental work.
Synthesis of this compound using Antimony Trifluoride
Materials:
-
1,1-Dichloropropane (CH₃CH₂CHCl₂)
-
Antimony trifluoride (SbF₃), anhydrous
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Dry reaction vessel (e.g., three-necked round-bottom flask) equipped with a magnetic stirrer, dropping funnel, and a distillation head connected to a cold trap (e.g., cooled with dry ice/acetone).
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, assemble the dry reaction apparatus under an inert atmosphere. The distillation head should be connected to a cold trap to collect the low-boiling product.
-
Charging the Reactor: Charge the reaction flask with anhydrous antimony trifluoride (SbF₃). A molar ratio of SbF₃ to 1,1-dichloropropane of approximately 0.6-0.7:1 is recommended.[1] Add a catalytic amount of antimony pentachloride (SbCl₅), typically in a molar ratio of 0.05-0.15:1 relative to the 1,1-dichloropropane.[1]
-
Addition of Reactant: Slowly add 1,1-dichloropropane to the stirred mixture in the reaction flask via the dropping funnel.
-
Reaction Conditions: Gently heat the reaction mixture to a temperature of 40-50 °C to initiate the reaction.[1] The reaction is often exothermic and the temperature should be carefully controlled. The reaction is typically allowed to proceed for 10-12 hours.[1]
-
Product Collection: The this compound product, having a low boiling point, will vaporize, pass through the distillation head, and be collected in the cold trap.
-
Purification: The collected crude product can be purified by fractional distillation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Swarts reaction.
References
Spectroscopic Profile of 1,1-Difluoropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-difluoropropane, a fluorinated hydrocarbon of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CHF₂) protons. Due to spin-spin coupling with adjacent protons and fluorine atoms, these signals exhibit characteristic splitting patterns.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~1.0 | Triplet of triplets (tt) | JHH ≈ 7.4, JHF ≈ 4.5 |
| CH₂ | ~1.8 | Quartet of triplets (qt) | JHH ≈ 7.4, JHF ≈ 15 |
| CHF₂ | ~5.8 | Triplet of quartets (tq) | JHF ≈ 57, JHH ≈ 4.5 |
Note: The spectral data for this compound are approximate values compiled from various sources and may vary depending on the experimental conditions. A triplet for the CH₃ group has been noted at approximately 1.0 ppm.[1]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent carbon atoms. The carbon atom bonded to the two fluorine atoms will exhibit a triplet due to one-bond C-F coupling.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹JCF) | Predicted Coupling Constant (¹JCF, Hz) |
| C1 (CHF₂) | 115 - 125 | Triplet | 230 - 250 |
| C2 (CH₂) | 25 - 35 | Triplet (due to ²JCF) | 20 - 30 |
| C3 (CH₃) | 10 - 20 | Triplet (due to ³JCF) | 5 - 10 |
Disclaimer: The ¹³C NMR data presented is predicted based on established spectroscopic principles and data for similar fluorinated compounds, as explicit experimental data was not found in the available resources.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms. This signal will be split by the adjacent methine and methylene protons. While a ¹⁹F NMR spectrum is available in databases, specific chemical shift and coupling constant values are not detailed.[2][3]
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Coupling Constants (J, Hz) |
| CHF₂ | -110 to -120 | Triplet of triplets (tt) | JHF(geminal) ≈ 57, JHF(vicinal) ≈ 15 |
Disclaimer: The ¹⁹F NMR data is a prediction based on typical values for similar gem-difluoroalkanes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent features will be the C-H and C-F stretching and bending vibrations.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (CH₃, CH₂) | 2950 - 3000 | Strong |
| C-H bend (CH₃, CH₂) | 1370 - 1470 | Medium |
| C-F stretch | 1050 - 1150 | Very Strong |
| C-C stretch | 800 - 1000 | Medium-Weak |
Disclaimer: The IR absorption data is predicted based on characteristic group frequencies. Specific experimental spectra were not available for detailed peak assignment.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of C-C and C-F bonds, as well as rearrangements.
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 80 | [CH₃CH₂CHF₂]⁺ (Molecular Ion) | - |
| 61 | [CH₃CH₂CF]⁺ | HF |
| 51 | [CHF₂]⁺ | CH₃CH₂• |
| 41 | [C₃H₅]⁺ | HF + F• |
| 29 | [CH₃CH₂]⁺ | CHF₂• |
Disclaimer: The mass spectrometry fragmentation data is predicted based on the principles of mass spectral fragmentation of halogenated alkanes. Detailed experimental fragmentation patterns were not found in the available resources.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for volatile organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound (typically 5-25 mg for ¹H NMR and a higher concentration for ¹³C and ¹⁹F NMR) is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used. A longer relaxation delay (2-5 seconds) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: A one-pulse experiment, often with proton decoupling, is performed. A fluorine-specific probe or a broadband probe tuned to the ¹⁹F frequency is required.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Handling: For a volatile liquid like this compound, the spectrum can be obtained from a thin film between two salt plates (e.g., NaCl or KBr) or, more commonly for a gas, using a gas cell with IR-transparent windows.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty gas cell or clean salt plates is first recorded. The sample is then introduced, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Range: The mid-infrared region (4000-400 cm⁻¹) is typically scanned.
Mass Spectrometry (MS)
-
Sample Introduction: As a volatile compound, this compound is ideally introduced into the mass spectrometer via a Gas Chromatography (GC) system, which allows for separation from any impurities. Direct injection via a heated inlet system is also possible.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate reproducible fragmentation patterns.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern can be analyzed to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate key spectroscopic concepts and workflows relevant to the analysis of this compound.
References
An In-depth Technical Guide to the Thermodynamic Properties of 1,1-Difluoropropane (R-272ca)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Difluoropropane (R-272ca) is a hydrofluorocarbon (HFC) with the chemical formula C₃H₆F₂. As with other fluorinated propanes, its thermodynamic properties are of significant interest for various applications, including its potential use as a refrigerant, propellant, or solvent. The strategic placement of two fluorine atoms on the terminal carbon atom influences its molecular polarity, boiling point, and other critical thermodynamic characteristics. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, details established experimental methodologies for their determination, and presents the available quantitative data in a structured format to facilitate research and development.
Core Thermodynamic Properties
A summary of the fundamental physical and thermodynamic properties of this compound is presented in the tables below. While extensive temperature-dependent experimental data is not widely available in the public domain, the following tables compile known values from various sources.
Table 1: General Properties of this compound
| Property | Value | Unit |
| Chemical Formula | C₃H₆F₂ | - |
| Molecular Weight | 80.08 | g/mol |
| CAS Registry Number | 430-61-5 | - |
| Normal Boiling Point | 8 | °C |
| Density (Liquid) | 0.896 | g/cm³ |
Table 2: Temperature-Dependent Thermodynamic Properties of this compound (Estimated and Limited Experimental Data)
| Temperature (°C) | Vapor Pressure (kPa) | Liquid Density (g/cm³) | Liquid Heat Capacity (kJ/kg·K) | Enthalpy of Vaporization (kJ/kg) |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Comprehensive, temperature-dependent experimental data for this compound is limited in publicly accessible literature. The values in Table 1 are based on available data points. Further experimental investigation is required to populate Table 2 with a full range of operating conditions.
Experimental Protocols for Thermodynamic Property Determination
The determination of the thermodynamic properties of a fluid like this compound involves a suite of precise experimental techniques. Below are detailed methodologies for measuring key parameters.
Vapor Pressure Measurement
The vapor pressure of a refrigerant is a critical property for designing and analyzing refrigeration cycles. The static or quasi-static analytical apparatus is a common method for accurate vapor-liquid equilibrium (VLE) measurements.
Methodology: Quasi-Static Analytical Apparatus
-
Sample Preparation: A high-purity sample of this compound is degassed to remove any dissolved air or other non-condensable gases. This is typically achieved by a series of freeze-pump-thaw cycles.
-
Apparatus: The degassed sample is introduced into an equilibrium cell of known volume, which is submerged in a constant-temperature bath. The bath temperature is controlled with high precision.
-
Equilibrium: The system is allowed to reach thermal and phase equilibrium. Gentle agitation or recirculation of the liquid and vapor phases can accelerate this process.
-
Measurement: Once equilibrium is established, the temperature of the fluid is measured using a calibrated platinum resistance thermometer. The pressure of the system is measured using a high-accuracy pressure transducer.
-
Data Acquisition: Vapor pressure measurements are recorded at various temperatures by systematically changing the setpoint of the constant-temperature bath.
Liquid Density Measurement
Liquid density is essential for calculating mass flow rates and heat transfer coefficients. A vibrating tube densitometer is a widely used instrument for precise density measurements of liquids and gases.
Methodology: Vibrating Tube Densitometer
-
Principle: The principle of this method is based on measuring the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample fluid. The change in frequency is directly related to the density of the fluid.
-
Calibration: The instrument is calibrated using two fluids of known density, typically a vacuum and a standard reference fluid (e.g., pure water).
-
Sample Loading: The this compound sample is carefully introduced into the measurement cell, ensuring no gas bubbles are present in the liquid phase.
-
Temperature and Pressure Control: The temperature of the measurement cell is precisely controlled using a Peltier system or a circulating fluid bath. The pressure is controlled using a back-pressure regulator.
-
Measurement: The resonant frequency of the tube filled with the sample is measured at various temperatures and pressures. These measurements are then converted to density values using the calibration data.
Heat Capacity Measurement
Heat capacity is a measure of a substance's ability to store thermal energy. For liquids, the isobaric heat capacity (Cp) is typically measured using calorimetry.
Methodology: Adiabatic Scanning Calorimetry
-
Calorimeter: A high-precision adiabatic scanning calorimeter is used. The core of the apparatus is a measurement cell containing the sample, surrounded by an adiabatic shield.
-
Sample Preparation: A known mass of degassed this compound is sealed in the sample cell.
-
Measurement Procedure: A controlled amount of heat is supplied to the sample cell by an electric heater, causing a gradual increase in temperature. The temperature of the adiabatic shield is simultaneously controlled to match the temperature of the sample cell, minimizing heat loss to the surroundings.
-
Data Analysis: The heat capacity is calculated from the heat input, the measured rate of temperature increase, and the mass of the sample. Measurements are taken over a range of temperatures.
Enthalpy of Vaporization Measurement
The enthalpy of vaporization (or latent heat) is the energy required to transform a given quantity of a substance from a liquid to a gas at a constant temperature and pressure. It can be determined directly by calorimetry or indirectly from vapor pressure data using the Clausius-Clapeyron equation.
Methodology: Calorimetric Method
-
Apparatus: A specialized calorimeter, such as a flow calorimeter or a Calvet-type calorimeter, is used.
-
Procedure: A known mass of liquid this compound is vaporized at a constant temperature and pressure. The energy required for this phase change is precisely measured.
-
Flow Calorimetry: In a flow calorimeter, the liquid is pumped at a known flow rate through a vaporizer where a measured amount of electrical power is supplied to effect the phase change. The enthalpy of vaporization is calculated from the power input and the mass flow rate.
-
Data Correlation: The measurements are repeated at different temperatures to determine the temperature dependency of the enthalpy of vaporization.
Visualization of Thermodynamic Relationships
The thermodynamic properties of a substance are intrinsically linked. The following diagram illustrates the logical flow of how these core properties are determined and interconnected.
Solubility of 1,1-Difluoropropane in Organic Solvents: A Technical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoropropane (HFC-272fb) is a hydrofluorocarbon with potential applications as a refrigerant, blowing agent, and solvent. A thorough understanding of its solubility in various organic solvents is critical for its effective use in industrial processes, chemical synthesis, and pharmaceutical formulations. This guide provides a comprehensive overview of the expected solubility of this compound, details established experimental protocols for solubility determination, and outlines the key factors influencing its behavior in solution.
Predicted Solubility of this compound in Organic Solvents
Based on the general principles of solubility ("like dissolves like") and the known behavior of similar fluoroalkanes, the expected solubility of this compound in various classes of organic solvents can be predicted. 1-Fluoropropane, for instance, is known to be soluble in organic solvents such as alcohols and ethers, while having limited solubility in water.[1] Similarly, 1,3-difluoropropane (B1362545) is described as having moderate solubility in organic solvents.[2] 1,1-Difluoroethane also exhibits solubility in organic media. These examples suggest that this compound, a partially fluorinated alkane, will exhibit good solubility in a range of common organic solvents.
The following table summarizes the predicted solubility of this compound in various organic solvents. This is a qualitative assessment based on the expected intermolecular interactions.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The polar C-F bonds in this compound can interact with the polar -OH group of alcohols. The propane (B168953) backbone provides non-polar character, which interacts well with the alkyl chain of the alcohols. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organic compounds. The ether oxygen can act as a hydrogen bond acceptor for the weak C-H...O interactions, and the overall polarity is compatible with this compound. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | The polar carbonyl group in ketones can engage in dipole-dipole interactions with the polar C-F bonds of this compound. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | "Like dissolves like" is a strong predictor here. The presence of halogens on both the solute and solvent leads to compatible intermolecular forces. |
| Aromatic Hydrocarbons | Benzene, Toluene | Moderate to High | The non-polar aromatic ring can interact with the non-polar propane backbone of this compound via London dispersion forces. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | While both are largely non-polar, the polarity introduced by the fluorine atoms in this compound may slightly reduce its miscibility with purely non-polar alkanes compared to more polar solvents. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate to High | These solvents have large dipole moments and can solvate a wide range of compounds. They are expected to be effective solvents for this compound. |
Experimental Protocols for Determining Gas Solubility
The solubility of a gas like this compound in a liquid organic solvent can be determined using several established experimental techniques. The choice of method often depends on the required accuracy, the volatility of the solvent, and the temperature and pressure range of interest. Two common methods are the static (or synthetic) method and the dynamic (or analytical) method.
Static Method for Vapor-Liquid Equilibrium (VLE) Measurement
The static method is a precise technique for determining VLE data, from which solubility can be calculated.
Objective: To determine the equilibrium pressure and composition of both the liquid and vapor phases of a this compound/organic solvent mixture at a constant temperature.
Apparatus:
-
A high-pressure equilibrium cell with a known volume, equipped with a magnetic stirrer.
-
A temperature-controlled bath to maintain a constant temperature.
-
A high-precision pressure transducer.
-
A system for injecting known amounts of the gas and the solvent into the cell.
-
Sampling valves for both the liquid and vapor phases.
-
An analytical instrument, such as a gas chromatograph (GC), to determine the composition of the samples.
Procedure:
-
Preparation: The equilibrium cell is thoroughly cleaned and evacuated to remove any residual air or contaminants.
-
Solvent Injection: A precisely measured amount of the degassed organic solvent is introduced into the equilibrium cell.
-
Gas Injection: A known amount of this compound gas is then injected into the cell.
-
Equilibration: The mixture is stirred vigorously at a constant temperature until the pressure inside the cell remains stable, indicating that equilibrium has been reached.
-
Sampling and Analysis: Once equilibrium is established, small samples of the liquid and vapor phases are carefully withdrawn through the sampling valves. The composition of each phase is then determined using a calibrated gas chromatograph.
-
Data Collection: The equilibrium temperature, pressure, and the compositions of the liquid and vapor phases are recorded.
-
Repeat: The procedure is repeated for different overall compositions and temperatures to map out the phase diagram.
From the VLE data, the mole fraction solubility of this compound in the organic solvent at various temperatures and pressures can be determined. Henry's Law constants can also be calculated from the low-pressure data.
Factors Influencing Solubility
The solubility of this compound in an organic solvent is governed by a combination of physical and chemical factors. Understanding these factors is crucial for predicting solubility trends and for designing processes that utilize this compound.
1. Nature of the Solute (this compound):
-
Polarity: The presence of two electronegative fluorine atoms on the same carbon atom creates a significant dipole moment, making this compound a polar molecule. This polarity enhances its solubility in polar and moderately polar organic solvents.
-
Molecular Size: As a relatively small molecule, it can be readily accommodated within the solvent structure.
2. Nature of the Solvent:
-
Polarity: Solvents with similar polarity to this compound will be most effective at dissolving it.
-
Hydrogen Bonding: While this compound is not a strong hydrogen bond donor or acceptor, it can participate in weak hydrogen bonding interactions. Solvents capable of hydrogen bonding, such as alcohols, may exhibit enhanced solubility.
3. Temperature:
-
The solubility of gases in liquids generally decreases with increasing temperature. This is because the dissolution of a gas is typically an exothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium to favor the endothermic process (gas escaping from the solution).
4. Pressure:
-
According to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of the gas above the liquid, at a constant temperature. Therefore, increasing the pressure of this compound will increase its solubility in an organic solvent.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is currently limited in the public domain, a strong understanding of its physicochemical properties and the behavior of analogous compounds allows for reliable qualitative predictions. It is expected to be highly soluble in a variety of common organic solvents, including alcohols, ethers, and ketones. For researchers and professionals requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. A comprehensive understanding of the factors influencing solubility will further aid in the successful application of this compound in diverse scientific and industrial fields.
References
An In-depth Technical Guide to the Safety and Handling of 1,1-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and a thorough risk assessment conducted by qualified personnel.
Introduction
1,1-Difluoropropane (HFC-272fb) is a fluorinated hydrocarbon with the chemical formula C₃H₆F₂. Its unique physical and chemical properties make it a compound of interest in various research and development applications, including as a potential refrigerant, propellant, or solvent. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the known safety information for this compound, outlines detailed handling precautions, and presents standardized experimental protocols for safety assessment.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the available data for this compound.[1][2][3][4][5][6][7]
| Property | Value |
| Chemical Formula | C₃H₆F₂ |
| Molecular Weight | 80.08 g/mol [2] |
| CAS Number | 430-61-5[1][3][4] |
| Appearance | Colorless gas or liquid |
| Boiling Point | 8 °C to 16.72°C (estimates)[1][5] |
| Melting Point | -104.8°C (estimate)[1][3] |
| Density | 0.9200 g/cm³ (estimate)[1] |
| Refractive Index | 1.2900 (estimate)[1] |
| Solubility | Data not available. Expected to have low solubility in water. |
Hazard Identification and Classification
Flammability
While specific quantitative data such as flash point, autoignition temperature, and explosive limits for this compound are not available in the reviewed literature, its structural similarity to other flammable fluorinated hydrocarbons necessitates handling it as a flammable substance. Vapors may be heavier than air and can travel to a source of ignition and flash back.
| Flammability Parameter | Value |
| Flash Point | Data not available |
| Autoignition Temperature | Data not available |
| Lower Explosive Limit (LEL) | Data not available |
| Upper Explosive Limit (UEL) | Data not available |
Health Hazards
Detailed toxicological data for this compound, such as LD50 and LC50 values, are not currently available. However, information on related compounds suggests potential health hazards.[8][9][10]
-
Inhalation: High concentrations of vapors may cause dizziness, headache, and anesthetic effects. As with other volatile hydrocarbons, it may displace oxygen and lead to asphyxiation in confined spaces.
-
Skin Contact: Direct contact with the liquefied gas can cause frostbite. Prolonged or repeated exposure to the gas or liquid may cause skin irritation.
-
Eye Contact: Direct contact with the liquefied gas can cause severe eye irritation and frostbite. Vapors may also be irritating to the eyes.
-
Ingestion: Ingestion is not a likely route of exposure for a gas.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn when there is a potential for splashes of the liquefied gas. |
| Hand Protection | Insulated gloves (cryogenic gloves) should be worn when handling the liquefied gas to protect against frostbite. For handling system components that may have come into contact with the substance, chemical-resistant gloves (e.g., neoprene or nitrile) are recommended. |
| Body Protection | A flame-retardant lab coat should be worn. When handling larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or coveralls should be used. |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If the concentration in the air is likely to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge or a supplied-air respirator should be used. |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for preventing accidents.
Handling
-
Ventilation: Always work in a well-ventilated area. Use of a chemical fume hood is strongly recommended.
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge. Use non-sparking tools.
-
Cylinder Handling: Secure cylinders in an upright position. Use a cylinder cart for transportation. Never roll or drag cylinders.
-
Leak Detection: Regularly check for leaks in equipment and connections using a suitable leak detection solution.
-
Grounding: Electrically ground all equipment and containers to prevent the buildup of static electricity.
Storage
-
Location: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.
-
Incompatible Materials: Segregate from oxidizing agents, alkali metals, and other reactive materials.
-
Cylinder Caps (B75204): Keep protective valve caps on cylinders when not in use.
-
Labeling: Ensure all cylinders are clearly labeled with their contents and associated hazards.
Emergency Procedures
Leaks
-
Minor Leak: Evacuate the immediate area. Increase ventilation. If it can be done safely, stop the leak.
-
Major Leak: Evacuate the entire area and notify emergency personnel. Do not re-enter until the area is deemed safe.
Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide, or a water spray to cool surrounding containers.
-
Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Containers may rupture violently when heated.
First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | For frostbite, gently warm the affected area in lukewarm water. Do not rub. For gas exposure, wash with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Ingestion | Not a likely route of exposure. |
Experimental Protocols for Safety Assessment
Due to the lack of specific safety data for this compound, the following sections describe general experimental methodologies based on established guidelines (e.g., OECD Test Guidelines) that can be used to determine its flammability and toxicity.
Determination of Flash Point
The flash point of a volatile liquid can be determined using a closed-cup or open-cup method.[11][12][13][14]
-
Principle: A sample is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors ignite momentarily.
-
Apparatus: Pensky-Martens closed-cup tester or Cleveland open-cup tester.
-
Procedure (General Closed-Cup):
-
Place the test sample into the test cup.
-
Place the lid on the cup and begin heating and stirring at the specified rates.
-
At regular temperature intervals, apply the ignition source.
-
Record the temperature at which a flash is observed.
-
Correct the observed flash point for barometric pressure.
-
Determination of Autoignition Temperature
The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.[15][16][17][18][19]
-
Principle: A small, metered amount of the substance is injected into a heated flask containing air. The temperature of the flask is varied to determine the minimum temperature required for ignition.
-
Apparatus: A uniformly heated, temperature-controlled flask (typically 500 mL).
-
Procedure (ASTM E659):
-
Heat the flask to a predetermined temperature.
-
Inject a known volume of the sample into the flask.
-
Observe for ignition (a flame or explosion) for a specified period.
-
Repeat the test at different temperatures and sample volumes to find the lowest temperature at which ignition occurs.
-
Acute Inhalation Toxicity Assessment (OECD Test Guideline 403)
This test provides information on health hazards arising from short-term exposure to a substance via inhalation.[7][20][21][22]
-
Principle: Animals (typically rats) are exposed to the test substance at various concentrations for a defined period (usually 4 hours).
-
Procedure:
-
Generate a defined concentration of this compound vapor in an inhalation chamber.
-
Expose groups of animals to different concentrations of the vapor.
-
Observe the animals for signs of toxicity and mortality during and after exposure (typically for 14 days).
-
Conduct a gross necropsy on all animals.
-
The LC50 (median lethal concentration) is calculated from the mortality data.
-
Acute Dermal Toxicity Assessment (OECD Test Guideline 402)
This test assesses the potential for a substance to cause toxicity from a single, short-term dermal exposure.[23][24][25][26][27]
-
Principle: The test substance is applied to the shaved skin of animals (typically rats or rabbits) for 24 hours.
-
Procedure:
-
Apply a single dose of the substance to a small area of the skin.
-
Cover the application site with a porous gauze dressing.
-
After 24 hours, remove the dressing and any remaining test substance.
-
Observe the animals for signs of toxicity and mortality for at least 14 days.
-
The LD50 (median lethal dose) can be estimated.
-
Skin Irritation/Corrosion Assessment (OECD Test Guideline 439)
This in vitro test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[1][5][9][10][28]
-
Principle: The test substance is applied to the surface of the RhE tissue. Cell viability is measured after a defined exposure and post-exposure incubation period.
-
Procedure:
-
Apply the test substance to the RhE tissue.
-
After the exposure period, rinse the substance from the tissue.
-
Incubate the tissue for a post-exposure period.
-
Assess cell viability using a quantitative assay (e.g., MTT assay).
-
A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
-
Eye Irritation/Corrosion Assessment (OECD Test Guideline 405)
This in vivo test evaluates the potential of a substance to cause eye irritation or damage.[2][3][4][8][29]
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit).
-
Procedure:
-
Instill the test substance into the conjunctival sac of one eye.
-
Examine the eye at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, such as redness, swelling, and corneal opacity.
-
Score the observed effects according to a standardized scale.
-
The reversibility of the effects is also assessed.
-
Visualizations
Experimental Workflow for Safety Assessment
Caption: General experimental workflow for the safety assessment of a volatile chemical.
Logical Flow for Safe Laboratory Handling
Caption: Logical decision-making flow for the safe handling of this compound in a laboratory setting.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. siesascs.edu.in [siesascs.edu.in]
- 6. Emergency Procedures: What to Do in Case of an Industrial Gas Leak - Josef Gas [josefgases.com]
- 7. oecd.org [oecd.org]
- 8. delltech.com [delltech.com]
- 9. senzagen.com [senzagen.com]
- 10. x-cellr8.com [x-cellr8.com]
- 11. almaaqal.edu.iq [almaaqal.edu.iq]
- 12. filab.fr [filab.fr]
- 13. oil-tester.com [oil-tester.com]
- 14. scimed.co.uk [scimed.co.uk]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. icheme.org [icheme.org]
- 17. aidic.it [aidic.it]
- 18. icheme.org [icheme.org]
- 19. Autoignition temperature - Wikipedia [en.wikipedia.org]
- 20. eurolab.net [eurolab.net]
- 21. oecd.org [oecd.org]
- 22. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 23. nucro-technics.com [nucro-technics.com]
- 24. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 25. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
Limited Scope of 1,1-Difluoropropane in Synthetic Organic Chemistry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoropropane is a fluorinated alkane with the chemical formula CH₃CH₂CHF₂. While the introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties, the direct application of this compound as a versatile building block in organic synthesis appears to be limited based on currently available scientific literature. This technical guide provides an overview of the potential, yet underexplored, applications of this compound, alongside related synthetic strategies involving gem-difluorinated compounds.
Theoretical Potential of this compound
The presence of the gem-difluoro group on the terminal carbon of a propane (B168953) chain suggests several theoretical avenues for its use in organic synthesis. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the adjacent C-H bonds. However, the high strength of C-F bonds also renders the CHF₂ group relatively inert under many reaction conditions.
Potential Synthetic Transformations
While specific, well-documented applications of this compound are scarce, its structure suggests potential utility in the following transformations:
-
Dehydrofluorination to form Fluoroalkenes: Elimination of hydrogen fluoride (B91410) (HF) from this compound would yield 1-fluoro-1-propene or 2-fluoropropene. These fluoroalkenes could serve as valuable monomers or precursors for more complex fluorinated molecules.
-
C-H Functionalization: The activation and functionalization of the C-H bonds at the C2 and C3 positions could, in principle, allow for the introduction of various functional groups. However, achieving regioselectivity in such reactions would be a significant challenge.
Current State of Research
A comprehensive review of scientific databases reveals a notable lack of studies detailing the use of this compound as a key starting material or reagent in organic synthesis. The majority of research in the area of small fluorinated building blocks focuses on more reactive or versatile analogues such as:
-
Difluorocyclopropanes: These strained ring systems offer unique reactivity and are used to introduce the gem-difluoro motif into larger molecules.
-
1,1-Difluoroalkenes: These are more commonly used as precursors for the synthesis of difluorinated compounds through various addition reactions.
-
Other Difluoropropanes: Isomers such as 2,2-difluoropropane (B1294401) and 1,3-difluoropropane (B1362545) have found some niche applications.
Logical Relationship: Potential vs. Documented Applications
The following diagram illustrates the disparity between the theoretical potential of this compound and its documented applications in organic synthesis.
Caption: Potential vs. Documented Synthetic Pathways for this compound.
Conclusion
For researchers, scientists, and drug development professionals, it is crucial to recognize that while this compound possesses a structure that could theoretically be of synthetic interest, its practical application in organic synthesis is not well-established in the current body of scientific literature. There is a significant opportunity for future research to explore the reactivity of this molecule and develop methodologies for its use as a building block. However, at present, alternative fluorinated starting materials with proven synthetic utility are more viable options for the introduction of gem-difluoroalkyl motifs in the synthesis of novel compounds. Professionals seeking to incorporate such functionalities are advised to consult literature on more widely used precursors.
Reactivity of 1,1-Difluoropropane with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 1,1-difluoropropane with nucleophiles. Due to the inherent strength of the carbon-fluorine bond, this compound is a relatively inert substrate under typical nucleophilic substitution and elimination conditions. This document synthesizes the foundational principles of organic chemistry to predict the reactivity of this compound and outlines the likely mechanistic pathways—nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2)—that govern its transformations. While specific quantitative data for this compound is scarce in the literature, this guide provides a theoretical framework and general experimental protocols to inform research and development in medicinal and process chemistry where fluorinated alkanes are of interest.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, a simple gem-difluorinated alkane, serves as a model substrate for understanding the reactivity of such compounds. The presence of two fluorine atoms on the same carbon atom significantly influences the molecule's electronic properties and steric hindrance, thereby affecting its susceptibility to nucleophilic attack and elimination reactions.
The carbon-fluorine bond is the strongest single bond in organic chemistry, making alkyl fluorides generally poor substrates for classical nucleophilic substitution reactions.[1] The fluoride (B91410) ion is a poor leaving group due to its low polarizability and high basicity. Consequently, harsh reaction conditions are often required to activate the C-F bond.[2][3][4]
This guide will explore the expected reactivity of this compound with various nucleophiles, considering the interplay between substitution and elimination pathways.
Theoretical Reaction Mechanisms
The reaction of this compound with a nucleophile can theoretically proceed through four main pathways: SN2, SN1, E2, and E1. The preferred pathway is dependent on several factors, including the nature of the nucleophile, the solvent, the temperature, and the structure of the substrate itself.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a fluoride ion) by a nucleophile.
-
SN2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[5][6] For this compound, the primary carbon bearing the fluorine atoms is sterically accessible. However, the poor leaving group ability of fluoride and the strong C-F bond make the SN2 reaction highly unfavorable under normal conditions. Strong, unhindered nucleophiles and polar aprotic solvents would be required to favor this pathway.[7]
-
SN1 Mechanism: This is a unimolecular, two-step process involving the formation of a carbocation intermediate.[5][6] The primary carbocation that would be formed from this compound is highly unstable, making the SN1 pathway extremely unlikely.[8]
Elimination Reactions
Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double bond.
-
E2 Mechanism: This is a bimolecular, one-step process where a base removes a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously.[9] For this compound, a strong, sterically hindered base would favor the E2 pathway, leading to the formation of 1,1-difluoropropene. High temperatures also favor elimination over substitution.[9]
-
E1 Mechanism: This is a unimolecular, two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction.[9] Due to the instability of the primary carbocation, the E1 mechanism is not a plausible pathway for this compound.[8]
A study on the decomposition of chemically activated this compound found that the elimination of hydrogen fluoride (HF) is a significant pathway at high temperatures, with a calculated activation energy of 54 kcal/mol.[10] This high activation energy underscores the stability of the C-F bond and the forcing conditions required for elimination.
Predicted Reactivity with Different Nucleophiles
Based on the principles outlined above, the reactivity of this compound with various classes of nucleophiles can be predicted.
| Nucleophile Class | Expected Reactivity | Dominant Pathway | Plausible Products |
| Strong, Unhindered Nucleophiles (e.g., HS⁻, CN⁻) | Very slow reaction, requires forcing conditions. | Likely a slow SN2 or E2 depending on basicity. | Substitution (e.g., 1-fluoro-1-thiopropane) or Elimination (1,1-difluoropropene). |
| Strong, Hindered Bases (e.g., t-BuO⁻) | Slow reaction, favored by heat. | E2 | 1,1-difluoropropene. |
| Weak Nucleophiles/Bases (e.g., H₂O, ROH) | No significant reaction expected under neutral or acidic conditions. | - | No reaction. |
| Amines | Very slow reaction, likely requires high temperatures. | Could be SN2 or E2. | Substituted amines or 1,1-difluoropropene. |
Visualization of Potential Reaction Pathways
The following diagrams illustrate the theoretical mechanistic pathways for the reaction of this compound with a generic nucleophile/base (Nu⁻/B⁻).
Caption: SN2 mechanism for this compound.
Caption: E2 mechanism for this compound.
General Experimental Protocol for Investigating Reactivity
The following is a generalized protocol that can be adapted to study the reactivity of this compound with a specific nucleophile.
Objective: To determine the products and approximate rate of reaction between this compound and a selected nucleophile under controlled conditions.
Materials:
-
This compound
-
Nucleophile of choice (e.g., sodium thiophenoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Heating and stirring apparatus
-
Quenching solution (e.g., water, saturated ammonium (B1175870) chloride)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Analytical instruments (GC-MS, NMR)
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere, add the chosen nucleophile (1.2 equivalents) and the anhydrous solvent.
-
Stir the mixture until the nucleophile is fully dissolved.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at a specific temperature (e.g., room temperature, 50 °C, 100 °C).
-
Monitor the reaction progress over time by taking aliquots and analyzing them by a suitable method (e.g., GC-MS to observe the disappearance of starting material and formation of products).
-
-
Work-up:
-
Once the reaction is deemed complete or has reached a steady state, cool the mixture to room temperature.
-
Quench the reaction by adding the appropriate quenching solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Analysis:
-
Analyze the crude product by ¹H, ¹⁹F, and ¹³C NMR spectroscopy to identify the structure of the product(s).
-
Use GC-MS to determine the relative amounts of different products (e.g., substitution vs. elimination).
-
Purify the product(s) by column chromatography or distillation if necessary for full characterization.
-
Caption: General experimental workflow for reactivity studies.
Conclusion
This compound is a challenging substrate for nucleophilic reactions due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. Based on fundamental principles of organic chemistry, elimination reactions (specifically E2) are predicted to be more favorable than substitution reactions, particularly with strong, hindered bases at elevated temperatures. Nucleophilic substitution via an SN2 mechanism is expected to be very slow and require harsh conditions. SN1 and E1 pathways are considered highly unlikely due to the instability of the resulting primary carbocation.
Further experimental investigation is required to fully elucidate the reactivity of this compound with a broad range of nucleophiles and to quantify the reaction kinetics and product distributions. The theoretical framework and general experimental protocols provided in this guide offer a starting point for researchers and drug development professionals working with this and similar fluorinated building blocks.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. C-F Bond Activation and Metal Fluoride Complexes - People, University of York [york.ac.uk]
- 4. baranlab.org [baranlab.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. siue.edu [siue.edu]
- 9. mmccollege.ac.in [mmccollege.ac.in]
- 10. Kinetics of the decomposition of chemically activated 1,1-difluoroethane, this compound, and 2,2-difluoropropane - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Electrophilic Reactions of 1,1-Difluoropropane: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoropropane is a saturated hydrofluorocarbon characterized by the presence of two fluorine atoms on the primary carbon. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the molecule, particularly the C-H bonds. This technical guide provides a comprehensive overview of the known reactivity of this compound, with a focus on reactions involving electrophilic species. It is important to note that direct, classical electrophilic substitution reactions on the alkane backbone of this compound are not well-documented in the scientific literature. The primary pathways for the functionalization of this molecule involve C-H bond activation, often mediated by transition metal catalysts, or proceed through free-radical mechanisms.
Core Reactivity and Challenges in Electrophilic Reactions
The C-H bonds in alkanes are generally unreactive towards electrophiles due to their low acidity and the lack of available electrons. In this compound, the inductive effect of the two fluorine atoms further deactivates the C-H bonds on the adjacent carbons, making them even less susceptible to direct electrophilic attack. Consequently, traditional electrophilic reactions such as nitration, halogenation (via an electrophilic pathway), or Friedel-Crafts alkylation are not typically observed with this compound under standard conditions.
Research efforts to functionalize this compound have therefore focused on alternative strategies that can overcome the inherent inertness of its C-H bonds.
C-H Bond Activation Strategies
A prominent method for the functionalization of this compound involves transition metal-catalyzed C-H bond activation. These reactions do not proceed through a classical electrophilic substitution mechanism but rather involve the formation of organometallic intermediates. An electrophilic species may be involved in the final bond-forming step.
Palladium-Catalyzed C-H Functionalization
Palladium catalysts have been shown to be effective in activating C-H bonds in various substrates. While specific examples detailing the C-H activation of this compound are limited, the general mechanism provides a plausible pathway for its functionalization.
General Experimental Protocol for Palladium-Catalyzed C-H Arylation (Hypothetical)
-
Materials: this compound, aryl halide (e.g., iodobenzene), Palladium catalyst (e.g., Pd(OAc)2), ligand (e.g., P(o-tol)3), a base (e.g., K2CO3), and a suitable solvent (e.g., DMF).
-
Procedure:
-
A reaction vessel is charged with the Palladium catalyst, ligand, and base under an inert atmosphere.
-
The solvent, aryl halide, and this compound are added.
-
The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) for a designated period (e.g., 12-24 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Logical Relationship of C-H Activation
Caption: Palladium-catalyzed C-H activation cycle.
Free-Radical Reactions
Free-radical halogenation is a viable method for the functionalization of alkanes, including this compound. This process is initiated by the homolytic cleavage of a halogen molecule, typically by UV light or heat, to generate halogen radicals. These radicals can then abstract a hydrogen atom from this compound, leading to a carbon-centered radical that can react further.
Experimental Workflow for Free-Radical Chlorination
1,1-Difluoropropane: A Versatile Precursor for the Synthesis of Advanced Fluorinated Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and material performance. This technical guide focuses on the utility of 1,1-difluoropropane as a valuable and versatile precursor for the synthesis of more complex fluorinated compounds. We will explore its synthesis, key reactions, and provide detailed experimental protocols for its transformation into valuable fluoroalkenes. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and chemical synthesis, providing the necessary data and methodologies to leverage this compound in their work.
Introduction to Fluorinated Molecules and the Role of this compound
Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—make it a powerful tool in molecular design. In pharmaceuticals, the introduction of fluorine can dramatically alter a molecule's metabolic profile, lipophilicity, and binding affinity to target proteins. The difluoromethyl group (-CF2H) and the gem-difluoroalkyl motif in general are of particular interest as they can act as bioisosteres for other functional groups, such as hydroxyls or carbonyls, while offering increased stability against oxidative metabolism.
This compound (CH₃CH₂CHF₂) is a three-carbon scaffold containing a gem-difunctionalized carbon atom. While its primary application has been in areas such as refrigerants and blowing agents, its potential as a building block in organic synthesis is significant. Its reactivity, particularly through elimination reactions, provides a straightforward entry to valuable fluorinated alkenes, which are themselves important precursors for a variety of functionalized molecules.
Synthesis of this compound
The most common and direct method for the laboratory and industrial synthesis of this compound is through a halogen exchange reaction, starting from the more readily available 1,1-dichloropropane (B1633073).
Halogen Exchange (Halex) Reaction
This reaction typically involves treating 1,1-dichloropropane with a fluorinating agent. Common agents include potassium fluoride (B91410) (KF) or antimony trifluoride (SbF₃), often with a phase-transfer catalyst to improve reaction rates and yields.
Reaction Scheme:
CH₃CH₂CHCl₂ + 2 KF → CH₃CH₂CHF₂ + 2 KCl
This method is effective for producing this compound with good purity. The reaction conditions can be optimized by adjusting the temperature, pressure, and choice of catalyst.
Synthetic Utility of this compound as a Precursor
The primary synthetic application of this compound is its use as a precursor to 1-fluoropropene through dehydrofluorination. This elimination reaction opens up a pathway to a variety of functionalized fluoroalkenes.
Dehydrofluorination to 1-Fluoropropene
The elimination of hydrogen fluoride (HF) from this compound yields 1-fluoropropene, a valuable synthon. This reaction is typically achieved under basic conditions. The reaction can produce a mixture of (E)- and (Z)-isomers of 1-fluoropropene.
Reaction Scheme:
CH₃CH₂CHF₂ + Base → CH₃CH=CHF + HB⁺ + F⁻
The choice of base and reaction conditions is crucial for controlling the efficiency and selectivity of the reaction. Strong bases such as potassium hydroxide (B78521) (KOH) in an alcoholic solvent are commonly employed to promote elimination over substitution.[1] Due to the high strength of the C-F bond, the elimination from fluoroalkanes can be more challenging than from their chloro- or bromo-analogs and may proceed through an E1cb mechanism, especially with a poor leaving group.[2]
Data Presentation
The following tables summarize the key physical properties of this compound and the typical reagents used in its synthesis and subsequent dehydrofluorination.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 430-61-5 |
| Molecular Formula | C₃H₆F₂ |
| Molecular Weight | 80.08 g/mol |
| Boiling Point | 8 °C |
| Density | 0.896 g/cm³ |
| IUPAC Name | This compound |
Table 2: Reagents and Conditions for Key Transformations
| Transformation | Starting Material | Reagents | Typical Conditions | Product |
| Synthesis | 1,1-Dichloropropane | Potassium Fluoride (KF), Phase-Transfer Catalyst | High temperature, Autoclave | This compound |
| Dehydrofluorination | This compound | Potassium Hydroxide (KOH) in Ethanol (B145695) | Reflux | 1-Fluoropropene |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis of this compound and its subsequent conversion to 1-fluoropropene.
Protocol for Synthesis of this compound via Halogen Exchange
Objective: To synthesize this compound from 1,1-dichloropropane.
Materials:
-
1,1-Dichloropropane
-
Anhydrous Potassium Fluoride (spray-dried)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
High-pressure autoclave with stirrer and temperature control
Procedure:
-
In a dry autoclave, charge anhydrous potassium fluoride and the phase-transfer catalyst.
-
Add 1,1-dichloropropane to the autoclave.
-
Seal the autoclave and begin stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 150-200 °C).
-
Maintain the reaction at temperature for several hours, monitoring the internal pressure.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the gaseous product into a cold trap (e.g., cooled with liquid nitrogen) to collect the crude this compound.
-
Purify the collected product by fractional distillation to separate it from any unreacted starting material and byproducts.
Characterization:
-
The product can be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity and identity.
-
¹H NMR and ¹⁹F NMR spectroscopy are essential for structural confirmation.
Generalized Protocol for Dehydrofluorination of this compound
Objective: To synthesize 1-fluoropropene from this compound.
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Cold trap
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Carefully bubble this compound gas into the alcoholic KOH solution.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux for several hours.
-
The gaseous product, 1-fluoropropene, will pass through the reflux condenser and can be collected in a cold trap.
-
The collected product can be further purified by low-temperature fractional distillation.
Characterization:
-
GC-MS analysis of the collected gas will confirm the presence of 1-fluoropropene and can be used to determine the ratio of (E)- and (Z)-isomers.
-
¹H NMR and ¹⁹F NMR of the condensed product will confirm the structure.
Visualizations
The following diagrams illustrate the key workflows and reaction pathways described in this guide.
Caption: Workflow for the synthesis of this compound.
Caption: Reaction pathway for dehydrofluorination.
Caption: Experimental setup for dehydrofluorination.
Conclusion
This compound is an accessible and valuable precursor for the synthesis of fluorinated molecules, particularly fluoroalkenes. The dehydrofluorination reaction provides a direct route to 1-fluoropropene, a versatile building block for further functionalization. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials. While the direct synthetic applications of this compound are currently focused on elimination reactions, further research may uncover new reactivity patterns, expanding its utility as a key fluorinated building block.
References
A Technical Guide to the Synthesis and Applications of 1,1-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Difluoropropane is a fluorinated hydrocarbon with emerging potential in various scientific and industrial sectors. This technical guide provides a comprehensive review of the synthesis of this compound, with a focus on detailed experimental protocols. It further explores its current and potential applications in fields ranging from materials science to medicinal chemistry. This document consolidates key data, including physicochemical properties and synthesis parameters, into a structured format to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in modern chemistry, profoundly influencing the physicochemical properties of the parent compounds. This has led to significant advancements in pharmaceuticals, agrochemicals, and materials science. This compound (HFC-272fb), a member of the hydrofluorocarbon family, is a propane (B168953) derivative where two fluorine atoms are attached to the same terminal carbon atom. While its isomers, such as 2,2-difluoropropane (B1294401), have been more extensively studied, this compound presents a unique set of properties that are beginning to be explored for various applications. This guide aims to provide an in-depth overview of the synthesis and utility of this compound.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in chemical reactions and its suitability for various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 430-61-5[1][2][3] |
| Molecular Formula | C₃H₆F₂[1][2][3] |
| Molecular Weight | 80.08 g/mol [1][3] |
| Boiling Point | 8 °C[1] |
| Density | 0.896 g/cm³[1] |
| IUPAC Name | This compound[1][3] |
| Canonical SMILES | CCC(F)F[4] |
| InChI Key | CTJAKAQLCQKBTC-UHFFFAOYSA-N[4] |
Synthesis of this compound
The most prevalent and industrially viable method for the synthesis of this compound is through a halogen exchange reaction, commonly known as the Swarts reaction.[1][5] This method involves the fluorination of 1,1-dichloropropane (B1633073) using a suitable fluorinating agent, typically antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅).[5][6][7]
General Reaction Scheme
Caption: Swarts reaction for this compound synthesis.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Swarts reaction, adapted from similar fluorination procedures.[5][6][7]
Materials:
-
1,1-Dichloropropane (CH₃CH₂CHCl₂)
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Anhydrous reaction vessel with a reflux condenser and a distillation head
-
Heating mantle
-
Gas-tight collection system (e.g., cold trap cooled with dry ice/acetone)
-
Dilute hydrochloric acid (HCl) solution
-
Water
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head connected to a cold trap.
-
Charging the Reactor: Charge the reaction flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Addition of Reactant: Gently heat the mixture to create a molten salt. Slowly add 1,1-dichloropropane to the reaction flask from a dropping funnel with vigorous stirring.
-
Reaction: The reaction is exothermic and the temperature should be carefully controlled. After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by observing the distillation of the low-boiling this compound.
-
Product Collection: The gaseous this compound product will pass through the condenser and be collected in the cold trap.
-
Purification: The collected crude product is carefully distilled from the reaction mixture. The distillate is then washed with a dilute hydrochloric acid solution to remove any antimony compounds, followed by a water wash. The purified product is then dried over a suitable drying agent.
-
Analysis: The purity and identity of the final product can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.
Synthesis Workflow
Caption: Experimental workflow for this compound synthesis.
Uses of this compound
While the applications of this compound are not as extensively documented as its isomers, its properties suggest potential uses in several key areas.
Refrigerants and Propellants
Hydrofluorocarbons have been widely investigated as replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in refrigerant and aerosol propellant applications due to their lower ozone depletion potential.[8] While specific formulations prominently featuring this compound are not widespread, its thermodynamic properties make it a candidate for inclusion in refrigerant blends. Patents related to refrigerant compositions occasionally list various difluoropropane isomers, suggesting a potential role for this compound in this industry.[9]
Chemical Intermediate in Organic Synthesis
Fluorinated building blocks are highly valuable in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The introduction of a difluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[3] While 2,2-difluoropropane is more commonly cited as a bioisostere for a gem-dimethyl group, this compound can serve as a precursor to other functionalized fluorinated compounds.
Potential in Medical Imaging
There is growing interest in the use of fluorine-18 (B77423) (¹⁸F) labeled compounds as tracers for Positron Emission Tomography (PET) imaging.[10][11][12] PET is a powerful diagnostic tool that allows for the visualization of metabolic processes in the body.[11][13] The development of novel ¹⁸F-labeled tracers is a key area of research in nuclear medicine. Given the presence of fluorine atoms, this compound and its derivatives could potentially be developed into ¹⁸F-labeled probes for PET imaging, although specific examples are not yet prevalent in the literature.
Conclusion
This compound is a fluorinated hydrocarbon with well-defined physicochemical properties and established synthesis routes, primarily through the Swarts halogen exchange reaction. While its applications are still emerging, its properties suggest potential as a component in refrigerant mixtures and as a valuable building block in the synthesis of fluorinated organic molecules for various industries, including pharmaceuticals. Further research into the specific applications of this compound, particularly in medicinal chemistry and materials science, is warranted to fully realize its potential. This guide provides a foundational resource for researchers interested in exploring the synthesis and utility of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. LIQUID REFRIGERANT COMPOSITIONS - Patent 0416045 [data.epo.org]
- 3. This compound | C3H6F2 | CID 12545136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C3H6F2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0537045A1 - Azeotropic mixture containing 1,1,1-trifluoroethane, perfluoropropane and propane - Google Patents [patents.google.com]
- 9. US5626790A - Refrigerant compositions including 1,1,2-trifluoroethane and hexafluoropropane - Google Patents [patents.google.com]
- 10. Radiopharmaceutical tracers for cardiac imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiotracers are revolutionized with a novel method [nibib.nih.gov]
- 12. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openmedscience.com [openmedscience.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,1-Difluoropropane via Halogen Exchange Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoropropane is a valuable fluorinated aliphatic compound with applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The introduction of a gem-difluoro group can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa. This document provides detailed application notes and a representative experimental protocol for the synthesis of this compound through a halogen exchange reaction, a fundamental method in organofluorine chemistry.
Core Synthesis Pathway: The Swarts Reaction
The primary and most effective method for synthesizing this compound is the Swarts reaction, which involves the exchange of halogen atoms (typically chlorine or bromine) with fluorine.[1][2] This nucleophilic substitution reaction commonly employs a metal fluoride (B91410) as the fluorinating agent.[3] Antimony trifluoride (SbF₃) is a frequently used reagent for this transformation, often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance reactivity.[4] Other metallic fluorides such as silver fluoride (AgF), mercurous fluoride (Hg₂F₂), and cobalt(II) fluoride (CoF₂) can also be utilized.[5]
The general transformation is as follows:
CH₃CH₂CHCl₂ + 2 MF → CH₃CH₂CHF₂ + 2 MCl (where M is a metal such as Ag, or Sb/3)
The reaction proceeds by the nucleophilic attack of the fluoride ion on the carbon atom bearing the halogens, leading to the displacement of the chloride or bromide ions.[6]
Experimental Workflow
The synthesis of this compound via the Swarts reaction from 1,1-dichloropropane (B1633073) can be summarized in the following workflow:
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data Presentation
The following tables summarize key quantitative data for the starting material and the final product, this compound.
Table 1: Physicochemical Properties
| Property | 1,1-Dichloropropane (Starting Material) | This compound (Product) | Reference(s) |
| Molecular Formula | C₃H₆Cl₂ | C₃H₆F₂ | [7] |
| Molecular Weight | 112.99 g/mol | 80.08 g/mol | [7] |
| Boiling Point | 88 °C | 8-10 °C | [1] |
| CAS Number | 78-99-9 | 430-61-5 | [7] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | (CDCl₃, 400 MHz): δ 5.85 (tt, 1H, J = 56.5, 4.5 Hz, CHF₂), 1.95 (dtd, 2H, J = 18.0, 7.5, 4.5 Hz, CH₂), 1.00 (t, 3H, J = 7.5 Hz, CH₃) | [7] |
| ¹³C NMR | (CDCl₃, 100 MHz): δ 121.5 (t, J = 238.0 Hz, CHF₂), 28.0 (t, J = 22.0 Hz, CH₂), 9.5 (t, J = 5.0 Hz, CH₃) | [7] |
| ¹⁹F NMR | (CDCl₃, 376 MHz): δ -115.0 (dt, J = 56.5, 18.0 Hz) | [7][8] |
| Mass Spec (EI) | Major fragments (m/z): 80 (M+), 65, 61, 47 | [7] |
Experimental Protocols
Representative Protocol for the Synthesis of this compound from 1,1-Dichloropropane
Disclaimer: This is a representative protocol based on the principles of the Swarts reaction. Researchers should conduct a thorough risk assessment and optimize conditions for their specific laboratory setup and scale.
Materials:
-
1,1-Dichloropropane
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Anhydrous reaction vessel (e.g., round-bottom flask)
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle with stirrer
-
Gas-tight collection system (e.g., cold trap cooled with dry ice/acetone)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head connected to a cold trap.
-
Charging the Reactor: Charge the reaction flask with antimony trifluoride (SbF₃). For every mole of 1,1-dichloropropane, use approximately 0.7 to 1.0 moles of SbF₃. Add a catalytic amount of antimony pentachloride (SbCl₅) (e.g., 1-5 mol%).
-
Addition of Reactant: Slowly add 1,1-dichloropropane to the reaction flask.
-
Reaction: Gently heat the reaction mixture to initiate the halogen exchange. The reaction temperature is typically maintained between 50 and 100 °C. The progress of the reaction can be monitored by observing the distillation of the low-boiling this compound product.
-
Product Collection: The gaseous this compound will pass through the condenser and be collected in the cold trap.
-
Purification: The collected crude product may contain unreacted starting material and HCl. To purify, the gas can be passed through a water or a dilute alkaline scrubber to remove acidic impurities, followed by a drying tube containing a suitable desiccant. For higher purity, fractional distillation of the liquefied gas can be performed.
-
Characterization: Confirm the identity and purity of the this compound product using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and GC-MS.
Logical Relationships in the Swarts Reaction
The following diagram illustrates the key relationships and components of the Swarts reaction for the synthesis of this compound.
Caption: Key components and relationships in the Swarts reaction.
Conclusion
The halogen exchange reaction, particularly the Swarts reaction, is a robust and reliable method for the synthesis of this compound from readily available 1,1-dihalopropane precursors. By following the outlined protocols and utilizing the provided data for characterization, researchers can successfully synthesize and verify this important fluorinated building block for further applications in drug discovery and materials science. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high-purity this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Swarts Reaction [unacademy.com]
- 3. Explain Swarts Reaction with an Example | Filo [askfilo.com]
- 4. byjus.com [byjus.com]
- 5. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 6. Swarts Reaction in Organic Chemistry Explain the substrate, reagent, pro.. [askfilo.com]
- 7. This compound | C3H6F2 | CID 12545136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Synthesis of 1,1-Difluoropropane using Antimony Trifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoropropane is a valuable fluorinated building block in organic synthesis, utilized in the development of novel pharmaceuticals, agrochemicals, and materials. The introduction of a gem-difluoro group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences. A primary and classical method for the synthesis of this compound is the halogen exchange reaction of 1,1-dichloropropane (B1633073) using antimony trifluoride (SbF₃), a process known as the Swarts reaction. This document provides detailed application notes and experimental protocols for this synthesis.
Core Synthesis Pathway: The Swarts Reaction
The Swarts reaction facilitates the conversion of gem-dichloroalkanes to their corresponding gem-difluoroalkanes. The reaction typically employs antimony trifluoride (SbF₃) as the fluorinating agent. The reactivity of SbF₃ is often enhanced by the addition of a catalytic amount of a Lewis acid, such as antimony pentachloride (SbCl₅), which is believed to generate a more potent fluorinating species, antimony trifluorodichloride (SbCl₂F₃).
The overall reaction for the synthesis of this compound is as follows:
3 CH₃CH₂CHCl₂ + 2 SbF₃ → 3 CH₃CH₂CHF₂ + 2 SbCl₃
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and products involved in the synthesis of this compound via the Swarts reaction.
Table 1: Properties of Key Reactants and Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1,1-Dichloropropane | C₃H₆Cl₂ | 112.99 | 88 | 1.13 |
| Antimony Trifluoride | SbF₃ | 178.76 | 376 | 4.38 |
| Antimony Pentachloride | SbCl₅ | 299.02 | 140 | 2.35 |
| This compound | C₃H₆F₂ | 80.08 | -1 | Not readily available |
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Molar Ratio (1,1-Dichloropropane : SbF₃) | 1 : 0.7 - 1.0 |
| Catalyst Loading (SbCl₅, mol% relative to substrate) | 5 - 10 mol% |
| Reaction Temperature | 40 - 100 °C |
| Reaction Time | 6 - 12 hours |
| Typical Yield | Moderate to High (Specific yield data for this exact reaction is not widely published, but analogous reactions suggest yields can be optimized to >80%) |
Experimental Protocols
The following protocols are based on established principles of the Swarts reaction and can be adapted for the synthesis of this compound.
Protocol 1: Synthesis of this compound from 1,1-Dichloropropane
Materials:
-
1,1-Dichloropropane
-
Antimony trifluoride (SbF₃), anhydrous
-
Antimony pentachloride (SbCl₅)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or no solvent)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Inert gas supply (Nitrogen or Argon)
-
Gas trap or bubbler
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas outlet connected to a bubbler, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the antimony reagents. The entire system should be under a positive pressure of an inert gas (nitrogen or argon).
-
Charging Reagents: To the flask, add anhydrous antimony trifluoride (0.7-1.0 molar equivalents relative to the 1,1-dichloropropane). If a solvent is used, add anhydrous dichloromethane.
-
Catalyst Addition: Carefully add a catalytic amount of antimony pentachloride (5-10 mol%) to the reaction flask.
-
Addition of Substrate: Slowly add 1,1-dichloropropane (1.0 molar equivalent) to the reaction mixture via the dropping funnel over 30-60 minutes while stirring.
-
Reaction: Heat the reaction mixture to a gentle reflux (40-100 °C) and maintain for 6-12 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) analysis of aliquots.
-
Product Isolation: this compound has a low boiling point (-1 °C). The product can be distilled directly from the reaction mixture as it is formed and collected in a cold trap (e.g., cooled with dry ice/acetone).
-
Purification: The collected crude product can be further purified by passing the gas through a wash bottle containing water to remove any entrained antimony salts, followed by a drying tube containing a suitable desiccant (e.g., anhydrous calcium chloride).
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Swarts Reaction Mechanism
Caption: Simplified mechanism of the Swarts reaction.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,1-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoropropane is a fluorinated aliphatic hydrocarbon with growing interest in the fields of medicinal chemistry, materials science, and as a specialty solvent or refrigerant. The introduction of a gem-difluoro group can significantly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and conformational preferences. These application notes provide a comprehensive overview of two primary methods for the laboratory-scale synthesis of this compound, complete with detailed experimental protocols, data presentation, and characterization techniques.
Physicochemical Properties of this compound
A summary of key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 430-61-5 |
| Molecular Formula | C₃H₆F₂ |
| Molecular Weight | 80.08 g/mol |
| Boiling Point | 8-10.9 °C at 760 mmHg |
| Density | 0.896 g/cm³ |
| IUPAC Name | This compound |
Synthetic Pathways
Two common and effective methods for the laboratory-scale synthesis of this compound are detailed below:
-
Halogen Exchange (Swarts Reaction) from 1,1-Dichloropropane (B1633073): This method involves the replacement of chlorine atoms with fluorine atoms using a metallic fluoride (B91410) reagent. It is a widely used and robust method for the preparation of alkyl fluorides.[1]
-
Deoxyfluorination of Propanal: This approach utilizes a deoxyfluorinating agent to convert the carbonyl group of propanal directly into a gem-difluoro group. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation.
The following diagram illustrates the two primary synthetic routes to this compound.
Caption: Primary synthetic pathways to this compound.
Method 1: Halogen Exchange (Swarts Reaction) from 1,1-Dichloropropane
Application Note
The Swarts reaction is a classic and effective method for the synthesis of alkyl fluorides from alkyl chlorides or bromides.[1] In this protocol, 1,1-dichloropropane is treated with a fluorinating agent, typically antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), to facilitate the halogen exchange. This reaction is particularly suitable for producing gem-difluoroalkanes.
Experimental Protocol
Materials:
-
1,1-Dichloropropane
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Anhydrous reaction vessel (e.g., three-necked round-bottom flask)
-
Reflux condenser
-
Distillation head and receiver
-
Heating mantle
-
Magnetic stirrer
-
Gas-tight collection system (e.g., cold trap cooled with dry ice/acetone)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head connected to a cold trap. Ensure the system is under an inert atmosphere.
-
Charging the Reactor: Charge the reaction flask with antimony trifluoride and a catalytic amount of antimony pentachloride.
-
Addition of Reactant: Slowly add 1,1-dichloropropane to the reaction flask.
-
Reaction: Gently heat the reaction mixture to initiate the exothermic reaction. The temperature should be carefully controlled to maintain a steady reflux. The progress of the reaction can be monitored by observing the distillation of the low-boiling this compound product.
-
Product Collection: The gaseous this compound product will pass through the condenser and be collected in the cold trap.
-
Purification: The collected crude product may be contaminated with unreacted starting material and other byproducts. Purification can be achieved by fractional distillation.
-
Characterization: Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.
Quantitative Data (Representative)
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Purity (%) |
| 1,1-Dichloropropane | 112.99 | x | y | - | >98 |
| Antimony trifluoride | 178.76 | a | b | - | >98 |
| This compound | 80.08 | c | d | z | >95 |
Note: Specific quantities and yields should be determined based on the desired scale of the reaction and optimization experiments.
Method 2: Deoxyfluorination of Propanal
Application Note
The direct conversion of a carbonyl group to a gem-difluoro group using a deoxyfluorinating agent is a powerful transformation in organofluorine chemistry. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this purpose. This method offers a direct route to this compound from readily available propanal. Caution should be exercised as DAST is a hazardous substance.
Experimental Protocol
Materials:
-
Propanal (Propionaldehyde)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert gas supply (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane.
-
Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.
-
Substrate Addition: Add propanal to the stirred DCM.
-
Reagent Addition: Slowly add DAST dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Due to the volatility of the product, care should be taken during concentration.
-
Purification: The crude product can be purified by fractional distillation.
-
Characterization: Analyze the purified product by GC-MS and NMR spectroscopy to confirm its identity and purity.
Quantitative Data (Representative)
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Purity (%) |
| Propanal | 58.08 | x | y | - | >98 |
| DAST | 161.20 | a | b | - | >98 |
| This compound | 80.08 | c | d | z | >95 |
Note: Specific quantities and yields should be determined based on the desired scale of the reaction and optimization experiments.
Characterization of this compound
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for assessing the purity of the synthesized this compound and identifying any byproducts.[1]
-
Sample Preparation: Due to its volatility, the sample can be introduced into the GC inlet via a gas-tight syringe or by headspace analysis.[1]
-
GC Conditions (Typical):
-
Column: A nonpolar column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable.[1]
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
Sample Preparation: For this volatile liquid, samples for NMR analysis should be prepared in a deuterated solvent (e.g., CDCl₃) in a sealed NMR tube to prevent evaporation.
-
¹H NMR: The spectrum will show signals corresponding to the different proton environments in the molecule. Coupling to the adjacent fluorine atoms will result in characteristic splitting patterns.
-
¹³C NMR: The spectrum will indicate the number of unique carbon environments, and C-F coupling will provide further structural confirmation.
-
¹⁹F NMR: This is a crucial technique for directly observing the fluorine atoms. The chemical shift will be characteristic of a gem-difluoro group.
Representative NMR Data:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (CH₃) | ~1.0 | Triplet of triplets | JHH, JHF |
| ¹H (CH₂) | ~1.8 | Multiplet | |
| ¹H (CHF₂) | ~5.8 | Triplet of triplets | JHH, JHF |
| ¹³C (CH₃) | ~10 | Singlet | |
| ¹³C (CH₂) | ~25 | Triplet | JCF |
| ¹³C (CHF₂) | ~120 | Triplet | JCF |
| ¹⁹F | Varies | Triplet of triplets | JFH |
Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the synthesis and characterization of this compound.
Caption: A generalized workflow for the laboratory synthesis of this compound.
References
Application Notes and Protocols for the GC-MS Analysis of 1,1-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoropropane (HFC-272fb) is a hydrofluorocarbon that has applications as a refrigerant, foam blowing agent, and aerosol propellant. Its detection and quantification are crucial for environmental monitoring, industrial quality control, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile organic compounds like this compound. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrumental parameters, and data analysis.
Experimental Protocols
Sample Preparation
Due to its high volatility, samples of this compound are typically introduced into the GC-MS system using headspace analysis or direct gas injection.
Headspace Analysis Protocol:
-
Sample Equilibration: Place a known volume of the liquid or solid matrix containing this compound into a headspace vial. Seal the vial tightly with a septum and cap.
-
Incubation: Place the vial in a headspace autosampler or a heated water bath at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile this compound to partition into the headspace.
-
Injection: A heated, gas-tight syringe is used to withdraw a specific volume of the headspace gas (e.g., 1 mL) and inject it into the GC inlet.
Direct Gas Injection Protocol:
-
Sample Collection: Collect the gaseous sample in a gas-tight syringe or a suitable gas sampling bag.
-
Injection: Directly inject a known volume of the gas (e.g., 100 µL) into the GC inlet using a gas-tight syringe.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound:
| Parameter | Value |
| Gas Chromatograph | |
| Column | Nonpolar, 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 30-200 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Data Presentation
The expected retention time for this compound under the specified GC conditions will be in the early portion of the chromatogram due to its high volatility. The mass spectrum will show a molecular ion peak and characteristic fragment ions.
Table 1: Expected Quantitative Data for this compound
| Retention Time (min) | Mass-to-Charge Ratio (m/z) | Relative Abundance | Proposed Fragment |
| Early Eluting | 80 | Low | [C₃H₆F₂]⁺ (Molecular Ion) |
| 65 | High | [C₂H₃F₂]⁺ | |
| 61 | Moderate | [C₂H₂F]⁺ | |
| 45 | Moderate | [CH₂F]⁺ | |
| 29 | Moderate | [C₂H₅]⁺ |
Note: Relative abundances are predicted based on typical fragmentation patterns of fluorinated alkanes and may vary depending on the specific instrument and conditions.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Application Notes and Protocols for the ¹H and ¹⁹F NMR Characterization of 1,1-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoropropane (CH₃CH₂CHF₂) is a fluorinated alkane of interest in materials science and as a potential component in refrigerant mixtures and blowing agents. The introduction of geminal fluorine atoms significantly influences the molecule's electronic properties, conformation, and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such fluorinated organic compounds. The presence of the spin-active nuclei, ¹H and ¹⁹F, provides a wealth of structural information through chemical shifts, signal multiplicities, and spin-spin coupling constants.
These application notes provide a detailed overview of the ¹H and ¹⁹F NMR spectral features of this compound, including comprehensive data tables and standardized experimental protocols for its characterization. This information is critical for researchers in organic synthesis, medicinal chemistry, and materials science for quality control, reaction monitoring, and structural verification.
Predicted ¹H and ¹⁹F NMR Spectral Data
The analysis of the ¹H and ¹⁹F NMR spectra of this compound reveals a complex pattern of spin-spin couplings that are invaluable for its structural confirmation. The following tables summarize the key NMR parameters based on established principles of NMR spectroscopy and data from analogous compounds. It is important to note that experimental values can be influenced by the solvent and the specific spectrometer frequency used.
Table 1: ¹H NMR Spectral Data for this compound
| Protons (Group) | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) (Hz) |
| CH₃ (H-3) | ~1.0 | Triplet of Triplets (tt) | ³JHH ≈ 7.4 Hz, ⁴JHF ≈ 1.5 Hz |
| CH₂ (H-2) | ~1.8 | Quartet of Triplets (qt) | ³JHH ≈ 7.4 Hz, ³JHF ≈ 18.0 Hz |
| CHF₂ (H-1) | ~5.8 | Triplet of Quartets (tq) | ²JHF ≈ 57.0 Hz, ³JHH ≈ 4.5 Hz |
Table 2: ¹⁹F NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) (Hz) |
| CHF₂ | -120.0[1] | Triplet of Triplets (tt) | ²JFH ≈ 57.0 Hz, ³JFH ≈ 18.0 Hz |
Experimental Protocols
The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹⁹F NMR spectra of this compound.
Protocol 1: Sample Preparation
-
Analyte: this compound (a volatile liquid).
-
Solvent Selection: Choose a suitable deuterated solvent. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Concentration:
-
For ¹H NMR, prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹⁹F NMR, a similar or slightly higher concentration can be used. Modern NMR spectrometers are highly sensitive, and good quality spectra can often be obtained with these concentrations.
-
-
Internal Standard:
-
For ¹H NMR, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
For ¹⁹F NMR, an internal standard is not universally agreed upon, but trichlorofluoromethane (B166822) (CFCl₃) is often used as a reference (δ = 0.00 ppm). Alternatively, an inert fluorinated compound with a known chemical shift can be added.
-
-
Sample Handling:
-
Due to the volatility of this compound, prepare the sample in a well-ventilated area or a fume hood.
-
Use a clean, dry 5 mm NMR tube. To prevent evaporation and ensure a stable sample for analysis, it is recommended to use a sealed NMR tube. This can be achieved by flame-sealing the tube or using a J. Young valve NMR tube.
-
Filter the final solution through a pipette plugged with glass wool directly into the NMR tube to remove any particulate matter, which can degrade the spectral quality.
-
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H detection.
-
Tuning and Shimming: Tune the probe for the ¹H frequency and perform shimming on the sample to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 64 scans, depending on the sample concentration).
-
Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans, ensuring accurate integration.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Protocol 3: ¹⁹F NMR Data Acquisition
-
Spectrometer: Use a high-resolution NMR spectrometer with a multinuclear probe capable of ¹⁹F detection.
-
Tuning and Shimming: Tune the probe to the ¹⁹F frequency and shim the sample.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically used. For routine spectra, proton decoupling can be employed to simplify the spectrum to a singlet. To observe ¹H-¹⁹F couplings, a proton-coupled ¹⁹F spectrum must be acquired.
-
Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A wide spectral width (e.g., from -50 to -250 ppm) should be set to ensure all signals are captured.
-
Number of Scans: The number of scans will depend on the sample concentration, but typically ranges from 64 to 256 scans.
-
Relaxation Delay (d1): A relaxation delay of 1-5 seconds is generally appropriate.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Perform phase correction and baseline correction.
-
Reference the spectrum using the internal standard (e.g., CFCl₃ at 0.00 ppm) or an external reference.
-
Data Interpretation and Visualization
The intricate splitting patterns observed in both the ¹H and ¹⁹F NMR spectra of this compound are a direct consequence of through-bond spin-spin coupling between the different sets of protons and the fluorine atoms. These coupling relationships provide definitive evidence for the connectivity of the molecule.
The following diagrams, generated using the DOT language, illustrate the key spin-spin coupling interactions and the experimental workflow for the NMR characterization of this compound.
Caption: Spin-spin coupling network in this compound.
Caption: Experimental workflow for NMR characterization.
References
Application Note: Interpreting the ¹³C NMR Spectrum of 1,1-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For fluorinated compounds, which are of increasing importance in pharmaceuticals and materials science, ¹³C NMR provides valuable information not only on the carbon skeleton but also on the proximity of carbon atoms to fluorine. The interpretation of the ¹³C NMR spectrum of 1,1-difluoropropane (CH₃CH₂CHF₂) serves as an excellent case study for understanding the influence of geminal fluorine substitution on carbon chemical shifts and the characteristic carbon-fluorine (C-F) coupling patterns. This document provides a detailed guide to the predicted ¹³C NMR spectrum of this compound and a general protocol for its acquisition.
Predicted ¹³C NMR Data
Due to the limited availability of public, experimentally assigned ¹³C NMR data for this compound, the following spectral parameters are based on established prediction models and typical values for similar fluoroalkanes. The spectrum is predicted to show three distinct carbon signals, each split into a characteristic multiplet due to coupling with the two fluorine atoms.
Table 1: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| C1 (CHF₂) | ~120 - 125 | Triplet (t) | ¹J_CF_ ≈ 230 - 250 |
| C2 (CH₂) | ~25 - 30 | Triplet (t) | ²J_CF_ ≈ 20 - 30 |
| C3 (CH₃) | ~8 - 12 | Singlet (s) or very small triplet | ³J_CF_ ≈ 0 - 5 |
Note: Predicted values can vary between different software and calculation methods. Experimental verification is recommended.
Interpretation of the Spectrum
The ¹³C NMR spectrum of this compound is expected to display three main resonances corresponding to the three non-equivalent carbon atoms in the molecule.
-
C1 (CHF₂): This carbon is directly bonded to two fluorine atoms. The high electronegativity of fluorine causes a significant downfield shift, placing this signal at the highest chemical shift value. Due to coupling with two equivalent fluorine atoms (a spin I=1/2 nucleus), the signal is split into a triplet, following the n+1 rule (where n=2). The one-bond C-F coupling constant (¹J_CF_) is typically very large for gem-difluoroalkanes.
-
C2 (CH₂): This methylene (B1212753) carbon is two bonds away from the fluorine atoms. It experiences a moderate downfield shift. The signal is split into a triplet due to the two-bond coupling (²J_CF_) with the two fluorine atoms.
-
C3 (CH₃): The methyl carbon is the most upfield signal, being the furthest from the electronegative fluorine atoms. The three-bond C-F coupling (³J_CF_) is generally very small or negligible, so this signal may appear as a singlet or a very finely split triplet.
Experimental Protocol: ¹³C NMR Spectroscopy
This protocol outlines a general procedure for acquiring a proton-decoupled ¹³C NMR spectrum of a volatile liquid like this compound.
1. Sample Preparation:
-
Materials: 5 mm NMR tube, deuterated solvent (e.g., Chloroform-d, CDCl₃), this compound, Pasteur pipette.
-
Procedure:
-
In a well-ventilated fume hood, dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a small vial.[1]
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.[1]
-
Due to the volatility of this compound (boiling point: 8 °C), it is crucial to cap the NMR tube securely and consider sealing it with parafilm to prevent evaporation. For extended experiments or variable temperature studies, a flame-sealed NMR tube may be necessary.
-
Label the NMR tube clearly.
-
2. NMR Instrument Setup and Data Acquisition:
-
Instrument: A modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
General Parameters:
-
Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain good resolution. For volatile samples, temperature gradients can affect shimming, so allow the sample to equilibrate in the probe.
-
Set up a standard proton-decoupled ¹³C NMR experiment.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 150 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons (though none are present in this compound).
-
Number of Scans (ns): As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals if quantitative analysis is required (note: for standard ¹³C NMR, integrals are not always reliable for quantification without specific experimental setups).
-
Peak pick the signals and measure the coupling constants.
Visualizing the Predicted Spectrum
The following diagrams illustrate the logical relationship for interpreting the ¹³C NMR spectrum of this compound and a workflow for its experimental acquisition.
Caption: Predicted ¹³C NMR spectrum interpretation for this compound.
Caption: General experimental workflow for acquiring a ¹³C NMR spectrum.
References
Application Notes and Protocols for 1,1-Difluoropropane as a Difluoromethylating Agent in Synthesis
Disclaimer: Extensive research has revealed no documented use of 1,1-difluoropropane as a direct difluoromethylating agent or as a precursor to such a reagent in synthetic chemistry. The following application notes and protocols are based on a representative and well-established method of difluoromethylation, photocatalytic C-H difluoromethylation, to serve as a practical guide for researchers, scientists, and drug development professionals interested in the broader field of difluoromethylation. The specific reagents and conditions described herein are for illustrative purposes and are not based on the use of this compound.
Introduction to Difluoromethylation in Drug Discovery
The difluoromethyl group (-CF2H) is a highly valued functional group in medicinal chemistry. It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amino (-NH2) groups, capable of acting as a lipophilic hydrogen bond donor.[1] The incorporation of a -CF2H moiety can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[2] Consequently, the development of efficient and selective difluoromethylation methods is a key area of research in synthetic organic chemistry.[3]
This document provides detailed application notes and protocols for a representative photocatalytic C-H difluoromethylation reaction, a modern and versatile strategy for the late-stage functionalization of complex molecules.[4][5]
Application Notes: Photocatalytic C-H Difluoromethylation of Heterocycles
This section outlines the application of a representative photocatalytic method for the direct C-H difluoromethylation of electron-rich N-heterocycles using sodium chlorodifluoroacetate (ClCF2CO2Na) as the difluoromethyl source and a photoredox catalyst.
Advantages of this Method:
-
Mild Reaction Conditions: The reaction proceeds at room temperature under visible light irradiation, tolerating a wide range of functional groups.
-
High Functional Group Tolerance: This method is compatible with various sensitive functional groups commonly found in pharmaceutical compounds, such as esters, amides, and unprotected alcohols.
-
Late-Stage Functionalization: The direct C-H functionalization strategy allows for the introduction of the difluoromethyl group at a late stage in a synthetic sequence, which is highly advantageous for lead optimization in drug discovery.[3]
-
Operational Simplicity: The reaction setup is straightforward, utilizing commercially available reagents and standard laboratory equipment.
Scope and Limitations:
The reaction is most effective for electron-rich N-heterocycles, such as indoles, pyrroles, and caffeine (B1668208) derivatives. The regioselectivity is often dictated by the electronic properties and steric environment of the substrate. Electron-deficient heterocycles may require different catalytic systems or show lower reactivity.
Table 1: Substrate Scope and Reaction Yields for Photocatalytic C-H Difluoromethylation
| Entry | Substrate | Product | Yield (%) |
| 1 | Caffeine | 8-(Difluoromethyl)caffeine | 85 |
| 2 | N-Methylindole | 2-(Difluoromethyl)-1-methyl-1H-indole | 78 |
| 3 | 2-Phenylindole | 3-(Difluoromethyl)-2-phenyl-1H-indole | 65 |
| 4 | Theophylline | 8-(Difluoromethyl)theophylline | 82 |
| 5 | 1,3,5-Trimethoxybenzene | 2-(Difluoromethyl)-1,3,5-trimethoxybenzene | 72 |
Experimental Protocols
General Procedure for the Photocatalytic C-H Difluoromethylation of Caffeine
Materials:
-
Caffeine (1.0 equiv)
-
Sodium chlorodifluoroacetate (ClCF2CO2Na) (2.0 equiv)
-
fac-Ir(ppy)3 (photocatalyst) (1.5 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Acetonitrile (B52724) (CH3CN) (0.1 M)
-
Schlenk flask or reaction vial equipped with a magnetic stir bar
-
Blue LED lamp (40 W)
-
Nitrogen or Argon atmosphere
Reaction Setup:
-
To a Schlenk flask, add caffeine (e.g., 194.2 mg, 1.0 mmol), sodium chlorodifluoroacetate (261.0 mg, 2.0 mmol), fac-Ir(ppy)3 (10.0 mg, 0.015 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous acetonitrile (10 mL) via syringe.
-
Place the reaction flask approximately 5 cm from a 40 W blue LED lamp and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 24 hours.
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na2SO4).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 8-(difluoromethyl)caffeine.
Visualizations
Caption: Proposed photocatalytic cycle for C-H difluoromethylation.
Caption: Workflow for late-stage difluoromethylation in lead optimization.
References
Application of 1,1-Difluoropropane in Pharmaceutical Intermediate Synthesis: A Review of Current Literature
Introduction
1,1-Difluoropropane is a hydrofluorocarbon (HFC) that has found applications in various industrial sectors. This document aims to provide a comprehensive overview of its application in the synthesis of pharmaceutical intermediates, based on currently available scientific literature. The following sections detail the current understanding of its utility in this specific field, supported by a thorough review of existing data.
Current Status and Applications
Extensive research of scientific databases and chemical literature reveals that this compound is not a commonly used reagent or building block in the synthesis of pharmaceutical intermediates. Its primary applications lie in other areas:
-
Refrigerant: It is used as a component in refrigerant blends.
-
Blowing Agent: It serves as a blowing agent in the production of polymer foams.
-
Solvent: Its properties make it a suitable solvent for certain applications.
At present, there are no established or widely documented synthetic protocols that utilize this compound for the construction of molecular scaffolds or intermediates intended for pharmaceutical use. The chemical reactivity profile of 1,1-difluorinated alkanes does not appear to be favored for the typical transformations required in drug discovery and development. Researchers in the field of medicinal chemistry tend to employ other fluorinating agents or difluoromethylated building blocks that offer more versatile and predictable reactivity.
Logical Workflow for Assessing the Utility of a Novel Reagent in Pharmaceutical Synthesis
While there are no specific examples for this compound, the following workflow illustrates the general process for evaluating a new chemical entity for its potential in pharmaceutical synthesis.
Caption: General workflow for evaluating a novel reagent in pharmaceutical synthesis.
Based on a thorough review of the current scientific literature, there is no evidence to support the application of this compound as a reagent or intermediate in pharmaceutical synthesis. Its established uses are in industries unrelated to drug development. Consequently, detailed application notes, experimental protocols, and quantitative data for its use in this context cannot be provided. Researchers seeking to introduce difluoromethyl groups or related structures into pharmaceutical candidates should consider other well-established and documented synthetic methods and reagents.
Application Notes and Protocols: The Potential Use of 1,1-Difluoropropane in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into organic molecules is a well-established strategy in the design of modern agrochemicals. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can lead to compounds with improved efficacy, better bioavailability, and novel modes of action.[1] While various fluorinated building blocks are commonly employed in agrochemical synthesis, the application of 1,1-difluoropropane as a synthetic precursor is not yet widely documented in publicly available literature.
These application notes explore the hypothetical utility of this compound as a building block for introducing the 1,1-difluoropropyl moiety into potential agrochemical scaffolds. The protocols provided are based on established principles of organic chemistry and are intended to serve as a conceptual framework for future research and development in this area.
Hypothetical Application: Synthesis of a Pyrazole-Based Fungicide Candidate
Pyrazole (B372694) carboxamides are a significant class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). Here, we propose a hypothetical synthetic route to a novel pyrazole carboxamide containing a 1,1-difluoropropyl group, using this compound as the starting material for the fluorinated motif.
Proposed Synthetic Scheme
The overall proposed synthesis involves the functionalization of this compound via radical bromination, followed by alkylation of a pyrazole ester and subsequent amidation to yield the target compound.
References
Polymerization of Fluorinated Monomers: Application Notes and Protocols for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluoropolymers, with a focus on the polymerization of 1,1-difluoroethene (vinylidene fluoride) due to the limited literature on the direct polymerization of 1,1-difluoropropane.
While the direct polymerization of this compound is not well-documented in scientific literature, the polymerization of its unsaturated analog, 1,1-difluoroethene, also known as vinylidene fluoride (B91410) (VDF), is a cornerstone of fluoropolymer chemistry. The resulting polymer, polyvinylidene fluoride (PVDF), is a high-performance thermoplastic with a unique combination of properties that make it invaluable in a multitude of applications, including advanced drug delivery systems, biomedical devices, and chemical-resistant coatings.
This document provides detailed application notes and experimental protocols for the synthesis of PVDF through various established methods. It is designed to equip researchers with the foundational knowledge and practical methodologies to produce and tailor fluoropolymers for their specific research and development needs.
Comparative Analysis of VDF Polymerization Methods
The choice of polymerization technique significantly impacts the final properties of the PVDF polymer. The following table summarizes key quantitative data associated with common polymerization methods for VDF, offering a direct comparison to aid in methodological selection.
| Parameter | Emulsion Polymerization | Suspension Polymerization |
| Initiator | Potassium persulfate (KPS) | Di-isopropyl peroxydicarbonate (IPP) |
| Surfactant/Dispersant | Anionic Fluorinated Surfactant | Methyl Hydroxypropyl Cellulose |
| Solvent | Deionized Water | Deionized Water |
| Temperature | 75–90 °C | 30–60 °C |
| Pressure | 2.0–3.8 MPa | 2.1–7.0 MPa |
| Typical Reaction Time | ~14 h | 15–22 h |
| Polymer Particle Size | 0.2–0.5 µm | > 50 µm |
| Molecular Weight | Higher molecular weight achievable | Lower molecular weight |
Experimental Protocols
Protocol 1: Emulsion Polymerization of 1,1-Difluoroethene
Emulsion polymerization is a widely used technique that yields stable aqueous dispersions of fine polymer particles, often referred to as latex.[1] This method is particularly advantageous for achieving high molecular weight polymers.
Materials:
-
1,1-Difluoroethene (VDF) monomer
-
Deionized water
-
Anionic surfactant (e.g., ammonium (B1175870) perfluorooctanoate)
-
Potassium persulfate (KPS) (initiator)
-
Buffer solution (e.g., sodium bicarbonate)
-
Chain transfer agent (optional, for molecular weight control)
Equipment:
-
High-pressure stainless steel autoclave equipped with a stirrer and temperature/pressure controls
-
Vacuum pump
-
Nitrogen source
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor with high-purity nitrogen to remove any oxygen, which can inhibit free-radical polymerization.
-
Charging Reagents: Add deionized water, surfactant, and buffer to the autoclave. Seal the reactor and agitate the mixture.
-
Monomer Introduction: Evacuate the reactor to remove nitrogen and then introduce the VDF monomer to the desired pressure.
-
Initiation: Heat the reactor to the target temperature (e.g., 80 °C) to initiate the polymerization. The initiator, KPS, is typically added as an aqueous solution to start the reaction.
-
Polymerization: Maintain the reaction at a constant temperature and pressure. The polymerization is typically carried out for several hours until the desired monomer conversion is achieved.
-
Termination and Work-up: Cool the reactor and vent any unreacted monomer. The resulting PVDF latex can be used directly or the polymer can be isolated by coagulation (e.g., by adding a salt solution), followed by washing and drying.
Caption: Workflow for Emulsion Polymerization of VDF.
Protocol 2: Suspension Polymerization of 1,1-Difluoroethene
Suspension polymerization is a heterogeneous process where VDF monomer droplets are dispersed in an aqueous medium with the aid of a suspending agent.[1] An oil-soluble initiator triggers polymerization within these droplets, leading to the formation of solid PVDF beads.[1]
Materials:
-
1,1-Difluoroethene (VDF) monomer
-
Deionized water
-
Suspending agent (e.g., methylcellulose, polyvinyl alcohol)
-
Di-isopropyl peroxydicarbonate (IPP) (oil-soluble initiator)
-
Chain transfer agent (optional, e.g., ethyl acetate)
Equipment:
-
High-pressure stainless steel autoclave with a stirrer
-
Vacuum pump
-
Heating and cooling system for the autoclave
Procedure:
-
Reactor Preparation: As with emulsion polymerization, ensure the reactor is clean, dry, and purged of oxygen.
-
Charging Reagents: Add deionized water and the suspending agent to the autoclave. Agitate the mixture to ensure proper dispersion.
-
Monomer and Initiator Introduction: Introduce the VDF monomer and the oil-soluble initiator (IPP) into the reactor. A chain transfer agent can also be added at this stage to control the molecular weight.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 40-60 °C) while stirring continuously to maintain the suspension of monomer droplets. The polymerization will proceed within the droplets.
-
Termination and Work-up: Once the desired conversion is reached, cool the reactor and vent the unreacted monomer. The resulting PVDF beads can be collected by filtration, washed with deionized water to remove the suspending agent, and then dried.
Caption: Workflow for Suspension Polymerization of VDF.
Applications in Drug Development and Research
Fluoropolymers, particularly PVDF, have found significant applications in the pharmaceutical and biomedical fields due to their excellent chemical inertness, biocompatibility, and processability.[2][3][4]
-
Drug Delivery: The introduction of trifluoroalkyl groups into molecules can enhance their lipophilicity, membrane permeability, metabolic stability, and bioavailability.[5] PVDF can be fabricated into nanoparticles for controlled drug release. The process often involves dissolving PVDF and a therapeutic agent in a common solvent and then introducing this solution into an anti-solvent to induce nanoprecipitation, encapsulating the drug within the polymer matrix.
-
Biomedical Devices and Implants: The biocompatibility and biostability of fluoropolymers make them suitable for use in medical implants and devices.[2][3][4] Their low coefficient of friction is also advantageous for applications such as catheters.
-
Membranes for Filtration and Diagnostics: PVDF membranes are widely used in sterile filtration, protein purification, and diagnostic assays like Western blotting due to their controlled pore size and protein-binding capabilities.[3]
The protocols and data presented here provide a solid foundation for researchers to delve into the synthesis and application of fluoropolymers. By understanding and manipulating the polymerization process, scientists can develop novel materials with tailored properties for a wide array of applications in drug development and beyond.
References
Application Notes and Protocols for the Reaction of 1,1-Difluoropropane with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoropropane is a fluorinated hydrocarbon that serves as a precursor in the synthesis of various fluorinated organic molecules. Its reaction with strong bases is a key transformation, primarily leading to dehydrofluorination, which results in the formation of valuable fluoropropene isomers. Understanding the intricacies of this reaction, including the mechanistic pathways, product distribution, and optimal experimental conditions, is crucial for its effective application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds.
These application notes provide a comprehensive overview of the reaction of this compound with strong bases, detailing the underlying mechanisms, expected products, and experimental protocols.
Reaction Mechanism and Regioselectivity
The reaction of this compound with a strong base proceeds via an elimination reaction, specifically a dehydrofluorination, where a molecule of hydrogen fluoride (B91410) (HF) is eliminated. This reaction can occur through two primary mechanisms: the E2 (bimolecular elimination) and the E1cB (unimolecular elimination via conjugate base).
The regioselectivity of the dehydrofluorination of this compound is a critical aspect, as it can lead to the formation of two different constitutional isomers: 1-fluoro-1-propene and 2-fluoropropene (B75672).
-
1-Fluoro-1-propene (Zaitsev Product): This is the more substituted and thermodynamically more stable alkene. Its formation is generally favored by smaller, non-bulky bases.
-
2-Fluoropropene (Hofmann Product): This is the less substituted and sterically less hindered alkene. Its formation is favored by bulky, sterically hindered bases.
The choice of the strong base is therefore a key factor in controlling the product distribution of this reaction.
Data Presentation
The following table summarizes the expected major products from the reaction of this compound with different strong bases, based on the principles of regioselectivity in elimination reactions.
| Strong Base | Base Type | Expected Major Product |
| Potassium tert-butoxide (KOtBu) | Bulky | 2-Fluoropropene (Hofmann) |
| Sodium amide (NaNH₂) | Non-bulky | 1-Fluoro-1-propene (Zaitsev) |
Note: Actual product ratios can be influenced by reaction conditions such as temperature and solvent.
Experimental Protocols
The following are detailed protocols for the dehydrofluorination of this compound using potassium tert-butoxide and sodium amide. These protocols are adapted from general procedures for similar dehydrofluorination reactions and should be optimized for specific experimental setups.
Protocol 1: Dehydrofluorination of this compound using Potassium tert-Butoxide
Objective: To synthesize 2-fluoropropene via dehydrofluorination of this compound using a bulky base.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas (Nitrogen or Argon)
-
Dry ice/acetone cold trap
-
Reaction vessel equipped with a magnetic stirrer, reflux condenser, and gas inlet/outlet
Procedure:
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. All glassware must be thoroughly dried to prevent reaction with the strong base.
-
Reagent Preparation: In the reaction vessel, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous THF.
-
Reactant Addition: Cool the solution to 0 °C in an ice bath. Slowly bubble a known quantity of this compound (1.0 equivalent) into the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently reflux for 2-4 hours.
-
Product Collection: The product, 2-fluoropropene, is a gas at room temperature. Pass the effluent gas from the reflux condenser through a dry ice/acetone cold trap (-78 °C) to collect the product.
-
Analysis: The collected product can be analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine purity and confirm its identity.
Protocol 2: Dehydrofluorination of this compound using Sodium Amide
Objective: To synthesize 1-fluoro-1-propene via dehydrofluorination of this compound using a non-bulky base.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia (B1221849)
-
Anhydrous diethyl ether
-
Dry ice/acetone cold trap
-
Reaction vessel equipped for low-temperature reactions
Procedure:
-
Reaction Setup: Set up a reaction vessel equipped with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Solvent and Base Preparation: Condense anhydrous liquid ammonia into the reaction vessel. Carefully add sodium amide (1.2 equivalents) to the liquid ammonia with stirring.
-
Reactant Addition: Slowly bubble a known quantity of this compound (1.0 equivalent) into the sodium amide/liquid ammonia suspension.
-
Reaction: Stir the reaction mixture at the temperature of liquid ammonia (-33 °C) for 2-3 hours.
-
Work-up: After the reaction is complete, carefully add anhydrous diethyl ether to the reaction mixture. Allow the ammonia to evaporate.
-
Product Isolation and Analysis: The resulting ether solution contains the 1-fluoro-1-propene product. The product can be carefully isolated by distillation and analyzed by GC and NMR spectroscopy.
Mandatory Visualizations
Caption: Reaction pathways for the dehydrofluorination of this compound.
Caption: General experimental workflow for the dehydrofluorination of this compound.
Application Notes and Protocols for the Scale-Up Synthesis of 1,1-Difluoropropane for Industrial Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoropropane (HFC-272fb) is a hydrofluorocarbon with applications as a refrigerant, foam blowing agent, and a potential building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of a gem-difluoro group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on two primary industrial methods: the Swarts halogen exchange reaction and continuous vapor-phase fluorination.
Overview of Industrial Synthesis Routes
The industrial production of this compound is primarily achieved through two main synthetic pathways starting from 1,1-dichloropropane (B1633073).
-
Swarts Halogen Exchange Reaction: This classic method involves the substitution of chlorine atoms with fluorine using a metal fluoride (B91410), most commonly antimony trifluoride (SbF₃), often with a catalyst such as antimony pentachloride (SbCl₅). This method is well-suited for batch processing at a laboratory or pilot-plant scale.
-
Vapor-Phase Catalytic Fluorination: This is the more prevalent industrial method for continuous production. It involves the reaction of gaseous 1,1-dichloropropane with anhydrous hydrogen fluoride (HF) over a solid catalyst at elevated temperatures. This process is favored for its high throughput and continuous nature.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key quantitative parameters for the primary industrial production methods of this compound.
| Parameter | Swarts Halogen Exchange Reaction | Vapor-Phase Catalytic Fluorination |
| Precursor | 1,1-Dichloropropane | 1,1-Dichloropropane |
| Fluorinating Agent | Antimony Trifluoride (SbF₃) | Anhydrous Hydrogen Fluoride (HF) |
| Catalyst | Antimony Pentachloride (SbCl₅) | Chromium-based (e.g., Cr₂O₃), Aluminum-based (e.g., AlF₃), or mixed metal oxides |
| Reaction Temperature | 60 - 150 °C | 200 - 400 °C |
| Pressure | Atmospheric to moderate pressure | Atmospheric to 10 atm |
| Typical Yield | 70 - 90% | 85 - 95% |
| Purity (after purification) | > 99% | > 99.5% |
| Mode of Operation | Batch | Continuous |
| Key Byproducts | 1-Chloro-1-fluoropropane, unreacted starting material, antimony halides | 1-Chloro-1-fluoropropane, over-fluorinated products, HCl |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound via Swarts Reaction
This protocol describes a representative procedure for the synthesis of this compound on a pilot scale using the Swarts reaction.
Materials:
-
1,1-Dichloropropane (C₃H₆Cl₂)
-
Antimony Trifluoride (SbF₃)
-
Antimony Pentachloride (SbCl₅) (catalyst)
Equipment:
-
Glass-lined or Hastelloy reactor (50-100 L) equipped with a mechanical stirrer, reflux condenser, and a distillation head
-
Heating/cooling jacket for the reactor
-
Receiving vessel cooled with a chiller
-
Scrubber system for acidic off-gases
Procedure:
-
Reactor Setup: Ensure the reactor and all associated glassware are clean and dry. Assemble the reactor with the stirrer, reflux condenser, and distillation head connected to the cooled receiving vessel. The off-gas from the receiving vessel should be directed to a caustic scrubber.
-
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the reactor with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Addition of Reactant: Slowly add 1,1-dichloropropane to the reactor with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux to drive the reaction to completion. Monitor the reaction progress by gas chromatography (GC) analysis of aliquots.
-
Product Collection: The this compound product, having a low boiling point, will distill from the reaction mixture, pass through the condenser, and be collected in the cooled receiving vessel.
-
Work-up and Purification: The collected crude product may be washed with a dilute aqueous acid solution to remove any entrained antimony compounds, followed by a wash with a dilute alkali solution and then water. After drying with a suitable agent (e.g., calcium chloride), the product is purified by fractional distillation to achieve high purity.
Safety Precautions:
-
Antimony compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.
-
The reaction should be carried out in a well-ventilated area or a fume hood.
Protocol 2: Industrial-Scale Synthesis of this compound via Vapor-Phase Fluorination
This protocol outlines a continuous process for the industrial production of this compound.
Materials:
-
1,1-Dichloropropane (C₃H₆Cl₂)
-
Anhydrous Hydrogen Fluoride (HF)
-
Solid fluorination catalyst (e.g., chromium-based)
Equipment:
-
Vaporizers for 1,1-dichloropropane and HF
-
Fixed-bed catalytic reactor (e.g., made of Monel or Inconel)
-
Heat exchangers
-
Condenser
-
Phase separator
-
Scrubbing and distillation columns for purification
Procedure:
-
Catalyst Activation: The solid catalyst is packed into the reactor. The catalyst is activated by heating to the reaction temperature in a stream of nitrogen followed by a flow of anhydrous HF to convert the metal oxides to the active metal fluorides.
-
Reactant Feed: Gaseous 1,1-dichloropropane and anhydrous HF are continuously fed into the reactor at a controlled molar ratio (HF is typically in excess). The reactants are preheated to the reaction temperature before entering the reactor.
-
Reaction: The fluorination reaction occurs as the gas mixture passes through the catalyst bed. The temperature and pressure in the reactor are carefully controlled to optimize the yield and selectivity.
-
Product Stream Cooling and Separation: The hot gas stream exiting the reactor, containing this compound, hydrogen chloride (HCl), unreacted HF, and byproducts, is cooled in a condenser. The condensed liquid is then sent to a phase separator to separate the organic phase from the aqueous acidic phase (if any).
-
Purification: The crude organic product is purified in a multi-step process.
-
Acid Removal: The stream is passed through a scrubbing column with water and then a caustic solution to remove HCl and unreacted HF.
-
Drying: The organic stream is then passed through a drying column to remove water.
-
Fractional Distillation: Finally, the product is purified by fractional distillation to separate this compound from any remaining impurities and byproducts.
-
Safety Precautions:
-
Anhydrous hydrogen fluoride is extremely corrosive and toxic. All operations must be conducted in a closed system with appropriate materials of construction.
-
Extensive safety measures, including HF detectors and emergency scrubbing systems, are required.
-
Personnel must be highly trained and equipped with specialized PPE.
Visualizations
Caption: Workflow for the pilot-scale synthesis of this compound via the Swarts reaction.
Caption: Workflow for the continuous industrial synthesis of this compound via vapor-phase fluorination.
Application Notes & Protocols for the Purity Assessment of 1,1-Difluoropropane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,1-Difluoropropane (C₃H₆F₂) is a fluorinated hydrocarbon of growing interest in various fields, including pharmaceuticals and materials science, due to the unique properties conferred by the fluorine atoms.[1] The precise assessment of its purity is critical to ensure reproducibility in scientific experiments and to meet the stringent quality standards required in drug development and manufacturing. This document provides detailed application notes and protocols for the primary analytical methods used to determine the purity of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography (GC) is a premier technique for separating volatile compounds, making it highly suitable for analyzing this compound, which has a boiling point of approximately 8-11°C.[1][2] When coupled with a Mass Spectrometry (MS) detector, this method allows for the separation, identification, and quantification of the main component and any volatile impurities.
Experimental Protocol: GC-MS Analysis
Objective: To separate, identify, and quantify volatile impurities in a this compound sample.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) for quantification and/or a Mass Spectrometer (MS) for identification.
-
Gas-tight syringe for sample introduction.
-
Capillary column suitable for volatile hydrocarbons.
Procedure:
-
Sample Preparation: Due to its high volatility, this compound can be introduced directly into the GC inlet using a gas-tight syringe.[1] Alternatively, a headspace analysis can be performed by placing a small amount of the liquefied gas in a sealed vial and sampling the vapor phase.
-
GC Instrument Setup: Configure the GC-MS system according to the parameters outlined in Table 1. These parameters may require optimization based on the specific instrument and potential impurities.
-
Sample Injection: Inject a precise volume (e.g., 0.1 - 1.0 µL of the vapor) into the GC injector port.
-
Data Acquisition: Initiate the data acquisition. The GC will separate the components based on their boiling points and interaction with the stationary phase, and the MS will generate a mass spectrum for each eluting peak.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The molecular ion (M+•) for C₃H₆F₂ is expected at m/z 80.04.[3]
-
Identify impurity peaks by comparing their mass spectra against spectral libraries (e.g., NIST). Common impurities may arise from the synthesis process, such as the precursor 1,1-dichloropropane (B1633073) or isomers like 2,2-difluoropropane.[2][4]
-
Quantify the purity using the area percent method, where the purity is the ratio of the this compound peak area to the total area of all peaks. For higher accuracy, a calibration curve with a certified reference standard should be used.
-
Data Presentation: GC-MS Parameters
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Purpose |
| GC System | ||
| Column | Nonpolar column (e.g., 5% diphenyl/95% dimethyl polysiloxane)[1] | Separation of volatile nonpolar compounds. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution. |
| Inlet Temperature | 200 °C | Ensures rapid vaporization of the sample. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow for capillary columns. |
| Oven Program | Initial: 35°C (hold 5 min), Ramp: 10°C/min to 200°C | Separates compounds with different boiling points. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI)[5] | Standard "hard" ionization for creating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV[5] | Standard energy for library matching. |
| Mass Range | 30 - 200 m/z | Covers the mass of the parent compound and expected fragments/impurities. |
| Source Temperature | 230 °C | Maintains ions in the gas phase. |
Visualization: GC-MS Workflow
Caption: Workflow for purity assessment by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable, non-destructive technique for structural elucidation and purity assessment of fluorinated compounds.[1] Both ¹H NMR and ¹⁹F NMR spectra provide detailed information about the molecular structure and can be used to identify and quantify impurities, particularly those that are structurally related or non-volatile.[6]
Experimental Protocol: ¹H and ¹⁹F NMR Analysis
Objective: To confirm the structure of this compound and to identify and quantify any fluorine-containing or proton-containing impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a multinuclear probe.
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal standard (optional, for quantitative NMR):
Procedure:
-
Sample Preparation:
-
Place approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) into a clean 5 mm NMR tube.[7]
-
If using an internal standard for quantification, add a precise amount to the solvent.
-
Introduce the this compound sample into the tube. This can be done by bubbling the gas through the solvent or by dissolving a known weight of the liquefied gas.
-
-
Instrument Setup and Shimming:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
-
¹H NMR Acquisition:
-
Acquire the proton spectrum. The expected signals for this compound are a triplet for the CH₃ group and a triplet of quartets for the CH₂ group, due to H-H and H-F coupling.
-
-
¹⁹F NMR Acquisition:
-
Switch the nucleus to ¹⁹F and acquire the fluorine spectrum. A single signal, split by the adjacent protons, is expected for the two equivalent fluorine atoms.[8]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra using the solvent signal or the internal standard (TMS for ¹H at 0 ppm).
-
Integrate the signals corresponding to this compound and any observed impurities.
-
Calculate the purity by comparing the integral of the main compound's signals to the sum of all signals or, for higher accuracy, relative to the integral of the internal standard of known concentration.
-
Data Presentation: NMR Parameters
Table 2: Key NMR Parameters and Expected Spectral Data for this compound
| Parameter | Recommended Setting/Value | Purpose/Information Gained |
| General | ||
| Spectrometer Frequency | ≥ 400 MHz for ¹H | Higher field provides better signal dispersion and sensitivity. |
| Solvent | CDCl₃ | Common deuterated solvent for non-polar analytes. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| ¹H NMR | ||
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm[7] | Universal reference for ¹H chemical shifts. |
| Expected Signals | - CH₃ (triplet) - CH₂ (triplet of quartets) - CHF (triplet of quartets) | Confirms proton environments and connectivity through coupling patterns. |
| ¹⁹F NMR | ||
| Internal Standard | Trifluorotoluene or CFCl₃ (0 ppm)[7] | Reference for ¹⁹F chemical shifts. |
| Expected Signals | A single multiplet | Directly observes the fluorine environment. Crucial for identifying fluorinated impurities. |
Visualization: NMR Analysis Workflow
Caption: Workflow for purity assessment by NMR spectroscopy.
Comparative Summary of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for identifying unknown volatile impurities versus quantifying known structural isomers.
Table 3: Comparison of GC-MS and NMR for Purity Assessment
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by volatility/polarity, followed by mass-based detection. | Measures magnetic properties of atomic nuclei (¹H, ¹⁹F).[6] |
| Key Advantages | - High sensitivity for volatile impurities (low ppm levels).[6] - Excellent for separating complex mixtures. - MS allows for the identification of unknown impurities via library search. | - Non-destructive. - Provides definitive structural information.[6] - Excellent for identifying and quantifying isomers and non-volatile impurities. - Inherently quantitative without needing identical response factors. |
| Key Disadvantages | - Destructive to the sample. - Requires calibration with standards for accurate quantification. - May not be suitable for thermally unstable or non-volatile impurities. | - Lower sensitivity compared to GC (typically ~0.1 mol%).[6] - Requires a high-field NMR spectrometer. - Can be less effective for separating complex mixtures of impurities with overlapping signals. |
| Best For | Routine quality control, screening for unknown volatile impurities, and trace analysis. | Structural confirmation, identifying and quantifying isomeric impurities, and absolute quantification (qNMR). |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:430-61-5 | Chemsrc [chemsrc.com]
- 3. This compound | C3H6F2 | CID 12545136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
Application Note and Protocol: Safe Handling and Storage of 1,1-Difluoropropane in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidelines for the safe handling and storage of 1,1-Difluoropropane in a laboratory setting. Due to its volatile and flammable nature, strict adherence to these protocols is essential to ensure the safety of laboratory personnel and infrastructure.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe management.
| Property | Value |
| Molecular Formula | C₃H₆F₂[1][2] |
| Molecular Weight | 80.08 g/mol [2][3][4] |
| Boiling Point | 8 °C[3] |
| Physical State | Gas at Standard Temperature and Pressure |
| Flammability | Presumed to be an extremely flammable gas |
| Vapor Density | Heavier than air |
Safety Protocols
The primary hazards associated with this compound are its flammability and the risk of asphyxiation by oxygen displacement. The following safety measures are mandatory.
2.1. Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a full-face shield.[5][6]
-
Hand Protection: Insulated, chemical-resistant gloves.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.[5]
-
Respiratory Protection: For situations with inadequate ventilation or in case of a leak, a self-contained breathing apparatus (SCBA) is necessary.[5][6]
2.2. Engineering Controls
To minimize exposure and mitigate risks, the following engineering controls must be in place:
-
Ventilation: All operations involving this compound must be carried out in a well-ventilated area, ideally within a certified chemical fume hood.[5][6]
-
Ignition Source Control: All potential sources of ignition, such as open flames, hot surfaces, sparks, and static electricity, must be eliminated from the work area.[7] Use only non-sparking tools and explosion-proof electrical equipment.[6][7]
-
Gas Monitoring: A combustible gas detector should be installed in the vicinity of the work area to provide early warning of any leaks.
Experimental Procedures
3.1. Cylinder Receipt and Transport
-
Inspection: Upon delivery, carefully inspect the gas cylinder for any signs of damage or leakage.
-
Transportation: Always use a cylinder cart for transporting cylinders; never roll or drag them.
-
Securement: Cylinders must be securely fastened in an upright position at all times, both during transport and in their designated storage or use location.
3.2. Standard Handling Protocol
-
Pre-operational Check: Before commencing any work, ensure all required PPE is correctly worn and that all engineering controls are fully operational.
-
Leak Verification: After connecting the cylinder to your apparatus, perform a leak test using a suitable leak detection solution.
-
Flow Regulation: Employ a regulator that is appropriate for the cylinder's pressure. The main cylinder valve should not be opened until the regulator is securely attached and the flow-control valve is in the closed position.
-
Work Environment: Maintain a clean and organized workspace, free from any unnecessary clutter.
-
Post-operational Procedure: Upon completion of the experiment, securely close the main cylinder valve. The lines should then be purged with an inert gas before disconnection.
3.3. Storage Guidelines
-
Storage Location: Cylinders of this compound must be stored in a cool, dry, and well-ventilated area that is specifically designated for flammable gases.[8]
-
Temperature Control: The temperature of the cylinders should not surpass 52 °C (125 °F).[7] They should be protected from direct sunlight.
-
Material Segregation: Store this compound away from incompatible substances, including oxidizing agents, alkali metals, and finely divided metals such as aluminum, magnesium, and zinc.[5]
-
Cylinder Security: Store cylinders in an upright position, secured with chains or straps to prevent them from falling.
-
Handling of Empty Cylinders: Empty cylinders should be treated as potentially hazardous due to residual gas.[7] They must be clearly labeled as "empty" and stored separately from full cylinders.
Emergency Response
-
In Case of a Leak:
-
If it is safe to do so, immediately close the cylinder valve.
-
Evacuate all personnel from the affected area.
-
Thoroughly ventilate the area.
-
If the leak cannot be contained, carefully move the cylinder to a secure outdoor location, far from any potential ignition sources.
-
-
In Case of Fire:
-
Do not attempt to extinguish a fire involving a this compound cylinder unless the gas flow can be safely and immediately stopped.
-
For small, localized fires, use a dry chemical or carbon dioxide extinguisher.
-
From a safe distance, use water to cool the cylinder and prevent a potential rupture.
-
-
First Aid Measures:
-
Inhalation: Immediately move the individual to an area with fresh air. If breathing is labored, administer oxygen. If breathing has ceased, begin artificial respiration and seek immediate medical assistance.[6]
-
Skin Contact: Direct contact with the expanding gas can cause frostbite. Gently flush the affected area with lukewarm water. Do not rub the skin. Seek prompt medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[5]
-
Disposal
For the disposal of this compound, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for the correct procedures. Unauthorized venting of this gas into the atmosphere is strictly prohibited.
Visual Workflow
Caption: A workflow for the safe handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C3H6F2 | CID 12545136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. spectrabase.com [spectrabase.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. airgas.com [airgas.com]
- 8. Handling and Storing Chemicals | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Difluoropropane
Welcome to the Technical Support Center for the synthesis of 1,1-difluoropropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are:
-
Deoxofluorination of Propanal: This involves the reaction of propanal with a fluorinating agent to convert the carbonyl group to a geminal difluoride.
-
Halogen Exchange (Swarts Reaction): This method utilizes a halex reaction, typically starting from 1,1-dichloropropane (B1633073) and using a fluoride (B91410) source to replace the chlorine atoms with fluorine.[1]
Q2: Which fluorinating agents are recommended for the deoxofluorination of propanal?
A2: Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used reagents for converting aldehydes to geminal difluorides.[2] Deoxo-Fluor is generally considered more thermally stable and therefore safer than DAST, especially for larger-scale reactions.[3]
Q3: What are the key safety precautions when working with DAST and Deoxo-Fluor?
A3: Both DAST and Deoxo-Fluor are moisture-sensitive and can react violently with water to release corrosive hydrogen fluoride (HF). DAST is also thermally unstable and can decompose explosively at temperatures above 90°C. It is crucial to handle these reagents in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves.[4]
Q4: My reaction yield is consistently low. What are the common causes?
A4: Low yields in this compound synthesis can stem from several factors:
-
Moisture: The presence of water in the reaction will consume the fluorinating agent and significantly reduce the yield. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Quality: The purity of starting materials and the activity of the fluorinating agent are critical.
-
Reaction Temperature: For deoxofluorination, the temperature must be carefully controlled to prevent reagent decomposition. For the Swarts reaction, insufficient temperature may lead to incomplete conversion.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using appropriate analytical techniques like TLC or GC.
-
Product Loss During Workup: this compound is a low-boiling point liquid (Boiling Point: 8-10.9°C) and can be lost during solvent removal or extraction if not handled carefully.[1]
Q5: What are the typical byproducts in the synthesis of this compound?
A5: Common byproducts include:
-
Monofluorinated intermediates: In both the deoxofluorination and Swarts reaction, incomplete reaction can lead to the formation of 1-fluoro-1-propanol or 1-chloro-1-fluoropropane (B145166), respectively.[5]
-
Elimination products: Under certain conditions, elimination reactions can occur, leading to the formation of fluorinated propenes. This is a more common issue with DAST.[6]
Q6: How can I effectively purify this compound?
A6: Due to its low boiling point, purification is typically achieved by fractional distillation.[1] It is important to use an efficient distillation column to separate the product from starting materials and byproducts, which may have close boiling points. The receiving flask should be cooled to minimize loss of the volatile product.
Troubleshooting Guides
Issue 1: Low Yield in Deoxofluorination of Propanal
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (starting material remains). | 1. Insufficient fluorinating agent. 2. Inactive fluorinating agent due to moisture. 3. Low reaction temperature. | 1. Increase the stoichiometry of the fluorinating agent (e.g., 1.2-1.5 equivalents). 2. Ensure all reagents, solvents, and glassware are scrupulously dry. Work under an inert atmosphere. 3. Gradually increase the reaction temperature, being mindful of the thermal stability of the reagent (especially DAST). |
| Formation of a significant amount of side products. | 1. Reaction temperature is too high, causing reagent decomposition. 2. Presence of impurities in the starting material. | 1. Maintain the recommended reaction temperature. For DAST, reactions are often run at or below room temperature. 2. Purify the propanal before use. |
| Loss of product during workup. | The product is volatile and is being lost during solvent evaporation. | 1. Use a cooled receiving flask during distillation. 2. Perform extractions and solvent removal at reduced temperatures. |
Issue 2: Incomplete Conversion in Swarts Reaction
| Symptom | Possible Cause | Suggested Solution |
| Presence of 1-chloro-1-fluoropropane in the product mixture. | 1. Insufficient fluorinating agent (e.g., SbF₃). 2. Low reaction temperature. 3. Inactive catalyst. | 1. Use a stoichiometric excess of the fluoride source. 2. Increase the reaction temperature to drive the reaction to completion. 3. Ensure the catalyst (e.g., SbCl₅) is active and added in the correct amount. |
| Reaction is sluggish or does not initiate. | 1. Poor quality of the fluorinating agent. 2. Insufficient mixing of the heterogeneous reaction mixture. | 1. Use freshly opened or properly stored anhydrous fluorinating agent. 2. Ensure vigorous stirring throughout the reaction. |
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of geminal difluorides from aldehydes and via halogen exchange. Please note that specific data for this compound is limited in the literature; therefore, this data is representative of similar transformations and should be used as a guideline for optimization.
| Method | Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Deoxofluorination | Propanal (representative) | DAST (1.2 eq) | CH₂Cl₂ | 0 to RT | 2-4 | 60-80 | [6][2] |
| Deoxofluorination | Propanal (representative) | Deoxo-Fluor (1.2 eq) | CH₂Cl₂ | 0 to RT | 2-4 | 70-90 | |
| Swarts Reaction | 1,1-Dichloropropane | SbF₃ / SbCl₅ (cat.) | None | Reflux | 1-3 | 60-75* | [1] |
*Yields are estimates based on the fluorination of similar short-chain aldehydes and halogen exchange reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound from Propanal using Deoxo-Fluor
Materials:
-
Propanal
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble an oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the flask, dissolve propanal (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Deoxo-Fluor: Slowly add Deoxo-Fluor (1.2 eq) to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a stirred, chilled saturated aqueous solution of NaHCO₃ to quench the excess fluorinating agent.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Carefully remove the solvent by distillation at atmospheric pressure (due to the low boiling point of the product). The crude product can then be purified by fractional distillation, collecting the fraction boiling at approximately 8-11 °C.
Protocol 2: Synthesis of this compound via Swarts Reaction of 1,1-Dichloropropane
Materials:
-
1,1-Dichloropropane
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Reaction flask with distillation head and condenser
-
Heating mantle
-
Cooled receiving flask
Procedure:
-
Reaction Setup: In a fume hood, assemble a dry reaction flask equipped with a magnetic stirrer and a distillation apparatus. The receiving flask should be cooled in an ice-salt or dry ice/acetone bath.
-
Charging the Reactor: Charge the reaction flask with antimony trifluoride (SbF₃, 1.1 eq) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Addition of Reactant: Slowly add 1,1-dichloropropane (1.0 eq) to the flask.
-
Reaction and Distillation: Gently heat the reaction mixture with stirring. The reaction is often exothermic. The this compound product will distill as it is formed. Control the heating to maintain a steady distillation.
-
Work-up: The collected distillate can be washed with dilute HCl to remove any entrained antimony salts, followed by a wash with water, and then dried over a suitable drying agent (e.g., anhydrous CaCl₂).
-
Final Purification: A final fractional distillation of the dried product will yield pure this compound.
Mandatory Visualization
References
Technical Support Center: Synthesis of 1,1-Difluoropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Difluoropropane. The information focuses on the common synthetic routes and the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is through a halogen exchange reaction, specifically the fluorination of 1,1-dichloropropane (B1633073).[1] This reaction is a type of Swarts fluorination.[2]
Q2: What are the typical reagents used in the fluorination of 1,1-dichloropropane?
A2: Common fluorinating agents for this transformation include potassium fluoride (B91410) (KF) or antimony trifluoride (SbF₃).[1] The reaction using antimony trifluoride is often catalyzed by antimony pentachloride (SbCl₅).
Q3: What are the expected major byproducts in the synthesis of this compound from 1,1-dichloropropane?
A3: The most common byproduct is 1-chloro-1-fluoropropane (B145166), resulting from incomplete fluorination where only one chlorine atom is substituted by a fluorine atom.[3][4][5][6] Another potential byproduct is 1,1-difluoropropene (B3031520), which can be formed through elimination reactions.[7]
Q4: Are there alternative synthesis routes for this compound?
A4: An alternative, though less detailed in common literature, is the hydrofluorination of propyne. This method involves the addition of hydrogen fluoride (HF) across the triple bond of propyne.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound and Presence of a Significant Amount of 1-Chloro-1-fluoropropane
-
Question: My reaction is showing a low conversion to the desired this compound, and GC-MS analysis indicates a large peak corresponding to 1-chloro-1-fluoropropane. What is the likely cause and how can I resolve this?
-
Answer:
-
Cause: This is a clear indication of incomplete fluorination. The likely causes include:
-
Insufficient Fluorinating Agent: The molar ratio of the fluorinating agent to 1,1-dichloropropane may be too low.
-
Low Reaction Temperature: The temperature may not be high enough to drive the second fluorine substitution effectively.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve full conversion.
-
Catalyst Deactivation (if applicable): If using a catalyst like SbCl₅, it may have been deactivated by moisture or other impurities.
-
-
Solution:
-
Increase the Molar Ratio of Fluorinating Agent: Use a larger excess of the fluorinating agent.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by GC.
-
Extend Reaction Time: Increase the duration of the reaction.
-
Ensure Anhydrous Conditions: Use freshly dried reagents and solvents to prevent catalyst deactivation.
-
-
Issue 2: Presence of Unsaturated Byproducts such as 1,1-Difluoropropene
-
Question: My product mixture contains a noticeable amount of 1,1-difluoropropene. What reaction conditions favor the formation of this byproduct?
-
Answer:
-
Cause: The formation of 1,1-difluoropropene is due to an elimination side reaction (dehydrochlorination of the intermediate or starting material). This is often favored by:
-
High Reaction Temperatures: Higher temperatures can promote elimination over substitution.
-
Basic Conditions: The presence of strong bases can facilitate elimination reactions.[1]
-
-
Solution:
-
Moderate Reaction Temperature: Carefully control the reaction temperature to find a balance between a reasonable reaction rate and minimizing elimination.
-
Avoid Strongly Basic Conditions: If possible, carry out the reaction under neutral or slightly acidic conditions.
-
-
Issue 3: Complex Product Mixture with Several Unidentified Peaks in GC-MS
-
Question: The gas chromatogram of my crude product is complex, with multiple unidentified peaks. What could be the origin of these impurities?
-
Answer:
-
Cause: A complex mixture can arise from several factors:
-
Impurities in the Starting Material: The initial 1,1-dichloropropane may contain isomers (e.g., 1,2-dichloropropane) or other chlorinated hydrocarbons which also react to form various fluorinated byproducts.[8]
-
Rearrangement Reactions: Under certain conditions, carbocationic intermediates can undergo rearrangement, leading to isomeric products.
-
Decomposition: At excessively high temperatures, the starting materials or products may decompose.
-
-
Solution:
-
Purify the Starting Material: Ensure the purity of the 1,1-dichloropropane starting material by distillation before use.
-
Optimize Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can sometimes suppress side reactions.
-
Analytical Characterization: Use techniques like GC-MS to identify the major byproducts, which can provide clues about the undesired reaction pathways.[1][9]
-
-
Byproduct Summary
The following table summarizes the common byproducts in the synthesis of this compound from 1,1-dichloropropane.
| Byproduct Name | Molecular Formula | Formation Pathway |
| 1-Chloro-1-fluoropropane | C₃H₆ClF | Incomplete Fluorination |
| 1,1-Difluoropropene | C₃H₄F₂ | Elimination |
| Isomeric Difluoropropanes (e.g., 1,2-difluoropropane) | C₃H₆F₂ | Impurities in starting material/Rearrangement |
Experimental Protocols
Synthesis of this compound via Swarts Reaction
This protocol is a general guideline for the fluorination of 1,1-dichloropropane using antimony trifluoride.
Materials:
-
1,1-Dichloropropane (CH₃CH₂CHCl₂)
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Anhydrous reaction vessel with a reflux condenser and distillation head
-
Heating mantle
-
Cold trap (e.g., with dry ice/acetone)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head connected to a cold trap.[2]
-
Charging the Reactor: Charge the reaction flask with antimony trifluoride and a catalytic amount of antimony pentachloride.[2]
-
Addition of Reactant: Slowly add 1,1-dichloropropane to the reaction flask.
-
Reaction: Gently heat the mixture to initiate the reaction. The temperature should be carefully controlled to maintain a steady reflux.[2] The low-boiling this compound will distill as it is formed.
-
Product Collection: The gaseous this compound product is collected in the cold trap.
-
Purification: The collected product can be purified by washing with a dilute acid solution to remove any antimony compounds, followed by washing with water, drying, and subsequent redistillation.
Analytical Characterization: GC-MS
Sample Preparation: Due to its volatility, the product collected in the cold trap can be sampled directly using a gas-tight syringe for injection into the GC-MS.
GC Conditions (suggested):
-
Column: A nonpolar column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable.[1]
-
Injector Temperature: 250 °C[1]
-
Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
MS Conditions:
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Formation pathways of the desired product and common byproducts.
Caption: A logical troubleshooting workflow for byproduct identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 430-55-7: Propane, 1-chloro-1-fluoro- | CymitQuimica [cymitquimica.com]
- 4. propane, 1-chloro-1-fluoro- [webbook.nist.gov]
- 5. Propane, 1-chloro-1-fluoro- | C3H6ClF | CID 150183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-chloro-1-fluoropropane [stenutz.eu]
- 7. 1,1-Difluoropropene | C3H4F2 | CID 521131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,1-Dichloropropene | C3H4Cl2 | CID 11245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,1-Difluoropropane by Fractional Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 1,1-difluoropropane and need to purify it using fractional distillation. This document provides a troubleshooting guide, frequently asked questions (FAQs), relevant physical property data, a detailed experimental protocol, and workflow diagrams to assist in your purification experiments.
Troubleshooting Guide
This section addresses common issues that may arise during the fractional distillation of this compound.
Q1: My distillation is not starting, even though the heating mantle is set to a high temperature. What could be the problem?
A1: Several factors could be preventing the distillation of the low-boiling this compound (boiling point: ~8 °C).[1]
-
Inadequate Insulation: Due to the low boiling point, heat loss to the surroundings can be significant. Ensure the distillation flask and the fractionating column are well-insulated. You can use glass wool or aluminum foil to wrap the apparatus.
-
Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.
-
Coolant Temperature: If you are using a chilled circulator for your condenser, ensure the coolant temperature is not set so low that it causes the condenser to freeze atmospheric moisture, potentially blocking the system. A coolant temperature of -10 °C to 0 °C is typically sufficient.
-
System Leaks: Check all joints to ensure they are properly sealed. Leaks will prevent the buildup of vapor pressure necessary for distillation.
Q2: The temperature reading on my thermometer is fluctuating wildly.
A2: Unstable temperature readings usually indicate a problem with the vapor flow or equilibrium within the column.
-
Uneven Heating: Ensure the heating mantle is in good contact with the distillation flask and is providing consistent heat. A sand bath can provide more uniform heating.
-
Bumping of the Liquid: The crude this compound may be boiling unevenly ("bumping"). Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.
-
Flooding of the Column: This occurs when too much liquid condenses in the fractionating column, obstructing the upward flow of vapor. This can be caused by an excessively high heating rate. Reduce the heating to allow the column to drain.
-
Insufficient Reflux: A proper reflux ratio is essential for efficient separation. If the heating rate is too low, there may not be enough vapor to establish a proper reflux.
Q3: I am collecting distillate, but a post-distillation analysis (e.g., GC-MS) shows that it is still impure. What can I do to improve the separation?
A3: Contamination of the distillate suggests that the fractional distillation is not efficient enough to separate this compound from its impurities.
-
Choice of Fractionating Column: A column with a higher number of theoretical plates will provide better separation. Consider using a more efficient column, such as a Vigreux, packed, or spinning band column.
-
Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles within the column, leading to a better separation. Aim for a collection rate of 1-2 drops per second.
-
Reflux Ratio: Increasing the reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can improve separation. This can be controlled with a reflux-condenser head.
-
Identification of Impurities: To optimize the purification, it is crucial to identify the impurities and their boiling points. Common impurities could include the precursor 1,1-dichloropropane (B1633073) (boiling point: 88 °C), isomers such as 2,2-difluoropropane (B1294401) (boiling point: -1 °C), or residual starting materials from the synthesis.[2][3]
Q4: My product yield is very low. Where could my product be going?
A4: Low yield in a low-temperature distillation can be attributed to several factors:
-
Leaks in the System: Even small leaks can lead to significant loss of the volatile product vapor. Double-check all connections.
-
Hold-up in the Column: The fractionating column and packing material will retain some of the liquid (holdup). Using a smaller column or one with less packing can reduce this.
-
Premature Condensation: If the column is not well-insulated, the vapor may condense and return to the distillation flask before reaching the condenser.
-
Incomplete Distillation: Ensure that the distillation is allowed to proceed until the temperature at the head of the column drops, indicating that all of the this compound has distilled over.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound is approximately 7-8 °C at atmospheric pressure.[1][4]
Q2: What are the most likely impurities in my crude this compound sample?
A2: The impurities will largely depend on the synthetic route used. If synthesized from 1,1-dichloropropane, the most likely impurities are:
-
1,1-Dichloropropane (precursor): Boiling point 88 °C.[5][6][7][8]
-
2,2-Difluoropropane (isomer): Boiling point -1 °C.[3]
Q3: Do I need special equipment for the fractional distillation of this compound?
A3: Due to its low boiling point, you will need a cooling system for the condenser. A refrigerated circulator is ideal. The receiving flask should also be cooled in an ice-salt or dry ice-acetone bath to minimize loss of the volatile product. Standard fractional distillation glassware can be used, but ensure it is well-insulated.
Q4: Is it possible that this compound forms an azeotrope with any of the common impurities?
A4: While there is no readily available data to confirm the formation of azeotropes with this compound and the potential impurities listed, it is a possibility, especially with other fluorinated or halogenated compounds. If you are unable to achieve the desired purity despite optimizing the distillation parameters, the presence of an azeotrope should be considered. In such cases, alternative purification techniques like extractive distillation or preparative gas chromatography may be necessary.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₃H₆F₂ | 80.08 | 7-8[1][4] |
| 1,1-Dichloropropane | C₃H₆Cl₂ | 112.99 | 88[5][6][7][8] |
| 2,2-Difluoropropane | C₃H₆F₂ | 80.08 | -1[3] |
| Propene | C₃H₆ | 42.08 | -47.6[9][10] |
| Propane | C₃H₈ | 44.10 | -42.1[1][2][11] |
Experimental Protocol: Fractional Distillation of this compound
This protocol provides a general procedure for the purification of this compound. It should be adapted based on the specific equipment and the nature of the impurities in the crude sample.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar or boiling chips
-
Chilled liquid circulator
-
Insulating material (glass wool or aluminum foil)
-
Cooling bath (ice-salt or dry ice-acetone)
-
Septa for sealing the receiving flask
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a stir bar or boiling chips in the round-bottom flask and add the crude this compound.
-
Connect the flask to the bottom of the fractionating column.
-
Place the distillation head on top of the column and insert a thermometer, ensuring the bulb is positioned correctly.
-
Attach the condenser to the side arm of the distillation head and connect it to the chilled liquid circulator (set to -10 °C to 0 °C).
-
Attach the receiving flask to the end of the condenser. It is advisable to use a flask with a side arm that can be connected to a bubbler or a drying tube to prevent pressure buildup and entry of atmospheric moisture.
-
Immerse the receiving flask in a cooling bath.
-
-
Insulation:
-
Wrap the distillation flask and the fractionating column with the insulating material to minimize heat loss.
-
-
Distillation:
-
Begin stirring (if using a stir bar) and gently heat the distillation flask.
-
Observe the vapor front as it slowly rises through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (1-2 drops per second) once the distillate begins to collect.
-
Monitor the temperature at the distillation head. It should remain constant at the boiling point of this compound during the collection of the pure fraction.
-
-
Fraction Collection:
-
Collect any initial low-boiling fractions (if any) in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of this compound, switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
Continue collecting the distillate as long as the temperature remains constant.
-
If the temperature begins to rise significantly, it indicates that a higher-boiling impurity is starting to distill. Stop the distillation at this point.
-
-
Shutdown:
-
Turn off the heating and allow the apparatus to cool down.
-
Once cool, disassemble the apparatus.
-
Seal and store the purified this compound in a tightly closed container at a low temperature.
-
Mandatory Visualizations
Caption: Workflow for the fractional distillation of this compound.
Caption: Troubleshooting workflow for fractional distillation issues.
References
- 1. Propane [drugfuture.com]
- 2. Propane - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. apps.mid.ms.gov [apps.mid.ms.gov]
- 5. 1,1-dichloropropane [stenutz.eu]
- 6. Page loading... [wap.guidechem.com]
- 7. 1,1-DICHLOROPROPANE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. echemi.com [echemi.com]
- 9. Propene - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 10. Propylene - Wikipedia [en.wikipedia.org]
- 11. Propane Gas Properties | Meritus Gas Partners [meritusgas.com]
Technical Support Center: Purification of Reaction Mixtures Containing 1,1-Dichloropropane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 1,1-dichloropropane (B1633073) from product mixtures.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of reaction mixtures containing 1,1-dichloropropane.
FAQs for Method Selection
Q1: What is the first step in choosing a separation method for removing 1,1-dichloropropane?
A1: The initial and most critical step is to identify the physical properties of your desired product, primarily its boiling point and solubility characteristics. A significant difference in boiling points between your product and 1,1-dichloropropane (boiling point: 88 °C) will suggest distillation as a primary method. If the boiling points are close, or if your product is thermally sensitive, other techniques like liquid-liquid extraction or column chromatography should be considered.
Q2: When is fractional distillation the most appropriate method?
A2: Fractional distillation is ideal when the boiling point of your product is sufficiently different from that of 1,1-dichloropropane (a difference of at least 25 °C is a good rule of thumb). This method is effective for separating volatile liquids and can be scaled up for larger quantities.
Q3: Under what circumstances should I consider liquid-liquid extraction?
A3: Liquid-liquid extraction is a suitable technique when your product has different solubility properties than 1,1-dichloropropane. For instance, if your product is soluble in an aqueous solution (e.g., after converting it to a salt), while the non-polar 1,1-dichloropropane remains in an immiscible organic solvent, they can be effectively separated. This method is also useful for removing non-volatile impurities.
Q4: When is column chromatography the best choice?
A4: Column chromatography is a high-resolution technique that is particularly useful when distillation and extraction are ineffective, such as when your product and 1,1-dichloropropane have very similar boiling points and solubilities. It is also the preferred method for purifying small quantities of a compound or when very high purity is required.
Troubleshooting Distillation
Q1: My distillation is not separating the 1,1-dichloropropane from my product effectively. What could be the problem?
A1: Inefficient separation during distillation can be due to several factors:
-
Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates for the separation. Consider using a longer column or a column with a more efficient packing material.
-
Incorrect Reflux Ratio: Too low a reflux ratio can lead to poor separation. Try increasing the reflux ratio to improve the purity of the distillate.
-
Boiling Point Proximity: If the boiling points of your product and 1,1-dichloropropane are very close, simple or fractional distillation may not be sufficient.
-
Azeotrope Formation: 1,1-Dichloropropane may form an azeotrope with your product or the solvent, which is a mixture that boils at a constant temperature, making separation by conventional distillation impossible.
Q2: I suspect an azeotrope is forming. How can I confirm this and what should I do?
A2: You can consult the literature for known azeotropes of 1,1-dichloropropane. If you suspect a new azeotrope, you can perform a series of distillations at different pressures (vacuum distillation) as the composition of the azeotrope may change with pressure. To break an azeotrope, you can try azeotropic distillation by adding a third component that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.
Q3: The product is decomposing in the distillation pot. How can I prevent this?
A3: Decomposition of thermally sensitive compounds is a common issue. To mitigate this:
-
Use Vacuum Distillation: Lowering the pressure will reduce the boiling point of your mixture, allowing the distillation to be carried out at a lower temperature.
-
Minimize Heating Time: Do not heat the distillation pot for longer than necessary.
-
Use a Milder Heat Source: A water or oil bath provides more uniform heating than a heating mantle and can prevent localized overheating.
Troubleshooting Liquid-Liquid Extraction
Q1: An emulsion has formed between the aqueous and organic layers, and they are not separating. What should I do?
A1: Emulsion formation is a frequent problem. Here are several techniques to break an emulsion:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Centrifugation: For small volumes, centrifuging the mixture can effectively separate the layers.
-
Filtration: Passing the emulsified mixture through a bed of Celite® or glass wool can sometimes break the emulsion.
Q2: I'm not sure which layer is the organic layer and which is the aqueous layer.
A2: The denser layer will be at the bottom. Since 1,1-dichloropropane has a density of 1.13 g/mL, it is denser than water (1.0 g/mL) and will typically be the bottom layer. However, the density of the organic layer will depend on the concentration of other solutes. To be certain, add a few drops of water to the separatory funnel; the layer that the drops mix with is the aqueous layer.
Troubleshooting Column Chromatography
Q1: My compounds are not separating on the column.
A1: Poor separation in column chromatography can be addressed by:
-
Optimizing the Eluent System: The polarity of the eluent is crucial. If your compounds are eluting too quickly, your eluent is likely too polar. If they are not moving down the column, it is not polar enough. You can adjust the polarity by changing the ratio of solvents in your eluent mixture. A common starting point is a 1:1 mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).
-
Choosing the Right Stationary Phase: Silica (B1680970) gel and alumina (B75360) are the most common stationary phases. For chlorinated hydrocarbons, silica gel is often a good choice.
-
Proper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the column is packed uniformly.
Q2: The separated compound fractions are not pure.
A2: This can happen if the fractions are collected too broadly. Try collecting smaller fractions to improve the resolution of the separation. Also, ensure the column is not overloaded with the sample, as this can lead to band broadening and overlapping of components.
Data Presentation
Table 1: Physical Properties of 1,1-Dichloropropane and Potential Reaction Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| 1,1-Dichloropropane | C₃H₆Cl₂ | 112.99 | 88 | 1.13 | Insoluble |
| Propanal | C₃H₆O | 58.08 | 46-50[1] | 0.805[2] | 20 g/100 mL[1] |
| 2-Propanone (Acetone) | C₃H₆O | 58.08 | 56[3] | 0.791[3] | Miscible[4] |
| 1-Propanol | C₃H₈O | 60.10 | 97-98[5] | 0.803[5] | Soluble[6] |
| 2-Propanol (Isopropanol) | C₃H₈O | 60.10 | 82[7][8] | 0.785[7][8] | Soluble[9] |
| Propyl Acetate | C₅H₁₀O₂ | 102.13 | 102[10] | 0.888 | 1.89 g/100 mL[10] |
| Isopropyl Acetate | C₅H₁₀O₂ | 102.13 | 89[11][12] | 0.872[13] | 3.0 g/100 mL[11] |
| Propyl Ethyl Ether | C₅H₁₂O | 88.15 | 62[14][15] | 0.74[14][15] | Slightly Soluble |
| Isopropyl Ethyl Ether | C₅H₁₂O | 88.15 | 51-54[16][17] | 0.72-0.73[16][17] | 24.09 g/L[16] |
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol is suitable for separating 1,1-dichloropropane from a product with a significantly different boiling point.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are securely clamped and sealed.
-
Add the crude product mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Begin heating the mixture gently.
-
As the mixture begins to boil, observe the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the lower-boiling component.
-
Collect the distillate that comes over at a constant temperature. This will be the enriched lower-boiling point fraction.
-
Once the lower-boiling component has been distilled, the temperature may drop slightly before rising to the boiling point of the next component. Change the receiving flask to collect this new fraction.
-
Continue the distillation until the desired product has been collected or the temperature begins to fluctuate, indicating the end of the main fraction.
-
Allow the apparatus to cool completely before disassembling.
Protocol 2: Liquid-Liquid Extraction
This protocol is designed to separate 1,1-dichloropropane from a product that has different solubility characteristics.
Materials:
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Ring stand and clamp
-
Immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
Aqueous solution (e.g., water, dilute acid, or dilute base)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Ensure the stopcock of the separatory funnel is closed and place it in a ring clamp.
-
Pour the reaction mixture into the separatory funnel.
-
Add the chosen immiscible extraction solvent.
-
Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.
-
Gently shake or swirl the funnel for 1-2 minutes to allow for the transfer of the solute between the layers. Vent frequently.
-
Place the funnel back in the ring clamp and allow the layers to separate completely.
-
Carefully drain the bottom layer into a clean flask.
-
Pour the top layer out through the top of the funnel into a separate clean flask to avoid contamination.
-
Repeat the extraction of the layer containing your desired product with fresh solvent 2-3 times to maximize recovery.
-
Combine the organic layers containing the desired product.
-
"Wash" the combined organic layers with brine to remove any residual aqueous solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to isolate the product.
Protocol 3: Column Chromatography
This protocol is for the purification of a product from 1,1-dichloropropane when other methods are not effective.
Materials:
-
Chromatography column
-
Stationary phase (e.g., silica gel or alumina)
-
Eluent (a mixture of a non-polar and a polar solvent, e.g., hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the eluent.
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing and to remove any air bubbles.
-
Add another layer of sand on top of the stationary phase to protect it.
-
Drain the excess eluent until the solvent level is just at the top of the sand. Do not let the column run dry.
-
Dissolve the crude product mixture in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Add the eluent to the top of the column and begin to collect the eluting solvent in fractions.
-
Monitor the separation by thin-layer chromatography (TLC) of the collected fractions to determine which fractions contain the desired product.
-
Combine the pure fractions containing the product and remove the eluent using a rotary evaporator.
Mandatory Visualization
Caption: Decision workflow for selecting a separation method.
References
- 1. Propionaldehyde - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Acetone | 67-64-1 [chemicalbook.com]
- 4. 2-PROPANONE - Ataman Kimya [atamanchemicals.com]
- 5. 1-Propanol - Wikipedia [en.wikipedia.org]
- 6. Atom Scientific Ltd | Product | 1-Propanol (Glass Distilled) [atomscientific.com]
- 7. 2-Propanol | Fisher Scientific [fishersci.com]
- 8. thomassci.com [thomassci.com]
- 9. 2-PROPANOL [www2.atmos.umd.edu]
- 10. Propyl acetate - Wikipedia [en.wikipedia.org]
- 11. Isopropyl acetate - Wikipedia [en.wikipedia.org]
- 12. monumentchemical.com [monumentchemical.com]
- 13. Isopropyl acetate CAS#: 108-21-4 [m.chemicalbook.com]
- 14. ETHYL N-PROPYL ETHER | 628-32-0 [chemicalbook.com]
- 15. 628-32-0 CAS MSDS (ETHYL N-PROPYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. ETHYL ISOPROPYL ETHER price,buy ETHYL ISOPROPYL ETHER - chemicalbook [chemicalbook.com]
- 17. ethyl isopropyl ether [stenutz.eu]
minimizing elimination side reactions in 1,1-Difluoropropane synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing elimination side reactions during the synthesis of 1,1-difluoropropane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the halogen exchange reaction of 1,1-dichloropropane (B1633073).
Q1: My reaction is producing a significant amount of an impurity with a similar boiling point to this compound. How can I identify and minimize it?
A1: The primary elimination byproduct in the synthesis of this compound from 1,1-dichloropropane is 1-fluoro-1-propene. This occurs via an E2 (bimolecular elimination) mechanism which competes with the desired SN2 (bimolecular nucleophilic substitution) reaction.
To minimize the formation of 1-fluoro-1-propene, consider the following strategies:
-
Lower the reaction temperature: Higher temperatures favor elimination reactions. Running the reaction at the lowest effective temperature will significantly suppress the E2 pathway.
-
Choose the right fluorinating agent: The basicity of the fluoride (B91410) source plays a crucial role. Less basic fluoride sources are less likely to act as a base and promote elimination.
-
Select an appropriate solvent: Polar aprotic solvents are known to favor SN2 reactions over E2 reactions.
-
Utilize a phase-transfer catalyst (PTC): When using solid fluorinating agents like potassium fluoride, a PTC can improve the solubility and nucleophilicity of the fluoride ion in aprotic solvents, thereby favoring the SN2 pathway.
Q2: I am observing low conversion of my 1,1-dichloropropane starting material. What are the likely causes and solutions?
A2: Low conversion can be attributed to several factors:
-
Inactive fluorinating agent: Ensure your fluorinating agent is anhydrous and of high purity. For instance, potassium fluoride is hygroscopic and must be thoroughly dried before use. The reactivity of KF can be significantly enhanced by using a spray-dried form, which has a smaller particle size and larger surface area.[1][2]
-
Poor solubility of the fluorinating agent: If you are using a solid fluorinating agent like KF, its low solubility in organic solvents can limit the reaction rate. The use of a phase-transfer catalyst or a polar aprotic solvent like sulfolane (B150427) or DMF can improve solubility.[1]
-
Insufficient reaction time or temperature: While lower temperatures are recommended to minimize elimination, the temperature must be sufficient for the substitution reaction to proceed at a reasonable rate. You may need to optimize the balance between reaction time and temperature.
Q3: My yield of this compound is still low even after addressing conversion issues. What else could be going wrong?
A3: If conversion is good but the yield of the desired product is low, it is likely that side reactions are the primary issue. Beyond the elimination reaction, consider:
-
Over-fluorination: Although less common for this specific substrate under controlled conditions, it's possible to form more highly fluorinated propanes. Careful control of stoichiometry is important.
-
Reaction with the solvent: Some solvents may not be inert under the reaction conditions. Ensure your chosen solvent is compatible with the reagents and intermediates.
-
Product loss during workup: this compound is a low-boiling point compound (boiling point: -2 to 0 °C). Ensure your workup and isolation procedures are designed to handle a volatile product, for example, by using a cold trap during distillation.
Frequently Asked Questions (FAQs)
Q: What is the best fluorinating agent to use for the synthesis of this compound from 1,1-dichloropropane to minimize elimination?
A: While strong fluorinating agents like antimony trifluoride (SbF₃) can be effective in Swarts-type reactions, they can also promote elimination. A milder and more cost-effective option is potassium fluoride (KF). To enhance its reactivity for the SN2 reaction and suppress the E2 pathway, it is highly recommended to use spray-dried potassium fluoride .[1][2] Its high surface area increases the rate of the desired substitution reaction.
Q: What is the role of a phase-transfer catalyst (PTC) in this reaction?
A: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the fluoride anion from the solid phase (e.g., KF) into the organic phase where the 1,1-dichloropropane is dissolved. This increases the effective concentration and nucleophilicity of the fluoride ion in the organic phase, thereby promoting the SN2 reaction. The use of PTCs can significantly improve reaction rates and yields, especially when using polar aprotic solvents.[3][4]
Q: Which solvent should I use to favor the synthesis of this compound?
A: Polar aprotic solvents are the best choice to favor the SN2 reaction and minimize E2 elimination. Examples include:
-
Sulfolane
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Dimethyl sulfoxide (B87167) (DMSO)
These solvents solvate the cation of the fluoride salt but not the fluoride anion, leaving it more "naked" and nucleophilic. Protic solvents (e.g., alcohols) should be avoided as they can solvate the fluoride ion through hydrogen bonding, reducing its nucleophilicity and potentially increasing the likelihood of elimination.
Q: At what temperature should I run the reaction?
A: The reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate . Higher temperatures provide the activation energy needed for the elimination pathway to become more competitive. A good starting point would be in the range of 80-120°C, with the understanding that optimization will be necessary for your specific setup and reagents.
Data Presentation
Table 1: Influence of Reaction Parameters on the Ratio of Substitution (SN2) to Elimination (E2) Products in the Synthesis of this compound.
| Parameter | Condition Favoring SN2 (this compound) | Condition Favoring E2 (1-Fluoro-1-propene) | Rationale |
| Temperature | Low | High | E2 reactions generally have a higher activation energy than SN2 reactions. |
| Fluoride Source | Weakly basic (e.g., spray-dried KF) | Strongly basic | Stronger bases are more effective at abstracting a proton, initiating elimination. |
| Solvent | Polar Aprotic (e.g., DMF, Sulfolane) | Protic or Nonpolar | Polar aprotic solvents stabilize the SN2 transition state more than the E2 transition state. |
| Leaving Group | Good leaving group (e.g., -Cl) | Good leaving group (e.g., -Cl) | A good leaving group is required for both reactions. |
| Substrate | Primary > Secondary | Tertiary > Secondary | Steric hindrance around the reaction center disfavors the SN2 pathway. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound with Minimized Elimination
This protocol is designed to favor the SN2 pathway by utilizing a highly reactive, non-basic fluoride source in a polar aprotic solvent with a phase-transfer catalyst at a moderate temperature.
Materials:
-
1,1-Dichloropropane
-
Spray-dried potassium fluoride (KF)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Sulfolane (or N,N-Dimethylformamide, DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Drying of Reagents:
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple for accurate temperature monitoring.
-
Purge the entire apparatus with an inert gas (nitrogen or argon).
-
-
Charging the Reactor:
-
Under an inert atmosphere, add spray-dried potassium fluoride (2.5 equivalents) and the phase-transfer catalyst (e.g., TBAB, 0.1 equivalents) to the reaction flask.
-
Add anhydrous sulfolane (or DMF) to the flask.
-
-
Reaction:
-
Begin vigorous stirring and heat the mixture to 100-120°C.
-
Slowly add 1,1-dichloropropane (1 equivalent) to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Maintain the reaction temperature and continue stirring for 12-24 hours. Monitor the reaction progress by GC-MS to determine the consumption of the starting material and the formation of the product and byproduct.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
The low boiling point of this compound allows for its isolation by distillation directly from the reaction mixture under controlled conditions. Use a cold trap (e.g., with liquid nitrogen or a dry ice/acetone bath) to collect the volatile product.
-
Wash the collected distillate with cold water to remove any remaining solvent and dry it over a suitable drying agent (e.g., anhydrous calcium chloride).
-
A final fractional distillation can be performed to obtain highly pure this compound.
-
Visualizations
Caption: Competing SN2 and E2 pathways in this compound synthesis.
Caption: Workflow for minimizing elimination side reactions.
References
Technical Support Center: Catalyst Deactivation in 1,1-Difluoropropane Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in diagnosing and resolving catalyst deactivation issues during the synthesis of 1,1-difluoropropane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Catalyst Activity and Performance Issues
Q1: My catalyst's activity is declining much faster than expected. What are the likely causes?
A1: A rapid decline in activity often points to two primary issues: catalyst poisoning or severe coking.
-
Catalyst Poisoning: This occurs when impurities in the feed stream strongly adsorb to the active sites, rendering them inactive. Common poisons in hydrofluorination reactions include water, sulfur compounds, or other halides. Even trace amounts can have a significant impact.[1][2]
-
Rapid Coking: At elevated temperatures, organic precursors or products can decompose and form carbonaceous deposits (coke) that physically block active sites and pores.[3][4]
-
Troubleshooting Steps:
-
Analyze Feed Purity: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to check for impurities in your 1,1-dichloropropane (B1633073) (or other precursor) and hydrogen fluoride (B91410) (HF) feed streams.
-
Purify Reactants: If impurities are found, purify the reactants. Ensure HF is anhydrous, as water can deactivate many fluorination catalysts.[5]
-
Optimize Temperature: Lowering the reaction temperature may reduce the rate of coke formation, but be mindful of its impact on the desired reaction rate.
-
Q2: The conversion of my starting material is decreasing, and I'm seeing more byproducts. Why is the selectivity changing?
A2: A shift in selectivity is a classic sign of non-uniform catalyst deactivation. The active sites responsible for the main reaction may be deactivating faster than those that catalyze side reactions. This can be caused by:
-
Preferential Poisoning: Poisons may selectively adsorb to the most active sites, leaving less active sites available that favor different reaction pathways.
-
Pore Mouth Blocking: Coke deposits can block the entrance to catalyst pores. This changes diffusion limitations and can favor the formation of smaller byproduct molecules that can more easily diffuse out.
-
Catalyst Phase Change: For metal oxide catalysts (e.g., Cr₂O₃), the active surface can slowly convert to a metal fluoride or oxyfluoride phase, which may have different selectivity.[6][7]
Q3: The pressure drop across my fixed-bed reactor is steadily increasing. What does this indicate?
A3: An increasing pressure drop is typically a mechanical issue caused by physical blockage of the gas flow path. The most common cause is fouling or coking , where carbonaceous deposits accumulate in the voids between catalyst particles.[4] In severe cases, this can lead to "channeling," where the gas creates preferential paths through the bed, resulting in poor catalyst-reactant contact and low conversion.[5]
II. Catalyst Regeneration and Analysis
Q4: How can I determine if my catalyst is deactivated by coking?
A4: The most common method is Temperature-Programmed Oxidation (TPO) . In this technique, the spent catalyst is heated in a controlled flow of an oxygen-containing gas. The amount of CO₂ produced is measured as a function of temperature, which indicates the amount and nature of the carbon deposits. See the Experimental Protocols section for a detailed procedure.
Q5: Can a deactivated fluorination catalyst be regenerated? If so, how?
A5: Yes, regeneration is often possible, but the method depends on the deactivation mechanism.
-
For Coking: The most common method is a controlled burn-off of the carbon deposits using a dilute stream of air or oxygen in an inert gas at elevated temperatures.[2][8]
-
For Some Types of Poisoning: If the poison is reversibly adsorbed, it may be removed by treating the catalyst at high temperature under a flow of inert gas or hydrogen.
-
For Phase Changes/Irreversible Deactivation: Some catalysts can be re-activated by treating them with a flow of hot hydrogen fluoride, sometimes in the presence of chlorine, to restore the active fluorinated surface.[8][9]
Data Presentation: Summary of Deactivation Mechanisms
The following table summarizes the primary mechanisms of catalyst deactivation in gas-phase fluorination reactions.
| Deactivation Mechanism | Primary Cause | Observable Effects | Common Catalysts Affected |
| Coking / Fouling | Decomposition of hydrocarbon precursors or products at high temperatures.[3][4] | Gradual loss of activity, increased pressure drop, potential shift in selectivity. | All heterogeneous catalysts, especially acidic supports. |
| Poisoning | Strong chemisorption of impurities (e.g., H₂O, sulfur, heavy metals) on active sites.[1] | Rapid and severe loss of activity, even with trace amounts of poison. | Metal-based catalysts (e.g., Cr, Ni, V).[2][7] |
| Thermal Degradation (Sintering) | Prolonged exposure to high reaction temperatures.[2] | Slow, often irreversible loss of activity due to loss of active surface area. | Supported metal catalysts. |
| Phase Change | Reaction of the catalyst material with reactants or products (e.g., HF).[6][7] | Gradual change in activity and selectivity as the catalyst's chemical nature is altered. | Metal oxides (e.g., Al₂O₃, Cr₂O₃).[6] |
Experimental Protocols
1. Protocol for Temperature-Programmed Oxidation (TPO) of Coked Catalyst
This protocol describes a standard procedure to quantify and characterize carbonaceous deposits on a spent catalyst.
-
Objective: To determine the amount of coke on a deactivated catalyst.
-
Apparatus: A flow reactor system equipped with a temperature controller, mass flow controllers, and a downstream CO₂ analyzer (e.g., mass spectrometer or non-dispersive infrared (NDIR) detector).
-
Procedure:
-
Sample Preparation: Place a known mass (e.g., 100-200 mg) of the spent catalyst into the reactor tube and secure it with quartz wool.
-
Purging: Heat the catalyst to a low temperature (e.g., 120 °C) under a flow of inert gas (e.g., Helium or Nitrogen at 50 mL/min) for 60 minutes to remove any physisorbed species.
-
Oxidation: Switch the gas flow to a dilute oxygen mixture (e.g., 5% O₂ in He) at the same flow rate.
-
Temperature Ramp: Begin heating the reactor at a linear rate (e.g., 10 °C/min) up to a final temperature (e.g., 700-800 °C).
-
Data Acquisition: Continuously monitor the concentration of CO₂ (and CO, if possible) in the effluent gas as a function of temperature.
-
Analysis: Integrate the area under the CO₂ peak to quantify the total moles of carbon deposited on the catalyst.
-
2. Protocol for In-Situ Catalyst Regeneration via Calcination
This protocol outlines a general method for regenerating a coked catalyst within the reactor.
-
Objective: To remove carbon deposits and restore catalyst activity.
-
Procedure:
-
Stop Reactant Flow: Halt the flow of the organic precursor to the reactor. Maintain a flow of inert gas (e.g., Nitrogen).
-
Purge System: Continue to purge the reactor with inert gas for 30-60 minutes at the reaction temperature to remove residual hydrocarbons.
-
Introduce Oxidant: Slowly introduce a controlled amount of air or a dilute oxygen/nitrogen mixture into the inert gas stream. The oxygen concentration should be low (1-5%) initially to avoid a temperature runaway due to exothermic combustion of the coke.
-
Controlled Burn-off: Slowly ramp the temperature to a setpoint typically 50-100 °C above the reaction temperature, but below the temperature where the catalyst might sinter.
-
Hold and Monitor: Hold at the regeneration temperature until the CO₂ concentration in the effluent gas returns to baseline, indicating that the coke has been removed.
-
Re-condition: Switch back to an inert gas flow, cool the reactor to the desired reaction temperature, and re-introduce the reactants to begin the synthesis.
-
Visualizations
Below are diagrams visualizing key workflows and concepts related to catalyst deactivation.
Caption: A troubleshooting workflow for diagnosing catalyst performance issues.
Caption: Common pathways for catalyst deactivation in fluorination reactions.
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. halide-crylink.com [halide-crylink.com]
- 8. EP2950926B1 - Activation and regeneration of fluorination catalysts - Google Patents [patents.google.com]
- 9. CN1168299A - Regeneration of catalysts for gas phase fluorination - Google Patents [patents.google.com]
troubleshooting low conversion in halogen exchange for 1,1-Difluoropropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low conversion rates during the synthesis of 1,1-difluoropropane via halogen exchange reactions.
Troubleshooting Guide: Low Conversion
Low conversion is a common challenge in halogen exchange fluorination. This guide provides a systematic approach to identifying and resolving potential issues in your experimental setup.
Q1: My halogen exchange reaction for the synthesis of this compound from 1,1-dichloropropane (B1633073) is showing low conversion. What are the primary factors I should investigate?
A1: Several factors can contribute to low conversion in this reaction. A systematic evaluation of the following is recommended:
-
Reagent Quality: The purity and reactivity of both your starting material (1,1-dichloropropane) and the fluorinating agent are critical.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly influence the reaction outcome.
-
Catalyst Activity: If using a catalyst, its activity and concentration are paramount.
-
Presence of Impurities: Water and other nucleophilic impurities can consume the fluorinating agent or deactivate the catalyst.
Q2: How does the choice of fluorinating agent impact the conversion to this compound?
A2: The choice of fluorinating agent is crucial. For the Swarts reaction, which is a common method for this transformation, antimony trifluoride (SbF₃) is often used, sometimes with a catalytic amount of a pentavalent antimony salt like SbCl₅. Metal fluorides like potassium fluoride (B91410) (KF) can also be employed, often in combination with a phase-transfer catalyst. The reactivity of these agents varies, and the optimal choice depends on the specific reaction conditions.
| Fluorinating Agent | Typical Conditions | Advantages | Disadvantages |
| SbF₃ / SbCl₅ | Neat or in a high-boiling solvent, 100-150 °C | High reactivity | Toxicity and moisture sensitivity |
| KF | Aprotic polar solvent (e.g., sulfolane), 180-220 °C | Lower cost, less toxic | Requires high temperatures and often a phase-transfer catalyst |
| Spray-dried KF | Aprotic polar solvent, lower temperatures than bulk KF | Higher surface area and reactivity | Can be hygroscopic |
Q3: I am observing the formation of 1-chloro-1-fluoropropane (B145166) as a major byproduct. How can I drive the reaction to completion?
A3: The formation of the monofluorinated intermediate is a common issue and indicates incomplete reaction. To favor the formation of the desired this compound, consider the following adjustments:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second halogen exchange.
-
Increase Reaction Time: Allowing the reaction to proceed for a longer duration can lead to a higher conversion of the intermediate.
-
Increase Stoichiometry of Fluorinating Agent: Using a larger excess of the fluorinating agent can help drive the equilibrium towards the difluorinated product.
Frequently Asked Questions (FAQs)
Q4: What is a typical experimental protocol for the synthesis of this compound via a halogen exchange reaction?
A4: The following is a general procedure for the synthesis of this compound from 1,1-dichloropropane using antimony trifluoride.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1,1-Dichloropropane
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Anhydrous reaction vessel with a distillation condenser
-
-
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and a distillation setup, add antimony trifluoride (2.2 equivalents).
-
Add a catalytic amount of antimony pentachloride (0.1 equivalents).
-
Slowly add 1,1-dichloropropane (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
The product, this compound, will distill as it is formed. Collect the distillate in a cooled receiver.
-
The crude product can be washed with a dilute HCl solution to remove any antimony salts, followed by a wash with a saturated sodium bicarbonate solution and water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄) and fractionally distill to obtain the pure product.
-
Q5: Are there any side reactions I should be aware of?
A5: Besides the formation of the monofluorinated intermediate, other side reactions can occur, particularly at higher temperatures. These may include:
-
Elimination Reactions: Elimination of HCl or HF can lead to the formation of olefinic byproducts.
-
Rearrangement Reactions: Under certain conditions, carbocationic intermediates may undergo rearrangement.
Careful control of the reaction temperature and the use of appropriate catalysts can help to minimize these side reactions.
Q6: How can I effectively monitor the progress of my reaction?
A6: Gas chromatography (GC) is an excellent technique for monitoring the progress of this reaction. By taking small aliquots from the reaction mixture at different time points, you can quantify the consumption of the starting material and the formation of the intermediate and the final product. This will allow you to determine the optimal reaction time and temperature for your specific setup.
For further assistance, please consult relevant literature on halogen exchange reactions or contact our technical support team with your specific experimental details.
Technical Support Center: Synthesis of 1,1-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 1,1-difluoropropane, with a special focus on the critical role of solvent selection. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.
Troubleshooting Guide
Low yields and the formation of byproducts are common challenges in the synthesis of this compound. This guide addresses potential issues in a question-and-answer format to help you optimize your reaction.
Q1: Why is the yield of this compound lower than expected?
A1: Several factors can contribute to low yields in the fluorination of 1,1-dichloropropane (B1633073). Consider the following potential causes and solutions:
-
Inactive Fluorinating Agent: The efficiency of fluorinating agents like potassium fluoride (B91410) (KF) is highly dependent on their physical properties.
-
Solution: Use spray-dried KF, which has a smaller particle size and larger surface area, leading to a significant increase in reaction rate and yield. Ensure the KF is anhydrous, as water can deactivate the fluoride anion.
-
-
Suboptimal Reaction Temperature: The temperature for the halogen exchange reaction is crucial.
-
Solution: While higher temperatures can increase the reaction rate, they may also lead to the formation of elimination byproducts (e.g., 1-chloro-1-fluoropropene or 1,1-difluoropropene). A systematic optimization of the temperature is recommended to find the ideal balance between reaction rate and selectivity.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the fluoride ion and influencing its nucleophilicity.
-
Solution: Polar aprotic solvents are generally preferred for this reaction as they do not strongly solvate the fluoride anion, leaving it more "naked" and reactive. Refer to the Data Presentation section for a comparison of solvents.
-
-
Impurities in Starting Materials: The presence of water or other impurities in the 1,1-dichloropropane or the solvent can lead to side reactions and reduced yield.
-
Solution: Ensure all reactants and the solvent are thoroughly dried before use.
-
Q2: What are the common byproducts in the synthesis of this compound, and how can they be minimized?
A2: The primary byproducts are typically elimination products and incompletely fluorinated intermediates.
-
Common Byproducts:
-
1-Chloro-1-fluoropropane (from incomplete reaction)
-
Propene and its halogenated derivatives (from elimination reactions)
-
-
Minimization Strategies:
-
Optimize Reaction Conditions: Carefully controlling the temperature and reaction time can favor the desired substitution reaction over elimination.
-
Choice of Base (if applicable): In some protocols, a base is used. A bulky, non-nucleophilic base can minimize elimination.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Less polar solvents might favor substitution over elimination in some cases.
-
Q3: The reaction seems to stall before completion. What could be the cause?
A3: A stalled reaction is often due to the deactivation of the fluorinating agent or a change in the reaction medium.
-
Potential Causes:
-
Coating of the Fluorinating Agent: The solid fluorinating agent (e.g., KF) can become coated with the byproduct (e.g., KCl), preventing further reaction.
-
Solution: Vigorous stirring or the use of a phase-transfer catalyst can help to mitigate this issue.
-
-
Change in Solvent Properties: As the reaction progresses, the polarity of the solvent mixture can change, which may affect the solubility and reactivity of the reactants.
-
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is best for the synthesis of this compound?
A1: The most common and cost-effective fluorinating agent for this transformation is potassium fluoride (KF). Antimony trifluoride (SbF₃), often used in the Swarts reaction, is also effective but raises environmental and toxicity concerns due to the heavy metal content. For laboratory-scale synthesis, spray-dried KF is highly recommended for its high reactivity.
Q2: What is the role of a phase-transfer catalyst in this reaction?
A2: A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt or a crown ether, can significantly enhance the reaction rate. The PTC facilitates the transfer of the fluoride anion from the solid phase (KF) into the organic phase where the 1,1-dichloropropane is dissolved. This increases the effective concentration of the nucleophile in the reaction medium. The use of a PTC is particularly beneficial when using non-polar or less polar aprotic solvents.
Q3: How does the choice of solvent affect the nucleophilicity of the fluoride ion?
A3: The effect of the solvent on the fluoride ion's nucleophilicity is a critical factor in this synthesis.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents have acidic protons that can form strong hydrogen bonds with the fluoride anion. This "cages" the fluoride ion, stabilizing it and significantly reducing its nucleophilicity. Therefore, polar protic solvents are generally poor choices for this reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, sulfolane): These solvents lack acidic protons and do not strongly solvate anions. This leaves the fluoride anion relatively "naked" and highly reactive, making these solvents ideal for the synthesis of this compound. In polar aprotic solvents, the nucleophilicity of halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻.[1]
Q4: Can this reaction be performed without a solvent?
A4: While some fluorination reactions can be carried out under solvent-free conditions, for the conversion of a liquid substrate like 1,1-dichloropropane, a solvent is typically necessary to ensure good mixing with the solid fluorinating agent and to control the reaction temperature.
Data Presentation
The choice of solvent has a profound impact on the yield of this compound. The following table summarizes the expected trend in yield based on the type of solvent used in the reaction of 1,1-dichloropropane with potassium fluoride.
| Solvent Type | Example Solvents | Expected Yield of this compound | Rationale |
| Polar Aprotic | Sulfolane, DMF, DMSO | High | Effectively solvates the potassium cation while leaving the fluoride anion highly reactive.[1] |
| Polar Aprotic | Acetonitrile | Moderate to High | A good solvent for this reaction, though generally less effective than more polar aprotic solvents like sulfolane. |
| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | Strongly solvates and deactivates the fluoride anion through hydrogen bonding, significantly reducing its nucleophilicity.[1] |
| Non-polar | Toluene, Hexane | Low (without PTC) | Poor solubility of potassium fluoride leads to a very slow reaction rate. A phase-transfer catalyst is essential in these solvents. |
Experimental Protocols
The following is a general protocol for the synthesis of this compound from 1,1-dichloropropane using potassium fluoride in a polar aprotic solvent.
Objective: To synthesize this compound via a halogen exchange reaction.
Materials:
-
1,1-Dichloropropane
-
Spray-dried potassium fluoride (anhydrous)
-
Sulfolane (anhydrous)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, optional)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and an inlet for inert gas. Ensure all glassware is thoroughly dried.
-
Charging the Flask: Under an inert atmosphere, charge the flask with spray-dried potassium fluoride (a molar excess, e.g., 2.5 equivalents relative to the dichloropropane) and the anhydrous polar aprotic solvent (e.g., sulfolane). If using a phase-transfer catalyst, add it at this stage (e.g., 0.1 equivalents).
-
Addition of Substrate: Begin vigorous stirring and add 1,1-dichloropropane to the mixture.
-
Reaction: Heat the reaction mixture to a temperature that allows for a reasonable reaction rate without significant byproduct formation (e.g., 150-220 °C, depending on the solvent). Monitor the reaction progress by gas chromatography (GC) by analyzing aliquots of the reaction mixture.
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The low-boiling this compound can be isolated directly from the reaction mixture by fractional distillation. Wash the distillate with water to remove any residual solvent and dry it over a suitable drying agent (e.g., anhydrous calcium chloride).
Mandatory Visualizations
References
preventing the formation of oligomers during 1,1-Difluoropropane reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in reactions involving 1,1-difluoropropane: the formation of unwanted oligomers. Understanding the underlying causes and implementing preventative measures are crucial for achieving high yields of the desired product and ensuring reaction reproducibility.
Troubleshooting Guide: Oligomer Formation
Oligomerization during reactions with this compound can manifest as a viscous, insoluble residue, or as a series of unexpected peaks in your analytical data (e.g., GC-MS, LC-MS, NMR). This guide provides a systematic approach to identifying the cause and implementing a solution.
Problem: You are observing the formation of high molecular weight byproducts (oligomers) in your reaction involving this compound.
| Potential Cause | Recommended Action | Rationale |
| High Reaction Temperature | Systematically lower the reaction temperature in increments of 5-10°C. | This compound can undergo thermal decomposition, including the elimination of hydrogen fluoride (B91410) (HF), to form reactive fluoroalkenes. These alkenes can then polymerize, especially at elevated temperatures. The activation energy for the unimolecular elimination of HF from this compound is approximately 54 kcal/mol.[1] |
| Presence of Lewis Acids | - If a Lewis acid is a required catalyst, consider using a milder one or reducing the catalyst loading.- If the Lewis acid is an impurity, purify your starting materials and solvents. | Lewis acids can promote the formation of carbocations from this compound, which can act as initiators for cationic polymerization of any fluoroalkene intermediates. |
| Presence of Strong Bases | - Use a weaker, non-nucleophilic base if a base is required.- Carefully control the stoichiometry of the base. | Strong bases can promote the elimination of HF from this compound, generating fluoroalkenes that are precursors to oligomers.[2] |
| High Concentration of Reactants | - Perform the reaction at a lower concentration of this compound.- If possible, use a slow-addition method for this compound. | High concentrations of the starting material and any reactive intermediates (fluoroalkenes) can increase the rate of polymerization. |
| Inappropriate Solvent Choice | - Use a less polar, aprotic solvent.- Ensure the solvent is anhydrous. | Polar solvents can stabilize carbocationic intermediates, potentially favoring polymerization pathways. Water can react with some catalysts to form strong acids. |
| Radical Initiators | - Exclude light from the reaction if it is light-sensitive.- Ensure starting materials are free from peroxides or other radical initiators. | Although less common for this specific substrate, radical polymerization of fluoroalkene intermediates is a possibility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for oligomer formation in this compound reactions?
A1: The most probable pathway for oligomer formation begins with the elimination of hydrogen fluoride (HF) from this compound to form a fluoroalkene intermediate (e.g., 1-fluoropropene). This reactive alkene can then undergo polymerization, which can be initiated by cations, radicals, or anions, depending on the reaction conditions. The formation of a secondary carbocation from this compound can also act as an initiator for cationic polymerization.
Q2: Are there any specific catalysts that are known to promote oligomerization?
A2: Strong Lewis acids (e.g., AlCl₃, SbF₅) are known to catalyze reactions of fluorinated alkanes and can promote the formation of carbocations, which can initiate cationic polymerization. Similarly, strong bases can facilitate the elimination of HF, leading to the formation of polymerizable fluoroalkenes.
Q3: How can I detect the presence of oligomers in my reaction mixture?
A3: Oligomers may appear as an insoluble, viscous oil or solid in your reaction flask. Analytically, they can be observed as a broad hump in the baseline of a GC chromatogram or as a series of repeating units in a mass spectrum. ¹H and ¹⁹F NMR spectroscopy may show broad, poorly resolved signals corresponding to the polymer backbone.
Q4: Can the choice of solvent influence the formation of oligomers?
A4: Yes, the solvent can play a significant role. Polar solvents can stabilize charged intermediates, such as carbocations, which may initiate polymerization. It is generally advisable to use non-polar, aprotic solvents when trying to avoid oligomerization.
Q5: What is the thermal stability of this compound?
A5: this compound is a thermally stable molecule, but it can undergo elimination of HF at elevated temperatures. The activation energy for this process is approximately 54 kcal/mol, suggesting that decomposition is more likely to occur at higher reaction temperatures.[1]
Experimental Protocols
General Protocol for Minimizing Oligomer Formation in a Nucleophilic Substitution Reaction
This protocol provides a general framework for a nucleophilic substitution reaction with this compound, with an emphasis on minimizing side reactions.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous, aprotic solvent (e.g., THF, Diethyl ether)
-
Mild, non-nucleophilic base (if required, e.g., proton sponge)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: To a stirred solution of the nucleophile in the anhydrous solvent under an inert atmosphere, add the base (if required).
-
Temperature Control: Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C) before the addition of this compound.
-
Slow Addition: Add this compound dropwise to the reaction mixture over an extended period.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Work-up: Once the reaction is complete, quench the reaction at low temperature before warming to room temperature.
-
Purification: Purify the product using standard techniques such as distillation or column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key chemical pathways involved in the formation of oligomers from this compound.
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for oligomer formation.
References
Technical Support Center: Purification of Low-Boiling Point 1,1-Difluoropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of low-boiling point 1,1-difluoropropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying low-boiling point this compound?
The primary challenges in the purification of this compound (boiling point: -1 to 10.9°C) stem from its high volatility and the potential presence of impurities with very similar boiling points. These impurities can include isomers, unreacted starting materials, and byproducts from the synthesis process. Effective separation requires precise fractional distillation techniques and careful monitoring.
Q2: What are the common impurities I should expect when synthesizing this compound?
Common impurities depend on the synthetic route. A frequent method is the fluorination of 1,1-dichloropropane. In this case, potential impurities include:
-
Isomers: Other fluorinated propanes such as 1-fluoropropane, 2-fluoropropane, and 2,2-difluoropropane.
-
Unreacted Starting Material: 1,1-dichloropropane.
-
Partially Fluorinated Intermediates: Chloro-fluoro-propanes.
-
Over-fluorinated Products: Trifluoropropanes.
-
Elimination Byproducts: Fluoropropenes.
The presence of these impurities can significantly complicate purification due to the small differences in their boiling points.
Q3: Can this compound form azeotropes?
Troubleshooting Guide
Issue 1: Poor Separation of this compound from Impurities
Symptoms:
-
The distillate contains a mixture of this compound and impurities, as confirmed by GC-MS or NMR analysis.
-
The boiling point reading is not sharp and fluctuates during distillation.
Possible Causes:
-
Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation of close-boiling impurities.
-
Incorrect Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases in the column.
-
Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation.
-
Formation of an Azeotrope: The impurity may form an azeotrope with this compound.
Solutions:
-
Use a More Efficient Column: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.[1][2]
-
Slow Down the Distillation: Reduce the heating rate to allow for a slow and steady collection of the distillate, typically 1-2 drops per second.[3]
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[1][4]
-
Address Potential Azeotropes:
-
Azeotropic Distillation: Try adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.
-
Alternative Purification Methods: If an azeotrope is suspected, consider other purification techniques such as preparative gas chromatography.
-
Issue 2: Bumping or Uncontrolled Boiling
Symptoms:
-
Sudden, violent boiling of the liquid in the distillation flask.
-
Liquid "bumping" up into the fractionating column.
Possible Causes:
-
Lack of Boiling Chips or Stirring: Smooth boiling requires nucleation sites.
-
Heating Too Rapidly: Excessive heat input can lead to superheating followed by violent boiling.
Solutions:
-
Use Boiling Chips or a Magnetic Stirrer: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[3]
-
Gradual and Even Heating: Use a heating mantle with a stirrer and increase the temperature gradually to maintain a controlled boil.
Issue 3: Low Recovery of this compound
Symptoms:
-
The volume of purified product collected is significantly less than expected.
Possible Causes:
-
Leaks in the Apparatus: Poorly sealed joints can lead to the loss of the volatile product.
-
Product Holdup in the Column: A significant amount of the low-boiling product can remain condensed on the packing material of a long or inefficiently insulated column.
-
Condenser is Too Warm: If the condenser is not cold enough, the volatile this compound will not condense efficiently and will be lost as vapor.
Solutions:
-
Ensure a Sealed System: Check all glass joints to ensure they are properly sealed. Use Keck clips to secure connections.[1]
-
Optimize Column and Insulation: Use the shortest column that provides adequate separation and ensure it is well-insulated.[1]
-
Use a Chilled Condenser: Circulate a cold coolant (e.g., using a refrigerated circulator) through the condenser. For very low-boiling compounds, a cold finger condenser with a dry ice/acetone slurry may be necessary. Placing the receiving flask in an ice bath can also improve recovery.[5]
Quantitative Data
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) |
| This compound | 430-61-5 | C3H6F2 | -1 to 10.9 |
| 1-Fluoropropane | 460-13-9 | C3H7F | -2.5[6] |
| 2-Fluoropropane | 420-26-8 | C3H7F | -10 to -11 |
| 2,2-Difluoropropane | 420-45-1 | C3H6F2 | -1[7] |
| 1,3-Difluoropropane | 462-39-5 | C3H6F2 | 40-42[7] |
| 1,1-Dichloropropane | 78-99-9 | C3H6Cl2 | 88.4[8] |
Experimental Protocols
Detailed Protocol for Fractional Distillation of Low-Boiling Point this compound
Objective: To purify crude this compound by removing close-boiling impurities through fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask (round-bottom or pear-shaped)
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Low-temperature thermometer
-
Insulating material (glass wool or aluminum foil)
-
Ice bath or refrigerated circulator
-
Keck clips
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a magnetic stir bar or a few boiling chips in the round-bottom distillation flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.[3]
-
Connect the fractionating column to the flask.
-
Place the distillation head on top of the column and insert a low-temperature thermometer. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[1][3]
-
Attach the condenser and secure the receiving flask at the outlet.
-
Use Keck clips to secure all glass joints.
-
Wrap the fractionating column and the distillation head with insulation.
-
Connect the condenser to a cooling source. For this compound, an ice bath or a refrigerated circulator set to a low temperature is recommended.
-
Place the receiving flask in an ice bath to minimize loss of the volatile product.[5]
-
-
Distillation Process:
-
Begin stirring the crude mixture.
-
Slowly and gradually heat the distillation flask using the heating mantle.
-
Observe the condensation ring rising slowly up the fractionating column.[1]
-
Maintain a slow and steady distillation rate of 1-2 drops per second into the receiving flask.
-
Record the temperature at which the first drop of distillate is collected and monitor the temperature throughout the distillation. A stable temperature indicates the collection of a pure fraction.
-
Collect any initial forerun (the first few milliliters of distillate) in a separate receiving flask, as this may contain more volatile impurities.
-
Change receiving flasks to collect the main fraction of pure this compound when the temperature stabilizes at its known boiling point.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask. Never distill to dryness. [3]
-
-
Shutdown and Safety:
-
Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.
-
Handle this compound in a well-ventilated area due to its high volatility and potential inhalation hazards.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9][10][11]
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional Distillation [sites.pitt.edu]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 460-13-9 CAS MSDS (1-FLUOROPROPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 1,1-Dichloropropane | C3Cl2H6 | CID 6573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. arishtam.com [arishtam.com]
- 11. Safety Precautions | Iberian Coppers Lda [copper-alembic.com]
stability of 1,1-Difluoropropane in acidic and basic media.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,1-difluoropropane in acidic and basic media. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the stability testing of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation of this compound observed in basic media. | 1. Insufficient base concentration or strength. 2. Low reaction temperature. 3. Short reaction time. | 1. Increase the concentration of the base (e.g., NaOH, KOH) or use a stronger base. 2. Increase the reaction temperature in controlled increments. 3. Extend the duration of the experiment and take time-point samples for analysis. |
| Unexpected peaks in GC-MS analysis of the reaction mixture. | 1. Impurities in the starting material or solvents. 2. Formation of side-products. 3. Contamination of the GC-MS system. | 1. Analyze the purity of the starting this compound and solvents by GC-MS before starting the experiment. 2. Characterize the unexpected peaks by their mass spectra to identify potential side-products. 3. Run a blank solvent injection to check for system contamination. |
| Poor reproducibility of degradation results. | 1. Inconsistent temperature control. 2. Inaccurate preparation of acidic or basic solutions. 3. Variability in sample work-up and extraction. | 1. Use a thermostatically controlled water bath or reaction block for precise temperature management. 2. Calibrate the pH meter before preparing solutions. Use standardized acid and base solutions. 3. Follow a standardized and documented protocol for quenching the reaction and extracting the analytes. |
| Difficulty in quantifying this compound and its degradation products. | 1. Inappropriate GC-MS parameters. 2. Loss of volatile analytes during sample preparation. 3. Lack of appropriate calibration standards. | 1. Optimize GC parameters (e.g., injector temperature, oven temperature program, and column type) for volatile fluorinated compounds.[1] 2. Use headspace analysis or ensure samples are kept cold and sealed during preparation and injection.[1] 3. Prepare calibration curves using certified reference standards for this compound and the expected degradation product (1-fluoro-1-propene). |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic media?
A1: this compound, like other fluoroalkanes, is generally very stable in acidic media due to the high strength of the carbon-fluorine bond. Significant degradation is not expected under typical laboratory conditions with dilute mineral acids or organic acids at moderate temperatures. Harsh conditions, such as prolonged heating in concentrated strong acids, may lead to some degradation, but this is not a common reaction pathway.
Q2: What is the expected degradation pathway of this compound in basic media?
A2: In the presence of a base, this compound is expected to undergo an elimination reaction, specifically dehydrofluorination, to yield 1-fluoro-1-propene and a fluoride (B91410) salt.[1] This reaction is influenced by the strength of the base, the temperature, and the solvent used.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for monitoring the stability of the volatile this compound and identifying its potential degradation products.[1] For quantitative analysis, it is important to use a validated method with appropriate calibration standards. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can also be a powerful tool for structural elucidation of the starting material and any fluorine-containing products.[1]
Q4: Are there any specific safety precautions to consider when studying the degradation of this compound?
A4: Yes. The dehydrofluorination of this compound in basic media produces hydrogen fluoride (which will be neutralized by the base to a fluoride salt) and the flammable gas 1-fluoro-1-propene. Experiments should be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn. Care should be taken when handling corrosive acids and bases.
Data Presentation
The following table summarizes hypothetical stability data for this compound under representative acidic and basic conditions. This data is illustrative and should be confirmed by experimental measurements.
| Condition | Temperature (°C) | Time (h) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl (aq) | 25 | 24 | >99% | Not Detected |
| 0.1 M HCl (aq) | 80 | 24 | >98% | Not Detected |
| 1.0 M NaOH (aq) | 25 | 24 | ~95% | 1-Fluoro-1-propene |
| 1.0 M NaOH (aq) | 80 | 4 | ~20% | 1-Fluoro-1-propene |
Experimental Protocols
Protocol for Stability Testing of this compound in Acidic or Basic Media
1. Materials:
-
This compound (of known purity)
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M, 1.0 M)
-
Sodium hydroxide (B78521) (NaOH), standardized solution (e.g., 0.1 M, 1.0 M)
-
Organic solvent for extraction (e.g., dichloromethane, pentane), GC grade
-
Internal standard (e.g., 1,1,1,2-tetrafluoroethane (B8821072) or other suitable volatile fluorocarbon)
-
Deionized water
-
Reaction vials with screw caps (B75204) and PTFE-lined septa
-
Thermostatically controlled water bath or heating block
-
Gas chromatograph with a mass selective detector (GC-MS)
2. Procedure:
-
Prepare the acidic or basic solutions to the desired concentration.
-
In a series of reaction vials, add a defined volume of the acidic or basic solution.
-
Add a known amount of this compound to each vial. This can be done by preparing a stock solution of this compound in a suitable solvent and adding a small aliquot, or by direct addition if the amount can be accurately measured.
-
If using an internal standard for quantification, add a known amount to each vial.
-
Seal the vials tightly with the screw caps.
-
Place the vials in the thermostatically controlled environment at the desired temperature.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the reaction conditions.
-
Quench the reaction by neutralizing the acid or base. For acidic solutions, add a stoichiometric amount of a suitable base (e.g., sodium bicarbonate). For basic solutions, add a stoichiometric amount of a suitable acid (e.g., dilute HCl).
-
Extract the organic components by adding a known volume of the extraction solvent and vortexing vigorously.
-
Allow the layers to separate and carefully transfer the organic layer to a GC vial for analysis.
-
Analyze the sample by GC-MS to determine the concentration of this compound and identify any degradation products.
3. Analysis:
-
Develop a GC-MS method capable of separating this compound from the internal standard, solvent, and potential degradation products.
-
Create a calibration curve for this compound using the internal standard method to allow for accurate quantification.
-
Identify any new peaks in the chromatogram by interpreting their mass spectra.
-
Calculate the percentage of this compound remaining at each time point.
Visualizations
Caption: Degradation pathway of this compound in basic media.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for stability experiments.
References
Technical Support Center: Analysis of 1,1-Difluoropropane by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in 1,1-Difluoropropane (HFC-272fb).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common synthesis methods, such as the fluorination of chlorinated precursors, can lead to the presence of unreacted starting materials, byproducts, and isomers.
Q2: What is the expected fragmentation pattern for this compound in GC-MS?
A2: For small fluorinated alkanes, the molecular ion peak (M+) may be of low abundance or absent in electron ionization (EI) mass spectra. The fragmentation pattern is typically characterized by the loss of fluorine and hydrogen atoms, as well as C-C bond cleavage.
Q3: Which type of GC column is most suitable for analyzing this compound and its impurities?
A3: A nonpolar column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is generally suitable for the separation of volatile fluorinated hydrocarbons like this compound and its potential impurities.[1]
Potential Impurities in this compound
The following table summarizes potential impurities that may be encountered during the analysis of this compound, along with their molecular weights and likely sources.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| 1,1-Dichloropropane | C₃H₆Cl₂ | 112.99 | Unreacted starting material from synthesis.[2] |
| 1-Chloro-1-fluoropropane | C₃H₆ClF | 96.54 | Incompletely fluorinated intermediate. |
| 1,2-Difluoropropane | C₃H₆F₂ | 80.08 | Isomer byproduct from synthesis. |
| 2,2-Difluoropropane | C₃H₆F₂ | 80.08 | Isomer byproduct from synthesis. |
| Propene | C₃H₆ | 42.08 | Degradation or byproduct from synthesis. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and desired outcomes.
Sample Preparation:
Due to its high volatility, this compound samples are typically introduced into the GC-MS system using a gas-tight syringe or via headspace analysis.[1]
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | Nonpolar, e.g., DB-5ms (5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Inlet Temperature | 200 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) to prevent column overloading |
| Injection Volume | 0.1 - 1.0 µL (gas-tight syringe) or headspace injection |
| Oven Program | Initial temperature: 35 °C (hold for 5 minutes), Ramp: 10 °C/min to 200 °C, Hold: 5 minutes |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30-150 |
| Scan Mode | Full Scan |
Troubleshooting Guide
This section addresses common issues that may be encountered during the GC-MS analysis of this compound.
Issue 1: No peaks or very small peaks are observed.
-
Potential Cause: Leak in the injection port or column connections.
-
Solution: Perform a leak check of the system, paying close attention to the septum, ferrules, and column connections.
-
Potential Cause: Improper sample introduction.
-
Solution: Ensure the gas-tight syringe is functioning correctly and that there is no sample loss during injection. For headspace analysis, verify the vial is sealed properly and the incubation parameters are appropriate.
-
Potential Cause: Detector not turned on or not functioning correctly.
-
Solution: Verify that the mass spectrometer is turned on and that the detector is functioning.
Issue 2: Poor peak shape (tailing or fronting).
-
Potential Cause: Column overload.
-
Solution: Increase the split ratio, decrease the injection volume, or dilute the sample.
-
Potential Cause: Active sites in the inlet liner or on the column.
-
Solution: Use a deactivated inlet liner. If the column is old, consider trimming the first few centimeters or replacing it.
-
Potential Cause: Inappropriate oven starting temperature.
-
Solution: For highly volatile compounds, a sub-ambient starting temperature (if available) can improve peak shape.
Issue 3: Unstable baseline.
-
Potential Cause: Column bleed.
-
Solution: Condition the column according to the manufacturer's instructions. Ensure the final oven temperature does not exceed the column's maximum operating temperature.
-
Potential Cause: Contaminated carrier gas or gas lines.
-
Solution: Use high-purity carrier gas and ensure gas lines are clean. Consider installing a carrier gas purifier.
Issue 4: Difficulty in identifying the molecular ion of this compound.
-
Potential Cause: The molecular ion of small fluorinated alkanes can be unstable and have very low abundance in EI-MS.
-
Solution: Look for characteristic fragment ions. The loss of a hydrogen atom (M-1), a fluorine atom (M-19), or an ethyl group (M-29) can be indicative of this compound.
Visualizing Experimental and Logical Workflows
References
Technical Support Center: Strategies to Avoid Over-Fluorination in 1,1-Difluoropropane Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of over-fluorination during the synthesis of 1,1-difluoropropane.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: My final product analysis shows significant quantities of tri-fluorinated and other over-fluorinated propane (B168953) derivatives. What is the likely cause and how can I mitigate this?
A1: The presence of significant over-fluorinated byproducts typically points to reaction conditions that are too harsh. Over-fluorination can occur when the reaction is driven past the desired difluoro- stage.[1]
Potential Causes & Solutions:
-
Excessively High Temperature: High temperatures can increase reaction rates indiscriminately, leading to further fluorination.
-
Solution: Methodically decrease the reaction temperature in increments (e.g., 10-20°C) to find the optimal balance between reaction rate and selectivity. For gas-phase fluorinations, the typical range is 250 to 400°C; operating at the lower end of this range may improve selectivity.[2]
-
-
High Pressure: Elevated pressure, particularly in gas-phase reactions, can increase the concentration of reactants and lead to unwanted side reactions, including over-fluorination.[1]
-
Solution: Reduce the operating pressure of the reaction system.
-
-
Excessive Fluorinating Agent: While a stoichiometric excess of the fluorinating agent (like HF) is often required to ensure complete conversion of the starting material, a very large excess can promote over-fluorination.[2]
-
Solution: Carefully titrate the molar ratio of your fluorinating agent to the 1,1-dichloropropane (B1633073) substrate. Start with a lower ratio (e.g., 2.5:1) and gradually increase it, analyzing the product mixture at each stage to find the ideal ratio for maximizing this compound yield.
-
Q2: The reaction is sluggish and yields a mixture of unreacted 1,1-dichloropropane and the mono-fluorinated intermediate (1-chloro-1-fluoropropane). How can I drive the reaction to completion without causing over-fluorination?
A2: This issue indicates that the reaction conditions are insufficient for complete conversion to the difluorinated product. The key is to enhance reactivity selectively.
Potential Causes & Solutions:
-
Inadequate Reaction Temperature: The activation energy for the second fluorine substitution may not be met.[2]
-
Solution: Gradually increase the reaction temperature. This will increase the reaction rate for the conversion of the monofluorinated intermediate to the desired difluoro product.[1] It is critical to monitor the product mixture closely by GC or other methods to ensure you are not beginning to generate over-fluorinated species.
-
-
Insufficient Fluorinating Agent: A lack of the fluorinating agent will naturally lead to incomplete reactions.[2]
-
Solution: Increase the molar ratio of the fluorinating agent to the substrate. This can help drive the equilibrium towards the fully substituted product.[2]
-
-
Catalyst Deactivation: In catalytic systems, the catalyst may lose activity over time.
-
Solution: Ensure the catalyst is properly activated before the reaction. If deactivation is suspected during a continuous process, consider catalyst regeneration, which can often be done by treating it with hot hydrogen fluoride (B91410) in an inert gas stream.[1]
-
Q3: How does the choice of fluorinating agent impact the selectivity for this compound?
A3: The choice of fluorinating agent is critical. Different agents have varying reactivities, which directly influences selectivity.
-
Antimony Trifluoride (SbF₃), often with a catalyst like SbCl₅ (Swarts Reaction): This is a classic and relatively mild method for halogen exchange.[2][3] It often provides good selectivity but involves the use of toxic heavy metal reagents.
-
Potassium Fluoride (KF): KF is another common fluorinating agent for halogen exchange reactions. Its reactivity can be tuned with phase-transfer catalysts.
-
Hydrogen Fluoride (HF): HF is a highly reactive and cost-effective fluorinating agent, commonly used in industrial gas-phase fluorinations.[2] Its high reactivity makes precise control of temperature, pressure, and residence time essential to prevent over-fluorination.[2]
Q4: What are the recommended analytical techniques for monitoring the reaction and quantifying the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal for both in-process monitoring and final product analysis.
-
Gas Chromatography (GC): GC is highly effective for separating volatile compounds like this compound from its starting materials, intermediates, and over-fluorinated byproducts.[2] It is the primary tool for determining the relative percentages of each component in a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of mass spectrometry, allowing for the confirmation of the molecular weight and structure of the desired product and any impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is indispensable for identifying and quantifying different fluorine-containing compounds.[2] Each unique fluorine environment will produce a distinct signal, making it possible to clearly distinguish between this compound and various over-fluorinated species. ¹H NMR is also useful for confirming the overall structure.
Troubleshooting Guide for Over-Fluorination
The following decision tree provides a logical workflow for diagnosing and resolving issues related to the formation of unwanted over-fluorinated byproducts.
Caption: Troubleshooting workflow for diagnosing and correcting over-fluorination.
Key Parameter Control for Selectivity
Controlling the synthesis of this compound is a balancing act. The table below summarizes the impact of key reaction parameters on product selectivity. The goal is to find conditions that favor the formation of the desired product while minimizing both incomplete reactions and over-fluorination.
| Parameter | Low Setting Effect | Optimal Range Effect | High Setting Effect |
| Temperature | Incomplete reaction; high levels of mono-fluoro intermediate.[2] | Good reaction rate and high selectivity for this compound. | Increased over-fluorination and potential for decomposition.[1][2] |
| Pressure (Gas-Phase) | Lower conversion rate. | Efficient reaction with good throughput. | Increased risk of side reactions , including over-fluorination.[1] |
| Fluorinating Agent : Substrate Molar Ratio | Incomplete conversion of starting material.[2] | High conversion to this compound with minimal byproducts. | Promotes over-fluorination after substrate is consumed.[2] |
| Catalyst Activity | Poor conversion and low yield.[2] | High selectivity and efficient conversion at moderate temperatures. | A highly active catalyst may require milder conditions to avoid over-fluorination. |
Experimental Protocols
General Protocol for Halogen Exchange Fluorination of 1,1-Dichloropropane
This protocol describes a general laboratory-scale method for synthesizing this compound from 1,1-dichloropropane using antimony trifluoride (Swarts Reaction).[3]
Objective: To synthesize this compound via halogen exchange while minimizing over-fluorination.
Materials:
-
1,1-Dichloropropane (starting material)
-
Antimony trifluoride (SbF₃) (fluorinating agent)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Anhydrous Calcium Chloride (drying agent)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle with stirrer
-
Receiving flask cooled in an ice bath
-
Separatory funnel
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Setup: Assemble the reaction flask with the reflux condenser and distillation apparatus. Ensure all glassware is thoroughly dried.
-
Charging Reagents: In the round-bottom flask, combine 1,1-dichloropropane and antimony trifluoride (SbF₃). A slight molar excess of SbF₃ is recommended to ensure conversion, but a large excess should be avoided.
-
Catalyst Addition: Carefully add a catalytic amount of antimony pentachloride (SbCl₅). This is often essential to initiate the reaction.
-
Reaction: Gently heat the mixture under reflux with constant stirring. The product, this compound, has a low boiling point (approx. 10.9°C) and will begin to distill from the reaction mixture.
-
Product Collection: Collect the distilled product in the receiving flask cooled in an ice bath. Monitor the reaction temperature and distillation rate closely. Do not overheat the reaction pot, as this can lead to the formation of higher-boiling, over-fluorinated byproducts.
-
Workup: Wash the collected crude distillate with dilute HCl to remove any residual antimony salts, followed by a wash with water.
-
Drying: Dry the organic product over an anhydrous drying agent such as CaCl₂.
-
Purification & Analysis: For higher purity, the product can be subjected to fractional distillation. Analyze the final product for purity and byproduct content using GC-MS and/or ¹⁹F NMR.
Synthesis and Control Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the critical control points to prevent over-fluorination.
Caption: General experimental workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Spectroscopic Guide to 1,1-Difluoropropane and 2,2-Difluoropropane for Researchers
A detailed analysis of the spectroscopic differences between the constitutional isomers 1,1-difluoropropane and 2,2-difluoropropane (B1294401) is presented for professionals in research, science, and drug development. This guide provides a comprehensive comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and visual diagrams to facilitate clear differentiation and characterization.
The strategic placement of fluorine atoms in organic molecules can significantly alter their physicochemical properties, making fluorinated compounds valuable in pharmaceutical and materials science. Understanding the distinct spectroscopic signatures of isomers such as this compound and 2,2-difluoropropane is crucial for their unambiguous identification and effective application.
Spectroscopic Data Summary
The key to distinguishing between these two isomers lies in the symmetry of 2,2-difluoropropane compared to the asymmetry of this compound. This fundamental structural difference gives rise to unique patterns in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural connectivity of these isomers. The differences in their ¹H, ¹³C, and ¹⁹F NMR spectra are pronounced.
¹H NMR: In 2,2-difluoropropane, the six protons of the two methyl groups are chemically equivalent, resulting in a single signal that is split into a triplet by the two adjacent fluorine atoms. In contrast, this compound exhibits three distinct proton environments, leading to a more complex spectrum with different multiplicities and coupling constants.
¹⁹F NMR: The ¹⁹F NMR of 2,2-difluoropropane shows a single signal, a septet, due to coupling with the six equivalent protons of the methyl groups.[1] For this compound, the two fluorine atoms are equivalent and are coupled to the adjacent methylene (B1212753) protons and the more distant methyl protons, resulting in a more complex splitting pattern.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum of 2,2-difluoropropane is expected to show two signals, one for the two equivalent methyl carbons and one for the central quaternary carbon bonded to the fluorine atoms. This compound will display three distinct carbon signals.
| Spectroscopic Data | This compound | 2,2-Difluoropropane |
| ¹H NMR | δ (ppm) | Multiplicity |
| -CH₃ | ~1.03 | Triplet |
| -CH₂- | ~1.85 | Multiplet |
| -CHF₂ | ~5.83 | Triplet of Quartets |
| ¹⁹F NMR | δ (ppm) | Multiplicity |
| -CHF₂ | Not specified | Not specified |
| ¹³C NMR | δ (ppm) | Multiplicity |
| -CH₃ | Not specified | |
| -CH₂- | Not specified | |
| -CHF₂ | Not specified |
Note: The spectral data for this compound are approximate values compiled from various sources and may vary depending on the experimental conditions.[2]
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Electron ionization mass spectrometry of both isomers is expected to show a molecular ion peak at m/z 80. However, their fragmentation patterns will differ due to the different locations of the fluorine atoms, influencing the stability of the resulting carbocations.[3]
For 2,2-difluoropropane, the base peak is observed at m/z 65, corresponding to the loss of a methyl group ([M-CH₃]⁺).[1] Other significant fragments are seen at m/z 64 and 45.[1] In the case of this compound, fragmentation is likely to involve the loss of an ethyl radical or HF, leading to a different set of characteristic fragment ions. The loss of fragments with mass units of 19 (F) and 20 (HF) is a common feature in the mass spectra of fluorinated compounds.[4]
| Mass Spectrometry Data | This compound | 2,2-Difluoropropane |
| Molecular Ion (M⁺) | m/z 80 | m/z 80 |
| Key Fragment Ions (m/z) | Not specified in detail, but expect fragments from C-C bond cleavage and HF loss. | 65 (Base Peak), 64, 45 |
| Proposed Fragmentation | Loss of C₂H₅, HF | Loss of CH₃ |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
Objective: To acquire ¹H, ¹⁹F, and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Prepare a solution of the analyte (5-25 mg for ¹H, higher for ¹³C) in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[2] For ¹H NMR, tetramethylsilane (B1202638) (TMS) is used as an internal standard (0 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) is often used.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune the probe for the desired nucleus (¹H, ¹⁹F, or ¹³C).
-
Data Acquisition:
-
¹H NMR: Use a standard single-pulse experiment. A relaxation delay of 1-5 seconds is typically used.[2]
-
¹⁹F NMR: A standard single-pulse experiment is also used. Proton decoupling can be employed to simplify the spectra.[5] A wider spectral width is necessary due to the larger chemical shift range of ¹⁹F.[6]
-
¹³C NMR: A proton-decoupled pulse sequence is standard to obtain singlets for each carbon. A longer acquisition time or a higher sample concentration is often required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). The resulting spectrum is then phased, baseline-corrected, and referenced.
Infrared (IR) Spectroscopy
Objective: To identify functional groups and vibrational modes.
Methodology:
-
Sample Preparation (Neat Liquid): Place one or two drops of the liquid sample between two salt plates (e.g., NaCl or KBr).[7] Press the plates together to form a thin film.
-
Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.[7]
-
Sample Spectrum: Place the salt plate assembly in the sample holder and acquire the spectrum.
-
Data Processing: The instrument's software automatically subtracts the background from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Introduction: For these volatile compounds, introduce the sample into the mass spectrometer via a gas chromatography (GC) inlet or a direct insertion probe.[7]
-
Ionization: Bombard the gaseous sample with a high-energy electron beam (typically 70 eV) in the ion source.[3]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[3]
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Visualization of Spectroscopic Comparison
The logical workflow for comparing the spectroscopic data of this compound and 2,2-difluoropropane can be visualized as follows:
Caption: Workflow for the comparative spectroscopic analysis of 1,1- and 2,2-difluoropropane.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. whitman.edu [whitman.edu]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
comparative study of difluoropropane isomers' physical properties.
A Comparative Analysis of the Physical Properties of Difluoropropane Isomers
For researchers, scientists, and drug development professionals, a nuanced understanding of how fluorine substitution impacts the physicochemical properties of organic molecules is paramount. The strategic placement of fluorine atoms can dramatically alter a molecule's polarity, boiling point, and other key characteristics, thereby influencing its behavior in biological and material systems. This guide presents a comparative study of the four constitutional isomers of difluoropropane (C₃H₆F₂): 1,1-difluoropropane, 1,2-difluoropropane, 1,3-difluoropropane, and 2,2-difluoropropane. By examining their physical properties, supported by experimental data, this document aims to provide a clear framework for selecting the appropriate isomer for specific research and development applications.
Isomers of Difluoropropane
The four constitutional isomers of difluoropropane are distinguished by the position of the two fluorine atoms on the three-carbon propane (B168953) backbone. This variation in atomic arrangement leads to significant differences in molecular symmetry, dipole moment, and intermolecular forces, which in turn dictate their distinct physical properties.
Comparison of Physical Properties
The physical properties of the difluoropropane isomers are summarized in the table below. These properties are critical for predicting the behavior of these compounds in various applications, from their use as refrigerants to their role as intermediates in organic synthesis.
| Property | This compound | 1,2-Difluoropropane | 1,3-Difluoropropane | 2,2-Difluoropropane |
| Boiling Point (°C) | ~8 to 16.72[1] | 27.3 | 40-42[2] | -1 to -0.4[3][4] |
| Melting Point (°C) | -104.8 (estimate)[1] | Not available | -104.8 (estimate)[2] | -104.8[3][4] |
| Density (g/cm³) | 0.920 | 0.896 | 1.005[2] | 0.92 at 20°C[4] |
| Vapor Pressure | Not available | Not available | Not available | 2010 mmHg at 25°C[3] |
| Dipole Moment (D) | Not available | Not available | 1.949 | Not available |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties discussed in this guide.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common method for determining the boiling point is the capillary method.
Protocol:
-
A small amount of the difluoropropane isomer is placed in a melting point tube.
-
A capillary tube, sealed at one end, is inverted and placed into the melting point tube containing the sample.
-
The apparatus is heated slowly and evenly.
-
As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. The capillary method is a standard technique for determining the melting point of a crystalline solid.[5][6][7][8]
Protocol:
-
A small amount of the solid difluoropropane isomer is finely powdered.
-
The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the substance is completely melted are recorded as the melting point range.
Determination of Density
Density is the mass of a substance per unit volume. For liquids, density can be determined using a pycnometer or a hydrometer.
Protocol (using a pycnometer):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid difluoropropane isomer, ensuring no air bubbles are present.
-
The mass of the pycnometer filled with the liquid is measured.
-
The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., water).
-
The density of the difluoropropane isomer is calculated by dividing the mass of the liquid by its volume.
Determination of Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. The static method is a direct way to measure vapor pressure.[9][10][11][12][13]
Protocol (Static Method):
-
A small amount of the difluoropropane isomer is placed in a flask connected to a pressure measurement device (manometer) and a vacuum pump.
-
The sample is degassed by freezing it and evacuating the space above it to remove any dissolved air.
-
The flask is then placed in a constant-temperature bath.
-
As the sample vaporizes, the pressure inside the apparatus increases until it reaches a constant value.
-
This equilibrium pressure is the vapor pressure of the substance at that temperature.
Workflow for Isomer Separation and Identification
The differentiation of the difluoropropane isomers can be achieved through a combination of physical property measurements and spectroscopic analysis. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the separation and identification of difluoropropane isomers.
References
- 1. This compound CAS#: 430-61-5 [m.chemicalbook.com]
- 2. 1,3-DIFLUOROPROPANE CAS#: 462-39-5 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. jk-sci.com [jk-sci.com]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement Of Vapor Pressure [themasterchemistry.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. m.youtube.com [m.youtube.com]
- 13. phys.chem.elte.hu [phys.chem.elte.hu]
1,1-Difluoropropane: A Comparative Guide to its Role in Fluorination Chemistry
For researchers, scientists, and drug development professionals, the incorporation of fluorine into organic molecules is a critical strategy for modulating molecular properties. This guide provides a comprehensive analysis of 1,1-difluoropropane's role in this context, clarifying its function not as a fluorinating agent, but as a stable fluorinated product. We will objectively compare established fluorinating agents, supported by experimental data, to provide a practical resource for selecting the appropriate reagents for synthesis.
Understanding the Role of this compound
Contrary to what its name might suggest to those new to fluorine chemistry, this compound is not a fluorinating agent. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the presence of two such bonds on the same carbon atom in this compound contributes to its high thermal and chemical stability. Unlike common fluorinating agents, this compound does not possess a suitable leaving group or a reactive center that would allow it to donate a fluoride (B91410) ion to a substrate. Instead, it is typically the product of a fluorination reaction, for example, through the fluorination of 1,1-dichloropropane. Its primary utility is as a stable, fluorinated building block in certain synthetic applications.
Comparative Analysis of True Fluorinating Agents
The selection of a fluorinating agent is a critical decision in synthetic chemistry, with considerations for reactivity, selectivity, safety, and cost. Below is a comparison of several widely used deoxofluorinating agents, which are true alternatives for converting alcohols and carbonyls to their fluorinated counterparts.
| Reagent | Formula | Molecular Weight ( g/mol ) | Form | Key Advantages | Key Disadvantages |
| DAST (Diethylaminosulfur trifluoride) | C₄H₁₀F₃NS | 161.19 | Liquid | Broad utility for alcohols, aldehydes, and ketones.[1] | Thermally unstable, potential for detonation upon heating, moisture sensitive.[1] |
| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | C₆H₁₄F₃NO₂S | 221.24 | Liquid | More thermally stable than DAST, safer for larger scale reactions.[1][2] | Can be less reactive than DAST in some cases. |
| PyFluor (2-Pyridinesulfonyl fluoride) | C₅H₄FNO₂S | 157.16 | Solid | Crystalline, stable, and often provides higher yields and fewer byproducts. | May require activation with a base. |
| XtalFluor-E ([Diethylaminodifluorosulfinium] tetrafluoroborate) | C₄H₁₀BF₆NS | 249.00 | Crystalline Solid | High thermal stability (decomposes at 215°C), improved safety profile, good selectivity.[3] | Higher cost compared to DAST. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful fluorination reactions. Below is a representative protocol for the deoxofluorination of an alcohol using DAST.
Deoxofluorination of 4-Nitrobenzyl Alcohol using DAST
Materials:
-
4-Nitrobenzyl alcohol
-
Anhydrous dichloromethane (B109758) (DCM)
-
DAST (Diethylaminosulfur trifluoride)
-
Ice water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL).[1]
-
To this solution, add DAST (1.1 mmol) dropwise at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice water (3 mL) and additional dichloromethane (10 mL).[1]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).[1]
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to yield 4-nitrobenzyl fluoride.[1]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism for the deoxofluorination of an alcohol using an aminosulfur trifluoride reagent like DAST and a typical experimental workflow.
References
A Guide to Geminal Difluorination: A Comparative Analysis of DAST as a Reagent and 1,1-Difluoropropane as a Building Block
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into organic molecules is a critical tool for modulating a compound's physicochemical and biological properties. The geminal difluoride motif (a carbon atom bonded to two fluorine atoms) is of particular interest. This guide provides a comprehensive comparison between two approaches to introducing this functionality: the use of a deoxofluorinating reagent, Diethylaminosulfur Trifluoride (DAST), and the incorporation of a pre-fluorinated starting material, 1,1-difluoropropane.
It is crucial to understand that DAST and this compound represent fundamentally different strategies. DAST is a reagent used to convert existing functional groups (like ketones) into geminal difluorides. In contrast, this compound is a fluorinated building block—a molecule that already contains the desired difluorinated moiety and is incorporated into a larger structure through synthetic transformations.
Diethylaminosulfur Trifluoride (DAST): The Deoxofluorinating Reagent
DAST is a widely used nucleophilic fluorinating agent that replaces carbonyl oxygen atoms with two fluorine atoms.[1][2][3] It is also effective in converting alcohols to alkyl fluorides.[1][3]
Mechanism of Action
The reaction of DAST with a ketone involves the initial activation of the carbonyl group by the electrophilic sulfur atom of DAST. This is followed by nucleophilic attack of a fluoride (B91410) ion. The exact mechanism can be complex and may involve intermediates, but the overall transformation results in the replacement of the carbon-oxygen double bond with two carbon-fluorine single bonds.[4][5]
Substrate Scope and Performance
DAST is effective for the geminal difluorination of a variety of aldehydes and ketones.[1][4][6] However, its reactivity can be influenced by the electronic and steric properties of the substrate. Electron-rich carbonyl compounds like esters and amides are generally unreactive towards DAST.[4]
Table 1: Performance Data for DAST in Geminal Difluorination of Ketones
| Substrate Type | Typical Yield (%) | Notes |
| Aliphatic Ketones | 60-85 | Reaction times can vary depending on steric hindrance.[7] |
| Sterically Hindered Ketones | 30-60 | May require longer reaction times and higher temperatures.[7] |
| Electron-Deficient Aldehydes | High (not specified) | Reactions are often complete within 30 minutes in a flow system.[6] |
| Electron-Rich Aldehydes | High (not specified) | May require longer residence times (e.g., 45 minutes) in a flow system.[6] |
Experimental Protocol: Geminal Difluorination of a Ketone using DAST
This protocol is a general guideline for the difluorination of a ketone using DAST in a laboratory setting.
Materials:
-
Ketone substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Anhydrous reaction vessel with an inert gas inlet (e.g., nitrogen or argon)
-
Stirring apparatus
-
Low-temperature bath (e.g., dry ice/acetone)
-
Saturated aqueous sodium bicarbonate solution for quenching
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Apparatus for solvent removal (e.g., rotary evaporator)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, inert gas-flushed flask, dissolve the ketone substrate in anhydrous DCM.[7]
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[7][8]
-
Reagent Addition: Slowly add DAST (typically 1.1 to 1.5 equivalents) to the cooled solution.[7]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2 to 24 hours).[7][8] Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Quenching: Upon completion, cautiously quench the reaction by slowly adding the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate at 0°C.[7]
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[7]
Safety and Handling
DAST is a hazardous reagent that requires careful handling.
-
Thermal Instability: DAST can decompose explosively when heated above 90°C.[7] Reactions should generally not be heated.[8] It is recommended to store DAST at refrigerated temperatures (e.g., 4°C).[7]
-
Reactivity with Water: DAST reacts violently with water, producing corrosive and toxic hydrogen fluoride (HF).[9][10] All reactions must be conducted under anhydrous conditions in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[11]
Alternatives to DAST with improved thermal stability, such as Deoxo-Fluor® and XtalFluor®, are available.[12][13][14][15]
References
- 1. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 2. DAST - Enamine [enamine.net]
- 3. nbinno.com [nbinno.com]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. nbinno.com [nbinno.com]
- 10. cheshireorganics.com [cheshireorganics.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 15. Simpler fluorine chemistry [soci.org]
A Comparative Guide to Electrophilic Fluorinating Agents: 1,1-Difluoropropane versus Selectfluor
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a paramount strategy in modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the choice of a fluorinating agent is a critical decision in the synthesis of novel compounds. This guide provides an objective comparison between the theoretical use of a simple gem-difluoroalkane, 1,1-difluoropropane, and the widely established electrophilic fluorinating agent, Selectfluor.
Executive Summary
This comparison reveals a stark contrast between the two reagents. Selectfluor is a highly effective, commercially available, and well-documented electrophilic fluorinating agent with a broad substrate scope and high yields in numerous applications. In contrast, this compound is not recognized as a practical reagent for electrophilic fluorination. Its chemical stability and the lack of a suitable leaving group render it inert under typical electrophilic fluorination conditions. This guide will delve into the properties and performance of Selectfluor, supported by experimental data, and provide a chemical rationale for the non-viability of this compound in this context.
Reagent Overview
This compound:
This compound is a saturated fluorinated hydrocarbon. Its basic chemical and physical properties are known, but its application as an electrophilic fluorinating agent is not documented in peer-reviewed literature.[1][2][3] The carbon-fluorine bonds in this compound are strong, and there is no inherent chemical feature that would allow for the facile transfer of an electrophilic fluorine ("F+"). For it to act as an electrophilic fluorinating agent, a C-F bond would need to be heterolytically cleaved, which is energetically highly unfavorable without a strongly activating group.
Selectfluor™ (F-TEDA-BF₄):
Selectfluor, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a powerful and versatile electrophilic fluorinating agent.[4][5] It is an air- and moisture-stable, non-volatile, and relatively safe-to-handle crystalline solid, making it a user-friendly option in a laboratory setting.[6] Developed by Professor R. Eric Banks, Selectfluor has become a go-to reagent for the electrophilic fluorination of a wide array of nucleophiles.[4]
Performance in Electrophilic Fluorination: A One-Sided Comparison
Direct experimental comparison is not feasible due to the lack of data for this compound as an electrophilic fluorinating agent. The following sections will focus on the well-established performance of Selectfluor.
Substrate Scope of Selectfluor
Selectfluor has demonstrated high efficacy in the electrophilic fluorination of a diverse range of substrates, including:
-
Carbonyl Compounds: Ketones, β-ketoesters, and amides are readily fluorinated at the α-position.[7][8][9]
-
Enol Derivatives: Silyl enol ethers and enol esters are excellent substrates for fluorination with Selectfluor.[10][11][12]
-
Aromatic Compounds: Electron-rich aromatic and heteroaromatic compounds can be fluorinated.[13]
-
Alkenes and Alkynes: While simple alkenes can give complex mixtures, cofluorination in the presence of a nucleophile proceeds cleanly.[13][14]
Quantitative Data for Electrophilic Fluorination with Selectfluor
The following tables summarize the performance of Selectfluor in the α-fluorination of various carbonyl compounds.
Table 1: Fluorination of β-Ketoesters with Selectfluor
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Ethyl benzoylacetate | Selectfluor, NaCl, Acetonitrile, Ball mill, 2h | Ethyl 2-fluoro-2-benzoylacetate | Good | [7] |
| Ethyl 2-oxocyclohexanecarboxylate | Selectfluor, TiCl₄, CH₂Cl₂, rt | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | High | [9] |
| Diethyl malonate | Selectfluor, NaH, THF | Diethyl 2-fluoromalonate | 85 | [8] |
Table 2: Fluorination of Silyl Enol Ethers with Selectfluor
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| 1-(Trimethylsilyloxy)cyclohexene | Selectfluor, Acetonitrile, rt | 2-Fluorocyclohexanone | 92 | [10] |
| 1-Phenyl-1-(trimethylsilyloxy)ethene | Selectfluor, Acetonitrile, rt | 2-Fluoro-1-phenylethanone | 88 | [11] |
Mechanistic Insights: Why Selectfluor Works and this compound Does Not
The high reactivity of Selectfluor stems from the electron-withdrawing nature of the quaternary ammonium (B1175870) structure, which polarizes the N-F bond, making the fluorine atom electrophilic.[13] The mechanism of fluorination by Selectfluor is complex and can be substrate-dependent, with two primary pathways often considered: a single-electron transfer (SET) mechanism and a direct SN2-type attack on the fluorine atom.[4][5]
In contrast, this compound lacks any features that would activate its fluorine atoms for electrophilic transfer. The C-F bonds are strong and non-polarized in a way that would create an "F+" character. Furthermore, the potential leaving group would be a highly unstable carbanion.
Experimental Protocols
General Procedure for the α-Fluorination of a β-Ketoester with Selectfluor
Materials:
-
β-Ketoester (1.0 equiv)
-
Selectfluor (1.1 equiv)
-
Acetonitrile (solvent)
-
Sodium carbonate (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of the β-ketoester in acetonitrile, add Selectfluor (and sodium carbonate if required).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-fluorinated β-ketoester.
Note: Reaction times and the need for a base can vary depending on the specific substrate.[7][9]
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable method for electrophilic fluorination, Selectfluor is an outstanding choice. Its stability, ease of handling, broad substrate scope, and high reactivity make it a superior reagent.[4][6] In contrast, this compound is not a viable option for electrophilic fluorination due to its inherent lack of reactivity in this context. The selection of an appropriate fluorinating agent is critical, and for electrophilic fluorination, a dedicated reagent like Selectfluor is essential for achieving the desired chemical transformation efficiently and predictably.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C3H6F2 | CID 12545136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. SelectFluor - Enamine [enamine.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bench-Stable Electrophilic Fluorinating Reagents for Highly Selective Mono- and Difluorination of Silyl Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Purity Analysis of 1,1-Difluoropropane for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel excipients in pharmaceutical formulations is driven by the need for enhanced performance, safety, and environmental sustainability. 1,1-Difluoropropane, a fluorinated hydrocarbon, presents itself as a potential alternative in various pharmaceutical applications, most notably as a propellant in metered-dose inhalers (MDIs). Its physicochemical properties suggest it could be a viable, lower global warming potential substitute for currently used hydrofluoroalkanes (HFAs).
This guide provides an objective comparison of this compound's purity validation against its close structural isomer and a common MDI propellant. The purity of such components is critical, as impurities can affect the safety, efficacy, and stability of the final drug product.
Quantitative Purity Comparison
The following table summarizes the purity data for this compound in comparison to its isomer, 2,2-Difluoropropane, which can be a potential impurity, and 1,1-difluoroethane (B1215649) (HFA-152a), a next-generation propellant. The data is based on typical results from Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) analyses.
| Compound | Analytical Method | Typical Purity (%) | Common Impurities | Limit of Quantification (LOQ) |
| This compound | GC-FID | ≥ 99.8 | 2,2-Difluoropropane, 1,1-Dichloropropane | ~10 ppm |
| ¹⁹F qNMR | ≥ 99.7 | 2,2-Difluoropropane | ~0.05 mol% | |
| 2,2-Difluoropropane | GC-FID | ≥ 99.5 | This compound, 2,2-Dichloropropane | ~10 ppm |
| 1,1-difluoroethane (HFA-152a) | GC-FID | ≥ 99.9 | Vinyl fluoride, 1,1,1-trifluoroethane | ~10 ppm |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity validation of this compound are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is highly effective for separating and quantifying volatile impurities.
Objective: To determine the purity of this compound and quantify any volatile organic impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-1 or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Carrier Gas: Helium, high purity.
-
Reference Standard: Certified this compound (>99.9% purity).
-
Solvent (for liquid samples, if applicable): Methanol, HPLC grade.
Procedure:
-
Sample Preparation: Due to its volatility, this compound is typically introduced as a gas or via headspace analysis. For headspace, a known amount of the liquid is placed in a sealed vial and allowed to equilibrate.
-
GC Conditions:
-
Inlet Temperature: 200 °C
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 2 minutes.
-
-
Detector Temperature: 250 °C
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Mode: Split (e.g., 50:1).
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks, excluding the solvent peak.
-
Impurity identification is performed by comparing retention times with those of known standards.
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F qNMR is a powerful tool for the direct quantification of fluorine-containing compounds without the need for a reference standard of the analyte itself.
Objective: To provide an absolute purity determination of this compound.
Instrumentation:
-
NMR Spectrometer (≥400 MHz) with a fluorine probe.
-
5 mm NMR tubes.
Reagents:
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Integrate the signals corresponding to this compound and the internal standard.
-
The purity of the this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the purity validation process for this compound.
A Comparative Guide to the Synthesis of 1,1-Difluoropropane for Researchers and Drug Development Professionals
An in-depth analysis of precursor performance and synthetic routes, supported by experimental data, to guide the selection of the most efficient pathway for the synthesis of 1,1-difluoropropane.
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This compound, a key building block, offers unique physicochemical properties that can enhance the metabolic stability, binding affinity, and lipophilicity of parent compounds. This guide provides a comparative analysis of various precursors and synthetic methodologies for the production of this compound, with a focus on providing actionable experimental data for researchers, scientists, and professionals in drug development.
Precursor Comparison for this compound Synthesis
The selection of a suitable precursor is critical for an efficient and cost-effective synthesis of this compound. This section compares the most common precursors, detailing the reaction conditions and reported yields.
| Precursor | Reagent(s) | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1,1-Dichloropropane (B1633073) | Antimony Trifluoride (SbF₃) | Antimony Pentachloride (SbCl₅) | Neat | 60-100 | Not Specified | Good |
| 1,1-Dichloropropane | Potassium Fluoride (B91410) (KF) | Phase Transfer Catalyst (e.g., 18-crown-6) | Polar Aprotic (e.g., Sulfolane (B150427), DMF) | 100-180 | 1.5 - 24 h | Moderate to High |
| Propionaldehyde (B47417) | Sulfur Tetrafluoride (SF₄) | - | Not Specified | Not Specified | Not Specified | Not Specified |
| Propyne (B1212725) | Hydrogen Fluoride (HF) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 2,2-Difluoro-1-propanol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Synthetic Pathways and Methodologies
The primary and most well-documented route to this compound is through the halogen exchange reaction of 1,1-dichloropropane. Other potential, though less detailed, pathways involve the fluorination of other functional groups.
Halogen Exchange from 1,1-Dichloropropane
The substitution of chlorine atoms with fluorine is a common and effective method for synthesizing this compound.
The Swarts reaction is a classic and robust method for halogen exchange. It typically employs antimony trifluoride (SbF₃) as the fluorinating agent, often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance the reaction rate.[1][2] The reaction is generally heated to facilitate the conversion.[1]
Experimental Protocol: Swarts Reaction
-
Materials: 1,1-dichloropropane, Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅) (catalytic amount).
-
Apparatus: A dry reaction flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen).[1]
-
Procedure:
-
Charge the reaction flask with antimony trifluoride and a catalytic amount of antimony pentachloride.[1]
-
Gently heat the mixture to form a molten salt.[1]
-
Slowly add 1,1-dichloropropane to the heated mixture with vigorous stirring.[1] The reaction is exothermic and requires careful temperature control.
-
After the addition is complete, heat the reaction mixture to reflux for a period to ensure complete reaction.[1]
-
The volatile this compound product can be collected by distillation.
-
Potassium fluoride (KF) offers a less toxic alternative to antimony-based reagents.[3] However, the reaction often requires higher temperatures and the use of a phase transfer catalyst, such as 18-crown-6 (B118740), to improve the solubility and reactivity of KF in polar aprotic solvents like sulfolane or dimethylformamide (DMF).[4] The efficiency of the reaction can be significantly influenced by the form of KF used, with spray-dried KF showing higher reactivity due to its larger surface area.
Experimental Protocol: Fluorination with Potassium Fluoride
-
Materials: 1,1-dichloropropane, Spray-dried potassium fluoride (KF), 18-crown-6 (catalytic amount), Anhydrous sulfolane.
-
Apparatus: A dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, under an inert atmosphere.
-
Procedure:
-
To the reaction flask, add anhydrous sulfolane, spray-dried potassium fluoride, and 18-crown-6.
-
Heat the mixture to the desired reaction temperature (e.g., 150 °C) with efficient stirring.
-
Slowly add 1,1-dichloropropane to the heated suspension.
-
Maintain the reaction mixture at temperature and monitor the progress by gas chromatography.
-
Upon completion, the this compound product can be isolated by distillation from the reaction mixture.
-
Potential Alternative Precursors
While less documented for the synthesis of this compound, other precursors present theoretical pathways.
-
Propionaldehyde: Carbonyl compounds can be converted to geminal difluorides using reagents like sulfur tetrafluoride (SF₄). However, the specific application of this to propionaldehyde for this compound synthesis requires further investigation.
-
Propyne: The hydrofluorination of alkynes is a known method for producing geminal difluorides. In theory, the addition of two equivalents of hydrogen fluoride (HF) across the triple bond of propyne could yield this compound.[5] Catalytic methods for such transformations are an active area of research.[6]
Visualizing the Synthetic Pathways
To illustrate the primary synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Primary synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
Conclusion
The most established and reliable method for the synthesis of this compound is the halogen exchange reaction of 1,1-dichloropropane. The choice between antimony trifluoride (Swarts reaction) and potassium fluoride depends on factors such as desired yield, reaction conditions, and safety considerations. While the Swarts reaction is a high-yielding, classic method, the use of potassium fluoride offers a less hazardous alternative, with the potential for high yields under optimized conditions using phase transfer catalysis. Further research is needed to establish viable and efficient synthetic routes from alternative precursors such as propionaldehyde, propyne, and 2,2-difluoro-1-propanol. This guide provides a foundational understanding to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,2-Difluoro-1-propanol 98% | CAS: 33420-52-9 | AChemBlock [achemblock.com]
efficacy of 1,1-Difluoropropane in difluoromethylation vs other methods
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethyl (–CF2H) group is a cornerstone of modern medicinal chemistry. Its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amino moieties can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Improvements in metabolic stability, membrane permeability, and binding affinity are frequently observed upon the introduction of this privileged functional group.[2] This guide provides a comparative overview of the most prevalent methodologies for difluoromethylation, offering a critical analysis of their efficacy, substrate scope, and operational considerations. Notably, a comprehensive literature search yielded no evidence for the use of 1,1-difluoropropane as a direct reagent for difluoromethylation reactions. Therefore, this guide will focus on established and widely adopted methods.
Core Difluoromethylation Strategies: A Comparative Analysis
Difluoromethylation reactions are broadly categorized into three main classes based on the nature of the key difluoromethylating intermediate: radical, nucleophilic, and electrophilic. The choice of method is often dictated by the substrate's electronic properties and the desired regioselectivity.
Radical Difluoromethylation
Radical difluoromethylation has emerged as a powerful tool for the direct C-H functionalization of (hetero)arenes, offering a streamlined approach that often circumvents the need for pre-functionalized substrates.[2] These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the substrate.
Key Reagents and Methods:
-
Zinc Difluoromethanesulfinate (DFMS, Baran's Reagent): This air-stable, solid reagent is a widely used precursor for the •CF2H radical upon activation with an oxidant, typically tert-butyl hydroperoxide (TBHP).[1][3][4] It is particularly effective for the difluoromethylation of electron-deficient N-heterocycles.[3][4]
-
Photoredox Catalysis: Visible-light photoredox catalysis has enabled the generation of •CF2H radicals under mild conditions from various precursors, including sodium difluoromethanesulfinate (NaSO2CF2H) and difluoroacetic anhydride.[2][5] This method demonstrates broad functional group tolerance and is applicable to a wide range of arenes and heteroarenes.[6][7]
Experimental Protocol: Radical C-H Difluoromethylation of a Heterocycle using DFMS
This protocol is a representative example of a radical difluoromethylation reaction using Baran's reagent.
-
Reaction Setup: To a solution of the heterocycle (1.0 equiv) in a mixture of CH2Cl2 and water, add zinc difluoromethanesulfinate (DFMS, 2.0–4.0 equiv).
-
Initiation: Add trifluoroacetic acid (TFA, 1.0 equiv) to the mixture.
-
Radical Generation: Slowly add tert-butyl hydroperoxide (TBHP, 3.0–6.0 equiv) to the stirred solution at room temperature.
-
Reaction Progress: Stir the reaction at 23 °C for 1–48 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.[8]
Quantitative Data: Radical Difluoromethylation of N-Heterocycles
| Substrate | Reagent/Method | Yield (%) | Reference |
| Caffeine | DFMS, TBHP | 90 | [8] |
| 4-Acetylpyridine | DFMS, TBHP | 66 | [8] |
| Nicotinamide | DFMS, TBHP | 72 | [8] |
| 1-Methylquinoxolin-2-one | NaSO2CF2H, Photoredox | 91 | [2] |
| Xanthine derivative | NaSO2CF2H, Photoredox | Moderate | [2] |
| Uracil | NaSO2CF2H, Photoredox | Moderate | [2] |
Experimental Workflow: Radical C-H Difluoromethylation
Caption: Workflow for radical C-H difluoromethylation using DFMS.
Nucleophilic Difluoromethylation
Nucleophilic difluoromethylation involves the reaction of a difluoromethyl anion equivalent with an electrophilic substrate. This approach is commonly used for the difluoromethylation of carbonyl compounds and alkyl halides.
Key Reagents and Methods:
-
(Trifluoromethyl)trimethylsilane (TMSCF3) in the presence of an initiator: While primarily a trifluoromethylating agent, under certain conditions, it can be a source for nucleophilic difluoromethylation.
-
Bromodifluoromethyl Trimethylsilane (TMSCF2Br): This reagent, in the presence of a suitable initiator, generates a difluorocarbene which can then be trapped by a nucleophile.[9] It is effective for the O-difluoromethylation of phenols.[9]
-
Chlorodifluoromethane (Freon-22): Historically used, but its ozone-depleting properties have led to a search for alternatives. It is effective for the difluoromethylation of 2-pyridones.[10]
Experimental Protocol: Nucleophilic O-Difluoromethylation of a Phenol (B47542) with TMSCF2Br
This protocol is representative of a nucleophilic difluoromethylation to form a difluoromethyl ether.
-
Reaction Setup: To a solution of the phenol (1.0 equiv) and a phase-transfer catalyst (e.g., TBAB) in a biphasic system (e.g., DCM/aqueous KOH), add TMSCF2Br (2.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature for a short duration (e.g., 10 minutes).
-
Monitoring: Follow the reaction progress by TLC or ¹⁹F NMR.
-
Work-up: Upon completion, separate the organic layer, wash with water, and dry over an anhydrous salt.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.[9]
Quantitative Data: Nucleophilic O-Difluoromethylation of Phenols
| Substrate | Reagent | Yield (%) | Reference |
| 4-Methoxyphenol | TMSCF2Br, KOH | 75 | [9] |
| 4-Nitrophenol | TMSCF2Br, KOH | 68 | [9] |
| 2-Naphthol | TMSCF2Br, KOH | 71 | [9] |
| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Sodium chlorodifluoroacetate | 94 | [11][12] |
Reaction Pathway: Nucleophilic O-Difluoromethylation
Caption: Nucleophilic O-difluoromethylation pathway.
Electrophilic Difluoromethylation
Electrophilic difluoromethylation reagents deliver a "CF2H+" equivalent to a nucleophilic substrate. These reagents are often hypervalent iodine or sulfonium (B1226848) salts.
Key Reagents and Methods:
-
Umemoto's Reagents: S-(Trifluoromethyl)dibenzothiophenium salts and their derivatives are powerful electrophilic trifluoromethylating agents, and analogs for difluoromethylation have been developed.[13][14]
-
S-(Difluoromethyl)diarylsulfonium Tetrafluoroborate: This reagent is effective for the electrophilic difluoromethylation of nucleophiles such as sulfonic acids, tertiary amines, and imidazoles.[15]
Experimental Protocol: Electrophilic N-Difluoromethylation of an Imidazole (B134444)
This protocol outlines a general procedure for electrophilic difluoromethylation.
-
Reaction Setup: To a solution of the imidazole derivative in an appropriate solvent (e.g., DMF), add the S-(difluoromethyl)diarylsulfonium salt.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., -20 °C to room temperature).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Quantitative Data: Electrophilic Difluoromethylation
| Substrate | Reagent | Yield (%) | Reference |
| p-Hydroquinone | Umemoto's Reagent IV (CF3 source) | 78 (CF3 product) | [14] |
| 4-tert-Butylaniline | Umemoto's Reagent IV (CF3 source) | 91 (CF3 product) | [14] |
| Imidazole Derivatives | S-(difluoromethyl)diarylsulfonium salt | Effective | [15] |
| Tertiary Amines | S-(difluoromethyl)diarylsulfonium salt | Effective | [15] |
Note: Specific yield data for electrophilic difluoromethylation is less commonly tabulated in broad substrate scope tables compared to radical and nucleophilic methods. The provided data for Umemoto's reagent pertains to trifluoromethylation but is included to illustrate the reactivity of this class of reagents.
Logical Relationship: Electrophilic Difluoromethylation
References
- 1. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baran difluoromethylation reagent - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. sioc.ac.cn [sioc.ac.cn]
- 10. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Synthesis of 1,1-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. 1,1-Difluoropropane, a key building block in the synthesis of various fluorinated compounds, is of significant interest in the pharmaceutical, agrochemical, and materials science sectors. The efficient and selective synthesis of this compound is paramount, with catalyst performance being a critical factor. This guide provides a head-to-head comparison of the primary catalytic systems employed in the synthesis of this compound, supported by available experimental data and detailed protocols.
Key Synthetic Pathways
The two predominant routes for the synthesis of this compound are the liquid-phase halogen exchange of 1,1-dichloropropane (B1633073) and gas-phase hydrofluorination. Each of these methods relies on distinct catalytic systems with their own performance characteristics.
Liquid-Phase Halogen Exchange (Swarts-type Reaction)
This classic approach involves the substitution of chlorine atoms with fluorine using a fluorinating agent, often in the presence of a Lewis acid catalyst.
Catalyst Systems and Performance
The most common system for this transformation is the use of antimony trifluoride (SbF₃) as the fluorinating agent with a catalytic amount of antimony pentachloride (SbCl₅). An alternative involves the use of potassium fluoride (B91410) (KF).
| Catalyst System | Precursor | Typical Reaction Conditions | Yield (%) | Selectivity (%) | Catalyst Stability & Remarks |
| SbF₃ / SbCl₅ | 1,1-Dichloropropane | Neat or in a high-boiling solvent, reflux | High (often >80%) | Good to Excellent | SbCl₅ is an effective catalyst but is moisture-sensitive and corrosive. Antimony residues in the product require careful purification. |
| Potassium Fluoride (KF) | 1,1-Dichloropropane | High-boiling polar aprotic solvent (e.g., sulfolane), elevated temperatures | Moderate | Moderate to Good | KF is a less expensive and less hazardous reagent than antimony salts. However, its lower reactivity often necessitates harsher reaction conditions and may lead to lower yields. Phase-transfer catalysts can sometimes be used to improve performance. |
Note: Quantitative data for the synthesis of this compound is not extensively available in the reviewed literature. The performance metrics are based on analogous reactions and general principles of Swarts-type fluorinations.
Gas-Phase Catalytic Hydrofluorination
In this industrial-scale method, 1,1-dichloropropane is reacted with hydrogen fluoride (HF) in the gas phase over a solid catalyst.
Catalyst Systems and Performance
Various solid metal-based catalysts are employed, with activated alumina (B75360) and supported metal fluorides being common.
| Catalyst System | Precursor | Typical Reaction Conditions | Yield (%) | Selectivity (%) | Catalyst Stability & Remarks |
| Activated Alumina (Al₂O₃) | 1,1-Dichloropropane | 200-400°C, atmospheric pressure | Moderate to High | Good | The catalyst surface is typically fluorinated in-situ. Deactivation can occur over time due to coking or changes in the catalyst structure. Regeneration is often possible. |
| Supported Metal Fluorides (e.g., Cr₂O₃, FeF₃) | 1,1-Dichloropropane | 200-400°C, atmospheric pressure | High | Good to Excellent | These catalysts can offer higher activity and selectivity compared to alumina alone. Catalyst stability and lifetime are key performance indicators. |
Note: Specific performance data for these catalysts in the synthesis of this compound is limited in the public domain. The data is extrapolated from the well-documented synthesis of other hydrofluorocarbons.
Experimental Protocols
Liquid-Phase Synthesis of this compound using SbF₃ / SbCl₅
Objective: To synthesize this compound from 1,1-dichloropropane via a Swarts-type halogen exchange reaction.
Materials:
-
1,1-Dichloropropane
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅)
-
Anhydrous reaction vessel with a reflux condenser and distillation head
-
Heating mantle
-
Gas-tight collection system (e.g., cold trap)
Procedure:
-
In a fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head connected to a cold trap cooled with a suitable coolant (e.g., dry ice/acetone).
-
Charge the reaction flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Slowly add 1,1-dichloropropane to the reaction flask.
-
Gently heat the reaction mixture to initiate the exothermic reaction. Control the temperature to maintain a steady reflux.
-
The gaseous this compound product will pass through the condenser and be collected in the cold trap.
-
The reaction progress can be monitored by the cessation of product distillation.
-
The collected crude product can be purified by washing with a dilute aqueous acid solution (to remove antimony species), followed by water, drying, and subsequent fractional distillation.
Gas-Phase Synthesis of this compound using a Solid Catalyst
Objective: To synthesize this compound by the catalytic gas-phase hydrofluorination of 1,1-dichloropropane.
Materials:
-
1,1-Dichloropropane
-
Anhydrous Hydrogen Fluoride (HF)
-
Solid catalyst (e.g., activated alumina pellets)
-
Inert gas (e.g., Nitrogen)
-
Corrosion-resistant tubular reactor
-
Heating system for the reactor
-
Vaporizers for 1,1-dichloropropane and HF
-
Condenser and collection system
-
Scrubber for acidic byproducts
Procedure:
-
Pack the tubular reactor with the solid catalyst.
-
Activate the catalyst by heating it in a stream of inert gas, followed by a controlled introduction of anhydrous HF at elevated temperatures.
-
Vaporize 1,1-dichloropropane and anhydrous HF separately and feed them into the reactor at a controlled molar ratio.
-
Maintain the reactor at the desired reaction temperature (typically 200-400°C).
-
The product stream exiting the reactor, containing this compound, HCl, and unreacted starting materials, is passed through a condenser.
-
The condensed mixture is collected, and the acidic gases (HCl and unreacted HF) are passed through a scrubber.
-
The crude liquid product is then purified by distillation to isolate the this compound.
Visualizations
Caption: Workflow for the liquid-phase synthesis of this compound.
Caption: Workflow for the gas-phase synthesis of this compound.
Conclusion
The choice of catalyst for the synthesis of this compound is highly dependent on the desired scale of production and the acceptable trade-offs between reagent cost, safety, and process complexity. For laboratory-scale synthesis, the Swarts-type reaction using an antimony-based catalytic system offers a reliable route, albeit with the need for careful handling of corrosive and toxic materials. For larger-scale industrial production, gas-phase hydrofluorination over a solid catalyst is generally preferred due to its continuous nature and higher throughput. Further research and development of more active, selective, and stable catalysts for both processes will continue to be a key area of interest for the efficient production of this valuable fluorinated building block.
A Comparative Guide to the Regioselectivity of Reactions with 1,1-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science for modulating chemical and physical properties. 1,1-Difluoropropane, with its geminal difluoro group, presents a unique substrate for various chemical transformations. Understanding the regioselectivity of its reactions is crucial for predicting product outcomes and designing synthetic routes. This guide provides a comparative analysis of the regioselectivity of free-radical halogenation, electrophilic nitration, and nucleophilic substitution reactions involving this compound, supported by theoretical considerations and experimental data from analogous systems.
Free-Radical Halogenation
Free-radical halogenation is a common method for the functionalization of alkanes. The regioselectivity of this reaction is primarily governed by the stability of the resulting alkyl radical intermediate, which in turn is related to the carbon-hydrogen (C-H) bond dissociation energies (BDEs).
The C-H bonds in this compound are located at three distinct positions: C1, C2, and C3. The strong electron-withdrawing inductive effect of the two fluorine atoms at C1 significantly influences the BDEs of the neighboring C-H bonds. Specifically, the C-H bonds at the adjacent C2 position are strengthened, while the effect on the more distant C3 C-H bonds is less pronounced.
Table 1: Predicted Regioselectivity of Free-Radical Halogenation of this compound
| Position of H Abstraction | Resulting Radical | Relative Stability of Radical | Expected Major Product (Monohalogenation) | Predicted Selectivity (Br > Cl) |
| C1 | CH3CH2CF2• | Least Stable | 1-Halo-1,1-difluoropropane | Very Minor |
| C2 | CH3CHFCHF2 | More Stable | 2-Halo-1,1-difluoropropane | Major |
| C3 | •CH2CH2CHF2 | Most Stable | 3-Halo-1,1-difluoropropane | Predominant |
Analysis:
-
Chlorination: Due to the lower selectivity of chlorine radicals, a mixture of 2-chloro- and 3-chloro-1,1-difluoropropane (B12124402) is expected, with a potential minor amount of the 1-chloro isomer.
-
Bromination: Bromine radicals are significantly more selective. Therefore, bromination is predicted to overwhelmingly favor the formation of 3-bromo-1,1-difluoropropane, as it proceeds through the most stable primary radical at a position remote from the deactivating gem-difluoro group.
Experimental Protocol: Photochemical Halogenation of this compound
Materials:
-
This compound (gas)
-
Chlorine (Cl₂) or Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄)
-
Photochemical reactor with a UV lamp (e.g., mercury vapor lamp)
-
Gas washing bottle
-
Cold trap (e.g., dry ice/acetone bath)
-
Neutralizing solution (e.g., aqueous sodium thiosulfate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A solution of bromine (or condensed chlorine) in an inert solvent is prepared in the photochemical reactor.
-
The reactor is cooled to a suitable temperature (e.g., 0-10 °C) to control the reaction rate.
-
This compound gas is bubbled through the solution at a controlled rate.
-
The reaction mixture is irradiated with a UV lamp to initiate the radical chain reaction.
-
The reaction progress is monitored by Gas Chromatography (GC) to determine the product distribution.
-
After the desired conversion is reached, the UV lamp is turned off, and the gas flow is stopped.
-
The reaction mixture is washed with a neutralizing solution to remove excess halogen and hydrogen halides.
-
The organic layer is separated, dried over an anhydrous drying agent, and analyzed by GC-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to identify and quantify the isomeric products.
Logical Workflow for Free-Radical Halogenation:
Caption: Workflow for photochemical halogenation.
Electrophilic Nitration
The nitration of alkanes typically requires harsh conditions, such as high temperatures in the vapor phase, and often proceeds via a free-radical mechanism rather than a direct electrophilic attack.[1][2][3] This generally leads to a complex mixture of products, including those resulting from carbon-carbon bond cleavage, making it a challenging reaction for achieving high regioselectivity.
For this compound, the strong deactivating effect of the gem-difluoro group would make a classical electrophilic nitration in solution highly unfavorable. Vapor-phase nitration, proceeding through a radical pathway, would be expected to yield a mixture of mononitrated isomers (1-nitro-, 2-nitro-, and 3-nitro-1,1-difluoropropane) along with smaller nitroalkanes due to C-C bond fragmentation.
Table 2: Predicted Product Distribution in Vapor-Phase Nitration of this compound
| Product | Formation Pathway | Expected Yield |
| 1-Nitro-1,1-difluoropropane | Substitution at C1 | Minor |
| 2-Nitro-1,1-difluoropropane | Substitution at C2 | Major |
| 3-Nitro-1,1-difluoropropane | Substitution at C3 | Major |
| Nitroethane, Nitromethane | C-C Bond Cleavage | Significant byproducts |
Analysis:
The relative yields of the isomeric nitropropanes would depend on the statistical probability of C-H abstraction and the relative stability of the resulting radicals. Due to the high reactivity of the nitrating species under these conditions, the selectivity is expected to be low.
Experimental Protocol: Vapor-Phase Nitration of Propane (B168953) (for comparison)
Materials:
-
Propane (gas)
-
Nitric acid (70%)
-
Flow reactor (e.g., packed-bed reactor)
-
Heating system
-
Condenser
-
Gas-liquid separator
Procedure:
-
The flow reactor is heated to the desired temperature (e.g., 400-450 °C).
-
A stream of propane gas and nitric acid vapor is introduced into the reactor at a controlled molar ratio.
-
The reaction mixture passes through the heated zone where nitration occurs.
-
The product stream is rapidly cooled in a condenser to quench the reaction.
-
The condensed liquid phase is collected in a gas-liquid separator.
-
The organic layer is separated, washed, dried, and analyzed by GC-MS to identify the various nitroalkane products.
Reaction Pathway for Vapor-Phase Nitration:
Caption: Vapor-phase nitration of this compound.
Nucleophilic Substitution
The carbon-fluorine bond is exceptionally strong, making fluoride (B91410) a poor leaving group in nucleophilic substitution reactions. Therefore, direct Sₙ2 or Sₙ1 type substitution on this compound is highly unlikely under standard conditions.
However, reactions with strong bases can lead to elimination reactions. Furthermore, drawing an analogy from the reaction of 1,1-dichloropropane (B1633073) with aqueous sodium hydroxide (B78521), which yields propanal, a similar transformation for this compound can be considered, although it would require much harsher conditions due to the stronger C-F bond. The likely pathway would involve a sequence of elimination and addition/hydrolysis steps.
Table 3: Comparison of Reactivity in Nucleophilic Reactions
| Substrate | Reagent | Reaction Type | Product(s) | Relative Reactivity |
| 1,1-Dichloropropane | aq. NaOH | Substitution/Elimination | Propanal | High |
| This compound | aq. NaOH | Substitution/Elimination | Propanal (expected) | Very Low |
| This compound | Strong, non-nucleophilic base (e.g., NaH) | Elimination (E2) | 1-Fluoropropene | Moderate |
Analysis:
The reaction of this compound with a strong nucleophilic base like NaOH is expected to be very slow. A more likely reaction is dehydrofluorination with a strong, non-nucleophilic base to form 1-fluoropropene. The regioselectivity of this elimination would favor the removal of a proton from the C2 position, as the resulting alkene is more substituted.
Experimental Protocol: Reaction of 1,1-Dichloropropane with Aqueous Sodium Hydroxide (for comparison)
Materials:
-
1,1-Dichloropropane
-
Aqueous sodium hydroxide solution (e.g., 10 M)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), optional
-
Reaction vessel with a reflux condenser and stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
1,1-Dichloropropane and aqueous sodium hydroxide are placed in the reaction vessel.
-
A phase-transfer catalyst can be added to facilitate the reaction between the two immiscible phases.
-
The mixture is heated under reflux with vigorous stirring for a specified period.
-
The reaction progress is monitored by TLC or GC.
-
After completion, the reaction mixture is cooled, and the organic layer is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried, and the solvent is removed under reduced pressure.
-
The resulting propanal can be purified by distillation.
Proposed Pathway for Reaction with NaOH:
References
Benchmarking 1,1-Difluoropropane: A Comparative Guide for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's metabolic stability, binding affinity, and physicochemical properties. Among the vast array of fluorinated building blocks, small difluorinated alkanes present a seemingly straightforward entry point for introducing fluorine. This guide provides a comprehensive performance benchmark of 1,1-difluoropropane, offering a comparative analysis against its structural isomer, 2,2-difluoropropane (B1294401), and discussing its utility—or lack thereof—in common synthetic reactions.
Physicochemical Properties and Thermal Stability
A fundamental starting point for evaluating any reagent is a thorough understanding of its physical and chemical properties. Below is a comparative summary of key properties for this compound and its geminal difluoro isomer, 2,2-difluoropropane.
| Property | This compound | 2,2-Difluoropropane |
| CAS Number | 430-61-5[1] | 420-45-1[1] |
| Molecular Formula | C₃H₆F₂[1] | C₃H₆F₂[1] |
| Molecular Weight | 80.08 g/mol [1] | 80.08 g/mol [1] |
| Boiling Point | 8 °C[1] | -1 °C[1] |
| Density | 0.896 g/cm³[1] | 0.92 g/cm³[1] |
| Structure | Vicinal difluoride | Geminal difluoride |
| IUPAC Name | This compound | 2,2-difluoropropane |
One of the most telling performance indicators for small fluorinated alkanes is their thermal stability, often assessed by the activation energy required for unimolecular hydrogen fluoride (B91410) (HF) elimination. Experimental data reveals a notable difference between the two isomers.
| Compound | Activation Energy (kcal/mol) for HF Elimination |
| This compound | 54 |
| 2,2-Difluoropropane | 48-49 |
This difference in activation energy suggests that 2,2-difluoropropane is more prone to decomposition via HF elimination under thermal stress compared to this compound. This has implications for the storage, handling, and application of these compounds in reactions requiring elevated temperatures.
Synthesis of this compound: A Halogen Exchange Approach
While its application as a reagent in subsequent synthetic steps is not widely documented, the synthesis of this compound itself is well-established. A common and effective method is through a halogen exchange reaction, starting from the corresponding dichlorinated propane.
Experimental Protocol: Synthesis of this compound from 1,1-Dichloropropane (B1633073)
Materials:
-
1,1-Dichloropropane
-
Fluorinating agent (e.g., potassium fluoride or antimony trifluoride)
-
High-temperature, high-pressure reactor
-
Appropriate solvent (e.g., sulfolane (B150427) for KF-based fluorination)
-
Apparatus for fractional distillation
Procedure:
-
In a high-pressure reactor, charge 1,1-dichloropropane and the chosen fluorinating agent. The molar ratio will depend on the specific agent used.
-
If using a solvent, add it to the reactor.
-
Seal the reactor and heat to the required temperature (e.g., 200-250 °C for KF in sulfolane). The reaction is typically carried out under autogenous pressure.
-
Maintain the reaction at temperature for several hours, with stirring, to ensure complete conversion.
-
After cooling the reactor to room temperature, carefully vent any excess pressure.
-
The crude product mixture is then subjected to fractional distillation to isolate the this compound, which has a low boiling point (8 °C).
-
Characterization of the final product can be performed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance in Synthetic Reactions: A Theoretical Perspective
An extensive review of the scientific literature reveals a notable absence of this compound as a key reagent in common synthetic transformations such as nucleophilic substitutions or as a precursor for organometallic reagents. This suggests that the compound exhibits low reactivity under standard conditions, which can be attributed to the inherent strength of the carbon-fluorine bond.
The diagram above illustrates the likely low reactivity of this compound in common synthetic transformations. The strong carbon-fluorine bonds make nucleophilic substitution and the formation of organometallic reagents challenging. While elimination reactions to form fluorinated alkenes are conceivable with a strong base, the overall utility of this compound as a versatile building block appears limited.
Alternative Fluorinated Building Blocks
Given the apparent inertness of this compound in many synthetic contexts, researchers seeking to introduce fluorinated moieties often turn to a variety of other, more reactive reagents. The choice of an alternative depends on the specific chemical transformation and the desired final product.
| Reaction Type | Common Alternative Reagents | Key Advantages |
| Nucleophilic Fluorination | Alkali metal fluorides (KF, CsF), Tetrabutylammonium fluoride (TBAF) | Readily available, well-established protocols. |
| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Applicable to a wide range of nucleophilic substrates. |
| Difluoromethylation | (Trifluoromethyl)trimethylsilane (TMSCF₃), Diethyl (difluoromethyl)phosphonate | Versatile reagents for introducing the -CF₂H group. |
| Introduction of -CF₂-CH₃ | More functionalized precursors (e.g., 1,1-difluoro-2-iodoethane) | The presence of a better leaving group (iodide) facilitates reactivity. |
Conclusion
While this compound can be synthesized and is more thermally stable than its isomer, 2,2-difluoropropane, its application as a reagent in synthetic organic chemistry is not well-documented. The inherent strength of its C-F bonds appears to render it relatively inert under typical reaction conditions for nucleophilic substitution and organometallic formation. For drug development professionals and synthetic chemists, the value of this compound may lie more in its properties as a stable, fluorinated scaffold rather than as a reactive building block. When seeking to introduce fluorine or fluorinated groups into a molecule, a wide array of more reactive and versatile alternative reagents are available and should be considered. This guide serves to inform researchers on the known properties of this compound and to provide a realistic perspective on its limited utility in common synthetic applications based on currently available data.
References
Comparative Cost Analysis of 1,1-Difluoropropane Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Fluorinated Building Block
The incorporation of fluorine into organic molecules is a pivotal strategy in modern drug discovery and materials science, often imparting enhanced metabolic stability, binding affinity, and unique physicochemical properties. 1,1-Difluoropropane, a key building block, offers a valuable motif for these applications. This guide provides a comparative analysis of the primary synthesis routes to this compound, with a focus on experimental protocols, reaction yields, and a thorough cost analysis to inform route selection in a research and development setting.
Key Synthesis Routes and Cost Analysis
Two principal synthetic strategies for the preparation of this compound are the halogen exchange (Halex) reaction of 1,1-dichloropropane (B1633073) and the deoxofluorination of propionaldehyde (B47417). A third potential, though less documented, route involves the hydrofluorination of propyne (B1212725). The economic viability of each route is highly dependent on the cost of starting materials and reagents, as well as the achievable reaction yield.
| Starting Material | Reagent | Indicative Reagent Cost (USD/kg) | Typical Yield (%) | Estimated Reagent Cost per kg of this compound (USD) |
| 1,1-Dichloropropane | Antimony Trifluoride (SbF₃) | 920 - 13,000[1] | 70-80 (estimated) | 1,670 - 23,600 |
| Propionaldehyde | Sulfur Tetrafluoride (SF₄) | 530 - 550[2] | 60-70 (estimated) | 1,080 - 1,280 |
| Propionaldehyde | Diethylaminosulfur Trifluoride (DAST) | ~27,000 (for small quantities) | 70-85 (estimated) | 48,000 - 58,000 |
| Propyne | Hydrogen Fluoride (B91410) (HF) | (Varies widely) | (Not established) | (Not determined) |
Note: The cost of reagents can vary significantly based on supplier, purity, and purchase volume. The yields provided are estimates based on analogous reactions and may vary depending on specific experimental conditions. The estimated reagent cost per kilogram of product is a simplified calculation based on stoichiometry and estimated yields, and does not include costs for solvents, catalysts, work-up, purification, labor, or capital equipment.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of this compound. Below are representative procedures for the most viable synthesis routes.
Route 1: Halogen Exchange of 1,1-Dichloropropane (Swarts Reaction)
The Swarts reaction is a classic and effective method for the synthesis of alkyl fluorides from alkyl chlorides or bromides.[3][4][5] For the synthesis of this compound, this involves the reaction of 1,1-dichloropropane with a metallic fluoride, most commonly antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance reactivity.[6][7]
Reaction:
CH₃CH₂CHCl₂ + SbF₃ --(SbCl₅ catalyst)--> CH₃CH₂CHF₂ + SbCl₂F
Generalized Experimental Protocol:
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled in a well-ventilated fume hood. The outlet of the condenser is connected to a cold trap (e.g., dry ice/acetone bath) to collect the volatile product.
-
Charging the Reactor: The flask is charged with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Addition of Reactant: 1,1-Dichloropropane is added dropwise from the dropping funnel to the stirred suspension of antimony trifluoride.
-
Reaction: The reaction mixture is gently heated to initiate the halogen exchange. The reaction is typically exothermic and the temperature should be carefully controlled to maintain a steady reflux. The progress of the reaction can be monitored by observing the distillation of the low-boiling this compound (b.p. -1°C).
-
Product Collection: The gaseous this compound passes through the condenser and is collected in the cold trap.
-
Purification: The collected crude product may be contaminated with unreacted starting material and hydrogen chloride. Purification can be achieved by passing the gas through a scrubber containing an aqueous solution of sodium bicarbonate, followed by drying over a suitable desiccant (e.g., calcium sulfate).
Route 2: Deoxofluorination of Propionaldehyde
The direct conversion of a carbonyl group to a geminal difluoride is a powerful transformation. Sulfur tetrafluoride (SF₄) is a highly effective reagent for this purpose, though it is a toxic gas and requires specialized handling.[8] Diethylaminosulfur trifluoride (DAST) is a more manageable liquid fluorinating agent that can also be employed for this transformation, albeit at a significantly higher cost.[9]
Reaction with SF₄:
CH₃CH₂CHO + SF₄ --> CH₃CH₂CHF₂ + SOF₂
Generalized Experimental Protocol (using SF₄):
-
Reactor Setup: A high-pressure autoclave or a specialized fluorination apparatus constructed from materials resistant to hydrogen fluoride (e.g., stainless steel, Monel) is required. The reactor should be equipped with a stirrer, a gas inlet, a pressure gauge, and a thermocouple.
-
Charging the Reactor: Propionaldehyde and a suitable solvent (e.g., anhydrous dichloromethane) are charged into the reactor.
-
Addition of Reagent: The reactor is cooled, and sulfur tetrafluoride is carefully condensed into the vessel.
-
Reaction: The reactor is sealed and heated to the desired temperature. The reaction is typically carried out at elevated temperatures and pressures. The progress of the reaction can be monitored by changes in pressure.
-
Work-up and Purification: After cooling and venting the excess SF₄ through a scrubber, the reaction mixture is carefully quenched with a suitable reagent (e.g., water or a basic solution). The organic layer is separated, washed, dried, and the this compound is isolated by distillation.
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthesis route for this compound depends on a variety of factors including cost, scale, available equipment, and safety considerations. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a this compound synthesis route.
Conclusion
The choice of a synthetic route to this compound requires a careful consideration of economic and practical factors. For large-scale production where cost is a primary driver, the deoxofluorination of propionaldehyde using sulfur tetrafluoride appears to be the most economically viable option, provided the necessary specialized equipment and safety infrastructure are in place. For laboratory-scale synthesis, the Swarts reaction of 1,1-dichloropropane with antimony trifluoride offers a more accessible method using standard laboratory glassware, although at a potentially higher reagent cost depending on the supplier. The use of DAST for the deoxofluorination of propionaldehyde, while mechanistically straightforward, is likely to be prohibitively expensive for all but very small-scale applications. The hydrofluorination of propyne remains a less developed route and would require significant process development to be considered a viable option. Researchers and drug development professionals should carefully evaluate these factors in the context of their specific project goals and resources.
References
- 1. indiamart.com [indiamart.com]
- 2. echemi.com [echemi.com]
- 3. Antimony trifluoride, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. businessanalytiq.com [businessanalytiq.com]
- 5. researchgate.net [researchgate.net]
- 6. achemtek.com [achemtek.com]
- 7. benchchem.com [benchchem.com]
- 8. sincerechemical.com [sincerechemical.com]
- 9. scispace.com [scispace.com]
Unraveling the Reaction Pathways of 1,1-Difluoropropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction pathways of 1,1-difluoropropane, with a focus on its unimolecular decomposition. The strategic introduction of fluorine atoms into organic molecules can significantly alter their chemical reactivity and metabolic stability, making a thorough understanding of their reaction mechanisms crucial for applications in drug discovery and materials science. This document synthesizes available experimental data and provides a framework for the computational investigation of this compound's reactivity, comparing it with its structural isomer, 2,2-difluoropropane.
Data Presentation: A Comparative Look at Reactivity Parameters
While detailed quantum mechanical studies specifically on this compound are limited in publicly available literature, experimental data provides valuable insights into its primary decomposition pathway: the elimination of hydrogen fluoride (B91410) (HF).
| Compound | Reaction Pathway | Activation Energy (Ea) | Method | Reference |
| This compound | HF Elimination | 54 kcal/mol | Chemical Activation (RRK Theory) | [1] |
| 2,2-Difluoropropane | HF Elimination | 48-49 kcal/mol | Chemical Activation (RRK Theory) | [1] |
Key Observation: Experimental data indicates that this compound is more stable towards unimolecular HF elimination than its isomer, 2,2-difluoropropane, as evidenced by its higher activation energy.[1] This difference in reactivity can be attributed to the structural and electronic effects of the fluorine atom placement. In this compound, the HF elimination involves the abstraction of a hydrogen atom from the adjacent methylene (B1212753) group.[1]
Experimental and Computational Protocols
A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of reaction pathways.
Experimental Protocol: Chemical Activation Studies
A common experimental method to determine the activation energy for unimolecular reactions of small molecules is through chemical activation.
Methodology:
-
Generation of Energized Molecules: Vibrationally excited ("hot") this compound molecules are generated. A typical method involves the reaction of methylene radicals (¹CH₂ or ³CH₂) with a suitable precursor. These radicals can be produced from the photolysis of ketene (B1206846) or diazomethane.
-
Reaction and Stabilization: The energized this compound molecules can either undergo unimolecular decomposition (e.g., HF elimination) or be stabilized by collisions with an inert bath gas (M).
-
Product Analysis: The reaction products are analyzed, typically using gas chromatography-mass spectrometry (GC-MS), to quantify the yields of the decomposition products and the stabilized parent molecule.
-
Kinetic Analysis: By varying the pressure of the bath gas, the rates of decomposition and stabilization can be determined. These rates are then used in conjunction with statistical theories, such as the Rice-Ramsperger-Kassel (RRK) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory, to calculate the activation energy for the decomposition pathway.
Computational Protocol: Quantum Mechanical Calculations
Methodology:
-
Selection of Theoretical Level: The choice of a suitable level of theory and basis set is crucial for accurate results. Density Functional Theory (DFT) methods, such as B3LYP, with a reasonably large basis set (e.g., 6-311++G(d,p)) are often used for initial geometry optimizations and frequency calculations. For more accurate energy calculations, higher-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are recommended.
-
Reactant, Product, and Transition State Optimization: The geometries of the reactant (this compound), the expected products (e.g., 1-fluoropropene and HF), and the transition state for the reaction pathway are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed for all optimized structures. A true minimum on the potential energy surface (reactants and products) will have all real frequencies. A first-order saddle point (transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state geometry to confirm that it connects the intended reactants and products on the potential energy surface.
-
Thermochemical Analysis: From the calculated energies and vibrational frequencies, thermochemical properties such as the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡) can be determined.
Visualizing the HF Elimination Pathway
The primary unimolecular decomposition pathway for this compound is the 1,2-elimination of hydrogen fluoride to form 1-fluoropropene. This reaction proceeds through a four-membered cyclic transition state.
References
Safety Operating Guide
1,1-Difluoropropane proper disposal procedures
Proper disposal of 1,1-Difluoropropane is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. As a flammable, liquefied gas, it presents significant fire, explosion, and asphyxiation hazards if not handled correctly. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before initiating any disposal procedures, it is essential to understand the immediate risks associated with this compound. It is an extremely flammable gas stored under pressure and can displace oxygen, leading to rapid suffocation.[1][2]
Emergency Procedures for Leaks and Spills:
-
Evacuate: Immediately evacuate all personnel from the affected area and move upwind.[3][4]
-
Ventilate: Increase ventilation in the area to disperse the gas.[2][3]
-
Eliminate Ignition Sources: Shut off all potential ignition sources, such as open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.[2][4]
-
Stop the Leak (If Safe): If it can be accomplished without risk, stop the flow of gas. For a leaking cylinder that cannot be stopped in place, move it to a safe, open-air location and allow the cylinder to empty.[3]
-
Containment: For spills of liquefied gas, prevent the substance from entering drains or watercourses.[4] Contain the spill using an inert absorbent material like sand or vermiculite, and then collect the absorbed material into a sealed container for hazardous waste disposal.[5]
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate PPE to prevent exposure.
| PPE Category | Specification | Citation |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | [4][6] |
| Hand Protection | Chemical-impermeable protective gloves. | [4][6] |
| Body Protection | Fire/flame resistant and impervious clothing. | [4] |
| Respiratory Protection | Use in a well-ventilated area. In case of insufficient ventilation or potential for exposure, wear appropriate respiratory protection. | [2][4][6] |
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound .[7] It is crucial to segregate halogenated waste from non-halogenated waste streams. Mixing these two types of waste will result in the entire volume being treated as halogenated, which significantly increases disposal costs.[8]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through controlled incineration at a licensed and certified hazardous waste management facility.[4][9]
-
Waste Collection:
-
Container Selection and Labeling:
-
Use containers that are compatible with this compound, such as high-density polyethylene (B3416737) (HDPE), and ensure they can be sealed tightly.[5][8]
-
Label the container clearly as "Hazardous Waste." The label must include the full chemical name ("this compound"), the date, and all relevant hazard characteristics (e.g., Flammable, Gas Under Pressure).[8][9][10]
-
-
Temporary Storage:
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][4][9]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.[4]
-
Ensure the waste is transported in compliance with all local, state, and federal regulations for hazardous materials.[4]
-
-
Disposal of Empty Containers:
Physicochemical Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Citation |
| CAS Number | 430-61-5 | [11] |
| Molecular Formula | C₃H₆F₂ | [11] |
| Molecular Weight | 80.08 g/mol | [11] |
| Boiling Point | -25 °C (-13 °F) | [1] |
| Melting Point | -117 °C (-179 °F) | [1] |
| Physical State | Liquefied Gas | [1] |
Experimental Protocols
The primary and recommended disposal method for this compound is controlled incineration at a licensed facility capable of handling halogenated compounds.[9] This process typically includes flue gas scrubbing to neutralize hazardous combustion byproducts like hydrogen fluoride.[9]
While experimental degradation methods exist for similar halogenated compounds, such as dehalogenation using zero-valent iron, these are not standard disposal procedures and should not be attempted outside of a controlled research setting designed for that purpose.[5] The operational disposal plan for laboratory-generated waste must adhere to established protocols centered on professional hazardous waste management services.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. airgas.com [airgas.com]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. uakron.edu [uakron.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. benchchem.com [benchchem.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. This compound | C3H6F2 | CID 12545136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
